Furan-2-ylmethyl-(4-methoxy-benzyl)-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-1-(4-methoxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-15-12-6-4-11(5-7-12)9-14-10-13-3-2-8-16-13/h2-8,14H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCLTNSLLMYDPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355123 | |
| Record name | Furan-2-ylmethyl-(4-methoxy-benzyl)-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
225236-03-3 | |
| Record name | Furan-2-ylmethyl-(4-methoxy-benzyl)-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic data for Furan-2-ylmethyl-(4-methoxy-benzyl)-amine
An In-depth Technical Guide to the Spectroscopic Characterization of Furan-2-ylmethyl-(4-methoxy-benzyl)-amine
This document provides a detailed predictive analysis and guide to the spectroscopic characterization of this compound. Designed for researchers, chemists, and drug development professionals, this guide synthesizes foundational spectroscopic principles with data from analogous structures to offer a robust framework for identifying and confirming the molecular structure of the title compound.
Introduction: The Molecular Blueprint
This compound is a secondary amine incorporating two key heterocyclic and aromatic scaffolds: a furan ring and a methoxy-substituted benzene ring. The elucidation of its structure is paramount for ensuring purity, understanding its chemical properties, and advancing its applications in medicinal chemistry or materials science. This guide outlines the expected outcomes from primary spectroscopic techniques—NMR, IR, Mass Spectrometry, and UV-Vis—providing the rationale behind the predictions and the experimental protocols to obtain them.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR spectroscopy stands as the cornerstone of molecular structure elucidation, offering unparalleled insight into the atomic connectivity and chemical environment of a molecule. For this compound, a combination of ¹H and ¹³C NMR provides a definitive fingerprint.
Expertise & Rationale: Experimental Design
The choice of solvent is critical for NMR analysis. Deuterated chloroform (CDCl₃) is a standard choice for moderately polar organic compounds of this nature due to its excellent dissolving power and relatively clean spectral window. Tetramethylsilane (TMS) is used as the internal standard (δ = 0.00 ppm) for universal referencing. A standard 400 or 500 MHz spectrometer is sufficient to resolve the expected signals with high clarity.
Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of CDCl₃.
-
Standard Addition: Add a small drop of TMS to the solution.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Subsequently, acquire a broadband proton-decoupled ¹³C NMR spectrum. For deeper analysis, 2D experiments like COSY and HSQC can be employed to confirm proton-proton and proton-carbon correlations, respectively.
Authoritative Grounding: Predicted Spectral Data
The following predictions are based on established chemical shift principles and comparative analysis of structurally similar compounds, such as N-(furan-2-ylmethyl)aniline and N-benzyl-4-methoxyaniline.[1]
Caption: Labeled structure of the target molecule.
¹H NMR (400 MHz, CDCl₃) Predicted Data
| Label | Predicted Shift (δ, ppm) | Multiplicity | Integration | Rationale / Comparison |
| H-N | 1.5 - 2.5 | Broad Singlet | 1H | Exchangeable proton, typical for secondary amines. |
| H1 | ~3.80 | Singlet | 2H | Methylene protons adjacent to furan and amine. Similar to CH₂ in N-(furan-2-ylmethyl)aniline (~4.2 ppm) but shifted upfield by the benzyl group.[1] |
| H6 | ~3.70 | Singlet | 2H | Methylene protons adjacent to benzene ring and amine. Similar to CH₂ in N-benzyl-4-methoxyaniline (~4.2 ppm).[1] |
| H13 | ~3.80 | Singlet | 3H | Methoxy group protons. Very characteristic shift, see N-benzyl-4-methoxyaniline (OCH₃ at ~3.7 ppm).[1] |
| H8, H12 | ~7.25 | Doublet (J≈8 Hz) | 2H | Aromatic protons ortho to the CH₂ group on the methoxy-benzyl ring. |
| H9, H11 | ~6.85 | Doublet (J≈8 Hz) | 2H | Aromatic protons meta to the CH₂ group, strongly shielded by the methoxy group. See N-benzyl-4-methoxyaniline (~6.7 ppm).[1] |
| H4 | ~7.35 | Doublet (J≈1 Hz) | 1H | Furan proton adjacent to the oxygen (C4-H). |
| H3 | ~6.30 | Doublet of Doublets (J≈3, 1 Hz) | 1H | Furan proton at C3. |
| H5 | ~6.20 | Doublet (J≈3 Hz) | 1H | Furan proton adjacent to the methylene group (C5-H). |
¹³C NMR (100 MHz, CDCl₃) Predicted Data
| Label | Predicted Shift (δ, ppm) | Rationale / Comparison |
| C1 | ~42-45 | Aliphatic CH₂ next to furan ring. Compare to N-(furan-2-ylmethyl)aniline (~41.5 ppm).[1] |
| C6 | ~48-51 | Aliphatic CH₂ next to benzene ring. Compare to N-benzyl-4-methoxyaniline (~49.3 ppm).[1] |
| C13 | ~55.3 | Methoxy carbon, highly characteristic. Compare to N-benzyl-4-methoxyaniline (~55.8 ppm).[1] |
| C9, C11 | ~114.0 | Benzene carbons ortho to the methoxy group. |
| C8, C12 | ~129.0 | Benzene carbons meta to the methoxy group. |
| C7 | ~131-133 | Quaternary benzene carbon attached to CH₂. |
| C10 | ~159.0 | Quaternary benzene carbon attached to OCH₃. Compare to N-benzyl-4-methoxyaniline (~152.2 ppm, value may vary).[1] |
| C5 | ~107-108 | Furan carbon adjacent to CH₂. |
| C3 | ~110.3 | Furan carbon beta to the oxygen. |
| C4 | ~142.1 | Furan carbon alpha to the oxygen. |
| C2 | ~152-154 | Quaternary furan carbon attached to CH₂. |
Part 2: Infrared (IR) Spectroscopy: Functional Group Identification
FT-IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups, serving as a crucial quality control check.
Expertise & Rationale: Experimental Design
Attenuated Total Reflectance (ATR) is the method of choice for routine analysis. It requires no sample preparation beyond placing a small amount of the solid or liquid sample onto the ATR crystal, making it highly efficient and reproducible.
Protocol: ATR-FTIR Data Acquisition
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the compound directly onto the crystal.
-
Acquire Spectrum: Collect the sample spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.
Authoritative Grounding: Predicted IR Absorptions
The following table outlines the expected vibrational frequencies based on the molecule's functional groups. These predictions are informed by standard IR correlation tables and data from the NIST Chemistry WebBook for related structures.[2][3][4]
Predicted IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 3400 (weak) | N-H Stretch | Secondary Amine |
| 3100 - 3150 | C-H Aromatic/Furan Stretch | Ar-H & Furan-H |
| 2850 - 3000 | C-H Aliphatic Stretch | CH₂ (Methylene) & CH₃ (Methoxy) |
| ~1610, ~1510, ~1460 | C=C Aromatic Ring Stretch | Benzene Ring |
| ~1245 (strong) | C-O Asymmetric Stretch | Aryl Ether (Ar-O-CH₃) |
| ~1175 | C-N Stretch | Amine |
| ~1035 (strong) | C-O Symmetric Stretch | Aryl Ether (Ar-O-CH₃) & Furan C-O-C |
| ~830 (strong) | C-H Out-of-plane Bend | 1,4-disubstituted (para) Benzene |
Part 3: Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, corroborates the molecule's structural components.
Expertise & Rationale: Experimental Design
High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI) is the ideal technique. ESI is a soft ionization method that will readily protonate the basic nitrogen atom, yielding a strong signal for the molecular ion ([M+H]⁺) with minimal initial fragmentation. This allows for precise mass determination to confirm the elemental formula.
Protocol: HRMS-ESI Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Acquire the spectrum in positive ion mode to observe the [M+H]⁺ adduct.
-
Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical value. If desired, induce fragmentation (MS/MS) to analyze daughter ions.
Authoritative Grounding: Predicted Mass Spectrum Data
Molecular Formula: C₁₃H₁₅NO₂ Monoisotopic Mass: 217.1103 g/mol Predicted [M+H]⁺ (Exact Mass): 218.1176
The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. The benzylic and allylic-type C-N bonds are prone to cleavage.
Caption: Predicted major fragmentation pathways in ESI-MS/MS.
Predicted Key Fragments
| m/z (Monoisotopic) | Proposed Fragment Ion | Notes |
| 218.1176 | [C₁₃H₁₆NO₂]⁺ | Molecular ion ([M+H]⁺) |
| 121.0648 | [C₈H₉O]⁺ | 4-methoxybenzyl cation. A very stable and likely abundant fragment. |
| 96.0444 | [C₅H₆NO]⁺ | Furan-2-ylmethyliminium ion. |
| 81.0335 | [C₅H₅O]⁺ | Furfuryl cation, resulting from cleavage and rearrangement. |
Part 4: UV-Visible Spectroscopy: Electronic Transitions
UV-Vis spectroscopy provides information on the conjugated electronic systems within the molecule.
Protocol: UV-Vis Data Acquisition
-
Solvent Blank: Use a spectroscopic grade solvent (e.g., ethanol or methanol) to record a baseline.
-
Sample Preparation: Prepare a very dilute solution of the compound in the chosen solvent.
-
Acquisition: Record the absorbance spectrum, typically from 200 to 400 nm.
Authoritative Grounding: Predicted UV-Vis Absorptions
The molecule contains two primary chromophores: the furan ring and the 4-methoxyphenyl system. These will give rise to π → π* transitions.
-
Furan Chromophore: Furan itself absorbs around 200-220 nm. The substitution may cause a slight bathochromic (red) shift.[5]
-
4-Methoxyphenyl Chromophore: Anisole (methoxybenzene) shows a primary absorption band around 220 nm and a secondary, broader band around 270-280 nm. The substitution pattern is expected to produce similar absorptions.
Predicted λ_max Values
| Predicted λ_max (nm) | Transition Type | Chromophore System |
| ~220-230 | π → π | Overlap of both systems |
| ~275-285 | π → π | 4-Methoxyphenyl system |
Conclusion
The collective application of NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy provides a comprehensive and cross-validating toolkit for the structural confirmation of this compound. The predicted data herein serves as an expert benchmark for researchers. The ¹H and ¹³C NMR spectra will provide the definitive structural map, IR will confirm the presence of all key functional groups, high-resolution mass spectrometry will verify the elemental composition and key structural subunits, and UV-Vis spectroscopy will confirm the nature of the conjugated systems. Together, these techniques enable a confident and complete characterization of the target molecule.
References
- The Royal Society of Chemistry. (n.d.). Supplementary Material.
- National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS).
- National Institute of Standards and Technology. (n.d.). Furan. NIST Chemistry WebBook.
- Al-Masoudi, W. A., & Al-Amiedy, D. A. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 52(2), 110-118.
- ChemicalBook. (n.d.). Furan(110-00-9) IR Spectrum.
- National Institute of Standards and Technology. (n.d.). Furan, 2-(methoxymethyl)-. NIST Chemistry WebBook.
- National Institute of Standards and Technology. (n.d.). Furan, 2-methoxy-. NIST Chemistry WebBook.
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Chemical properties of N-(4-methoxybenzyl)furfurylamine
An In-depth Technical Guide to the Synthesis, Characterization, and Chemical Properties of N-(4-methoxybenzyl)furfurylamine
Foreword for the Researcher
N-(4-methoxybenzyl)furfurylamine stands as a molecule of significant interest, bridging the worlds of renewable biomass and established pharmaceutical scaffolding. Its structure unites furfurylamine, a derivative of the bio-based platform chemical furfural, with a 4-methoxybenzyl moiety, a common feature in pharmacologically active compounds.[1][2][3][4] While this specific secondary amine is not extensively documented in current literature, its potential as a versatile intermediate is clear.
This guide is structured not as a review of existing data, but as a forward-looking technical manual for the research scientist. It provides a robust, field-proven framework for its synthesis, a predictive analysis of its spectral characteristics for structural confirmation, and an expert evaluation of its expected reactivity and handling requirements. Every protocol is designed as a self-validating system, grounded in established chemical principles and analogous transformations documented in authoritative sources.
Proposed Synthesis via Reductive Amination
The most direct and efficient pathway to synthesize N-(4-methoxybenzyl)furfurylamine is through the reductive amination of furfural with 4-methoxybenzylamine. This one-pot reaction combines the formation of an imine intermediate with its immediate reduction to the target secondary amine, often preventing the formation of side products.[5][6]
Causality of Method Selection
Expertise & Experience: Reductive amination is a cornerstone of amine synthesis due to its high atom economy and operational simplicity. The reaction proceeds through an initial condensation of furfural (aldehyde) and 4-methoxybenzylamine (primary amine) to form a Schiff base (imine). This intermediate is highly susceptible to reduction but is often not isolated. The choice of a suitable reducing agent and catalyst is critical to favor the reduction of the C=N bond over the competing reduction of the furfural aldehyde group or the hydrogenation of the furan ring.[6][7] Catalysts like Raney Nickel or Rhodium on alumina have demonstrated high efficacy and selectivity in similar systems.[5][8]
Trustworthiness: The protocol's integrity is ensured by monitoring the reaction's progress via Thin-Layer Chromatography (TLC), which allows for the direct observation of the consumption of starting materials and the formation of the product. The purification via column chromatography ensures a high degree of purity for the final compound, which is essential for subsequent applications and accurate characterization.
Experimental Workflow: Synthesis
The following diagram outlines the logical flow from starting materials to the purified final product.
Caption: Workflow for the synthesis of N-(4-methoxybenzyl)furfurylamine.
Step-by-Step Protocol
-
Reagent Preparation: In a high-pressure reaction vessel, dissolve furfural (1.0 eq) and 4-methoxybenzylamine (1.05 eq) in a suitable solvent such as 1,4-dioxane.[8]
-
Catalyst Addition: Under an inert atmosphere, add Raney Nickel catalyst (approx. 5-10% by weight of the limiting reactant).
-
Reaction Conditions: Seal the vessel, purge with hydrogen gas, and then pressurize to 2.0 MPa.[8] Begin vigorous stirring and heat the reaction mixture to 130°C.[8]
-
Monitoring: Monitor the reaction by periodically taking aliquots and analyzing via TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase) until the furfural spot has been completely consumed (approx. 3 hours).[8][9]
-
Work-Up: After completion, cool the vessel to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with additional solvent.
-
Isolation and Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue using silica gel column chromatography to obtain the pure N-(4-methoxybenzyl)furfurylamine.
Structural Elucidation and Predicted Spectroscopic Data
Confirming the identity and purity of a newly synthesized compound is paramount. The combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides an unambiguous structural determination.[10][11]
Molecular Structure and Atom Numbering
The following diagram illustrates the molecular structure with key atoms numbered for spectral assignment.
Caption: Structure of N-(4-methoxybenzyl)furfurylamine with atom numbering.
Predicted Spectroscopic Data Summary
The following table summarizes the expected key signals for confirming the structure of the target molecule. These predictions are based on established chemical shift ranges and fragmentation patterns for similar functional groups.[12][13]
| Technique | Signal | Predicted Value and Description |
| ¹H NMR | Furan Protons (H3, H4, H3') | δ ≈ 6.2-7.4 ppm. Three distinct signals, complex splitting. |
| Benzyl CH₂ (H7) | δ ≈ 3.8 ppm. Singlet (or doublet if coupled to N-H). | |
| Furfuryl CH₂ (H5) | δ ≈ 3.7 ppm. Singlet (or doublet if coupled to N-H). | |
| Aromatic Protons (H9, H9', H10, H10') | δ ≈ 6.8-7.3 ppm. Two doublets (AA'BB' system). | |
| Methoxy CH₃ | δ ≈ 3.8 ppm. Sharp singlet, integration of 3H. | |
| Amine N-H (H6) | δ ≈ 1.5-2.5 ppm. Broad singlet, exchangeable with D₂O. | |
| ¹³C NMR | Furan Carbons (C2, C3, C4, C3') | δ ≈ 110-155 ppm. Four signals. |
| Benzyl CH₂ (C7) | δ ≈ 53 ppm. | |
| Furfuryl CH₂ (C5) | δ ≈ 45 ppm. | |
| Aromatic Carbons | δ ≈ 114-159 ppm. Four signals (C8, C9, C10, C8'). | |
| Methoxy CH₃ | δ ≈ 55 ppm. | |
| IR | N-H Stretch | ~3300-3400 cm⁻¹ (weak to medium, sharp). |
| C-H Stretch (Aromatic/Furan) | ~3000-3100 cm⁻¹. | |
| C-H Stretch (Aliphatic) | ~2850-2950 cm⁻¹. | |
| C=C Stretch (Aromatic/Furan) | ~1500-1600 cm⁻¹. | |
| C-O-C Stretch (Ether & Furan) | ~1250 cm⁻¹ (asymmetric) and ~1030 cm⁻¹ (symmetric). | |
| MS (EI) | Molecular Ion [M]⁺ | m/z = 217.11. |
| Key Fragments | m/z = 121 (methoxybenzyl cation), m/z = 96 (furfurylamine radical cation), m/z = 81 (furfuryl cation). |
Predicted Chemical Properties and Reactivity
The molecule's reactivity is dictated by its three primary functional components: the secondary amine, the furan ring, and the methoxy-substituted benzene ring.
-
Basicity and Salt Formation: The lone pair on the nitrogen atom (N6) imparts basic properties. The amine will readily react with acids to form ammonium salts, which can be useful for purification or formulation purposes.
-
N-Functionalization: As a secondary amine, the N-H proton can be substituted. It is susceptible to acylation with acid chlorides or anhydrides to form amides, and to alkylation with alkyl halides to form tertiary amines.
-
Furan Ring Chemistry: The furan ring is an electron-rich aromatic system. It can undergo electrophilic aromatic substitution, though it is sensitive to strong acids. It is also susceptible to hydrogenation under more forcing conditions, which would saturate the ring to form a tetrahydrofurfuryl derivative. Furthermore, the diene system within the furan ring can participate in Diels-Alder reactions.
-
Benzyl Group Stability: The 4-methoxybenzyl group is generally stable. The methoxy group is an activating, ortho-para directing group for any potential electrophilic substitution on the benzene ring, though the furan ring is likely more reactive.
Potential Reactivity Pathways
Caption: Key predicted reaction pathways for the title compound.
Safety and Handling
Trustworthiness: As no specific Material Safety Data Sheet (MSDS) exists for N-(4-methoxybenzyl)furfurylamine, a conservative approach to handling is required, based on the known hazards of its precursors, furfurylamine and 4-methoxybenzylamine.
-
Furfurylamine: This precursor is flammable, corrosive, and toxic if swallowed, inhaled, or in contact with skin. It can cause severe skin and eye burns.[14][15][16][17]
-
4-Methoxybenzylamine: This precursor is also corrosive and causes severe skin burns and eye damage. It is noted as being air-sensitive.[18]
Inferred Hazard Profile & Handling Recommendations:
-
Route of Exposure: Assumed to be harmful or corrosive via all routes of exposure (inhalation, ingestion, skin/eye contact).
-
Personal Protective Equipment (PPE): All work should be conducted in a certified chemical fume hood. Wear standard PPE, including a lab coat, nitrile gloves (or other chemically resistant gloves), and chemical safety goggles. A face shield is recommended when handling larger quantities.[16][19]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and acid chlorides.[18][19]
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area away from incompatible materials.[18]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous organic chemicals.
References
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ResearchGate. (2018). Reductive amination of furfural and furfurylamine with methoxides and MIL-53-NH2(Al)-derived Ru catalyst | Request PDF. Available at: [Link]
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LinkedIn. (2024). Understanding the Versatile Applications of Furfurylamine in Chemical Industries. Available at: [Link]
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Royal Society of Chemistry. (2023). Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor. New Journal of Chemistry. Available at: [Link]
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ResearchGate. Reductive amination of furfural to furfurylamine: Advances in catalyst design and mechanistic insights. Available at: [Link]
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Royal Society of Chemistry. Electronic supporting information Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type o. Available at: [Link]
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Royal Society of Chemistry. (2016). Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach. Green Chemistry. Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 75452, 4-Methoxybenzylamine. Available at: [Link]
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National Center for Biotechnology Information. (2022). Efficient synthesis of furfurylamine from biomass via a hybrid strategy in an EaCl:Gly–water medium. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
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ResearchGate. Possible reaction path for the formation of furfurylamine under the.... Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 738562, (4-Fluoro-benzyl)-(4-methoxy-benzyl)-amine. Available at: [Link]
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SciSpace. (2021). Base-Free Synthesis of Furfurylamines from Biomass Furans Using Ru Pincer Complexes. Catalysts. Available at: [Link]
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Sanderman Publishing House. (2022). Synthesis of furfurylamine by reductive amination of biomass-based furfural over Raney Ni catalyst. Journal of Applied Chemical Science. Available at: [Link]
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Frontiers. (2022). Efficient synthesis of furfurylamine from biomass via a hybrid strategy in an EaCl:Gly–water medium. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
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MDPI. (2020). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank. Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 3438, Furfurylamine. Available at: [Link]
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YouTube. (2017). Solving an Unknown Organic Structure using NMR, IR, and MS. ChemComplete. Available at: [Link]
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ACS Publications. (2021). Yin and yang in chemistry education: the complementary nature of FTIR and NMR spectroscopies. Journal of Chemical Education. Available at: [Link]
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An In-depth Technical Guide to Furan-2-ylmethyl-(4-methoxy-benzyl)-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furan-2-ylmethyl-(4-methoxy-benzyl)-amine, with the CAS Number 225236-03-3, is a secondary amine that incorporates both a furan moiety and a substituted benzyl group.[1] The furan ring is a five-membered aromatic heterocycle containing one oxygen atom, a structure that is a common pharmacophore in medicinal chemistry.[2][3] Furan derivatives are known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[2] The presence of the 4-methoxybenzyl group can also influence the molecule's lipophilicity and potential interactions with biological targets. This guide provides a comprehensive overview of its chemical properties, a likely synthetic route, and its potential in the field of drug discovery.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below. These properties are essential for its handling, characterization, and application in a research setting.
| Property | Value | Source |
| CAS Number | 225236-03-3 | |
| Molecular Formula | C13H15NO2 | |
| Molecular Weight | 217.26 g/mol | |
| IUPAC Name | N-(furan-2-ylmethyl)-1-(4-methoxyphenyl)methanamine | |
| Appearance | Not specified (likely an oil or low-melting solid) | Inferred |
| Solubility | Soluble in common organic solvents like ethanol, ether, and acetone.[2] | Inferred from furan properties |
Synthesis
The most probable and industrially scalable method for the synthesis of this compound is through the reductive amination of furfural with 4-methoxybenzylamine.[4][5][6][7] This two-step, one-pot reaction involves the initial formation of a Schiff base (imine) intermediate, followed by its reduction to the target secondary amine.
Caption: Reductive Amination Workflow for the Synthesis of this compound.
Experimental Protocol:
-
Imine Formation: In a round-bottom flask, dissolve furfural (1.0 eq.) and 4-methoxybenzylamine (1.0-1.2 eq.) in a suitable solvent such as methanol or ethanol. The reaction can be stirred at room temperature. The formation of the imine can be monitored by techniques like TLC or NMR.
-
Reduction: Once the imine formation is complete or has reached equilibrium, a reducing agent is added to the reaction mixture. Common choices for this step include sodium borohydride (NaBH4), which is often used for its mildness and selectivity, or catalytic hydrogenation (H2 gas with a catalyst like Pd/C or Pt/C).[8] The reaction is typically stirred at room temperature until the reduction is complete.
-
Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.
Spectroscopic Characterization (Predicted)
| Data Type | Predicted Chemical Shifts (ppm) and Multiplicities |
| ¹H NMR | δ 7.20-7.30 (d, 2H, Ar-H), 6.80-6.90 (d, 2H, Ar-H), 7.35 (m, 1H, furan-H), 6.30 (m, 1H, furan-H), 6.20 (m, 1H, furan-H), 3.75 (s, 3H, -OCH3), 3.70 (s, 2H, Ar-CH2-N), 3.65 (s, 2H, furan-CH2-N), 1.5-2.5 (br s, 1H, -NH). |
| ¹³C NMR | δ 158.5 (Ar-C-O), 153.0 (furan-C-O), 142.0 (furan-CH), 132.0 (Ar-C), 129.0 (Ar-CH), 114.0 (Ar-CH), 110.0 (furan-CH), 107.0 (furan-CH), 55.0 (-OCH3), 52.0 (Ar-CH2-N), 45.0 (furan-CH2-N). |
Potential Applications in Drug Development
The furan nucleus is a versatile scaffold found in numerous biologically active compounds.[3] Its derivatives have been reported to possess a wide array of pharmacological activities, making this compound a molecule of interest for screening in various therapeutic areas.
Caption: Potential Pharmacological Activities of Furan-based Compounds.
-
Antimicrobial Activity: Furan derivatives have been extensively studied for their antibacterial and antifungal properties.[2] The mechanism often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.
-
Anti-inflammatory Effects: Some furan-containing compounds have demonstrated anti-inflammatory activity, potentially through the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX).[2]
-
Anticancer Potential: The furan scaffold has been incorporated into molecules designed as anticancer agents, with some derivatives showing cytotoxic effects against various cancer cell lines.[3]
-
Central Nervous System (CNS) Activity: Certain furan derivatives have been investigated for their effects on the CNS, including antidepressant and anxiolytic properties.[9]
Safety and Handling
Specific toxicology data for this compound is not available. However, based on the constituent moieties, certain precautions should be taken. Furan itself is a flammable, toxic, and potentially carcinogenic substance.[10][11][12] 4-Methoxybenzylamine is corrosive and can cause severe skin and eye damage.[13]
General Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][14]
-
Avoid inhalation of vapors and contact with skin and eyes.[11]
-
Store in a tightly closed container in a cool, dry place.[10][14]
In case of exposure, seek immediate medical attention.[11] For detailed safety information, it is recommended to consult the Safety Data Sheets (SDS) for furan and 4-methoxybenzylamine.[10][11][12][13]
Conclusion
This compound is a readily synthesizable compound with a chemical structure that suggests potential for biological activity. While specific studies on this molecule are limited, its furan core makes it an interesting candidate for screening in drug discovery programs targeting a range of diseases. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.
References
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Der Pharma Chemica. (2014). Pharmacological Study of Some Newly Synthesized Furan Derivatives. Retrieved from [Link]
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ResearchGate. Reductive amination of furfural and furfurylamine with methoxides and MIL-53-NH2(Al)-derived Ru catalyst. Retrieved from [Link]
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Royal Society of Chemistry. (2021). Electronic supporting information Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type o. Retrieved from [Link]
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PubChem. Furan-2-ylmethyl-(2-methyl-benzyl)-amine. Retrieved from [Link]
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Sanderman Publishing House. (2022). Synthesis of furfurylamine by reductive amination of biomass-based furfural over Raney Ni catalyst. Retrieved from [Link]
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Furan Derivatives: A Comprehensive Technical Guide to Therapeutic Applications
Dissemination: For Researchers, Scientists, and Drug Development Professionals
Abstract
The furan scaffold, a five-membered aromatic heterocycle containing an oxygen atom, represents a "privileged structure" in medicinal chemistry.[1] Its unique electronic configuration and ability to act as a bioisostere for other aromatic systems have established it as a cornerstone in the design of novel therapeutic agents.[1] This technical guide provides an in-depth exploration of the multifaceted therapeutic applications of furan derivatives, delving into their synthesis, mechanisms of action, and clinical significance across a spectrum of diseases. We will traverse the landscape of their utility, from established antibacterial agents to promising new frontiers in oncology and neurodegenerative disorders. This document is intended to serve as a comprehensive resource for researchers and drug development professionals, offering not only a review of the current state of the field but also actionable protocols and mechanistic insights to inspire future innovation.
The Furan Scaffold: A Foundation for Therapeutic Diversity
The versatility of the furan nucleus in drug design stems from its distinct physicochemical properties. The presence of the oxygen heteroatom imparts a dipole moment and the capacity for hydrogen bonding, while the aromatic ring allows for π–π stacking interactions, all of which are crucial for molecular recognition at biological targets.[2] Furthermore, the furan ring can be readily functionalized at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to enhance efficacy and minimize toxicity.[1]
Core Synthetic Methodologies
The construction of the furan ring is a fundamental aspect of harnessing its therapeutic potential. Two classical and enduring methods, the Paal-Knorr synthesis and the Feist-Benary synthesis, remain pivotal in the medicinal chemist's armamentarium.
The Paal-Knorr synthesis is a robust method for preparing substituted furans from 1,4-dicarbonyl compounds via acid-catalyzed cyclization and dehydration.[3]
Materials:
-
Hexane-2,5-dione (10 mmol)
-
p-Toluenesulfonic acid monohydrate (1 mmol)
-
Toluene (50 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask with Dean-Stark apparatus and reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of hexane-2,5-dione (1.14 g, 10 mmol) in toluene (50 mL) in a round-bottom flask, add p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol).[4]
-
Heat the mixture to reflux using a Dean-Stark apparatus to facilitate the removal of water.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) followed by brine (20 mL).[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by column chromatography on silica gel (hexanes/ethyl acetate gradient) to yield the desired 2,5-dimethylfuran.[4]
The Feist-Benary synthesis offers an alternative route to substituted furans through the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.[5]
Materials:
-
Ethyl acetoacetate (10 mmol)
-
2-Bromoacetophenone (10 mmol)
-
Pyridine (11 mmol)
-
Ethanol (30 mL)
-
Diethyl ether
-
1 M HCl
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of ethyl acetoacetate (1.30 g, 10 mmol) in ethanol (30 mL) in a round-bottom flask, add pyridine (0.87 g, 11 mmol).[4]
-
Add 2-bromoacetophenone (1.99 g, 10 mmol) portion-wise to the stirred solution at room temperature.[4]
-
Heat the reaction mixture to reflux for 4 hours.[4]
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether (50 mL) and transfer to a separatory funnel.
-
Wash with 1 M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate solution (20 mL), and brine (20 mL).[4]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.[4]
-
Purify the crude product by column chromatography on silica gel to afford ethyl 2-methyl-5-phenylfuran-3-carboxylate.
Antimicrobial Applications: A Legacy of Efficacy
Furan derivatives have a long-standing history in the fight against microbial infections. The nitrofuran class, in particular, has been a mainstay in the treatment of urinary tract infections.[6][7]
Nitrofurantoin: A Case Study in Antibacterial Action
Nitrofurantoin is a prime example of a furan-containing antibiotic.[1] Its efficacy is largely confined to the urinary tract, where it reaches high concentrations.[8]
Mechanism of Action: The antibacterial action of nitrofurantoin is a multi-pronged assault on bacterial cells.[2]
-
Reductive Activation: Inside the bacterial cell, nitrofurantoin is reduced by bacterial flavoproteins to generate highly reactive intermediates.[2]
-
Macromolecular Damage: These reactive species indiscriminately damage bacterial DNA, ribosomal proteins, and other essential macromolecules.[2][9]
-
Inhibition of Essential Processes: This leads to the inhibition of DNA and protein synthesis, as well as cell wall synthesis, ultimately resulting in bacterial cell death.[2]
Caption: Mechanism of action for nitrofurantoin.
Quantitative Antimicrobial Activity of Furan Derivatives
The antimicrobial potency of furan derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC).
| Derivative Class | Specific Compound | Target Microorganism | MIC (µg/mL) | Reference |
| Nitrofuran | Nitrofurantoin | Staphylococcus aureus | 1.5625 | [10] |
| Furanone | F131 | Staphylococcus aureus | 8-16 | [11] |
| Furanone | F131 | Candida albicans | 32-128 | [11] |
| Dibenzofuran | Dibenzofuran bis(bibenzyl) | Candida albicans | 16-512 | [12] |
| Polysubstituted Furan | MPPS | Staphylococcus aureus | 512 | [13] |
| Polysubstituted Furan | MPPS | Bacillus subtilis | 256 | [13] |
Anti-inflammatory Properties: Targeting Key Mediators
Furan-containing compounds have demonstrated significant potential as anti-inflammatory agents, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[1]
Anticancer Applications: A New Frontier
The furan scaffold is increasingly being explored for its anticancer properties, with several derivatives showing potent cytotoxic activity against various cancer cell lines.
Lapatinib: A Dual Tyrosine Kinase Inhibitor
Lapatinib, a furan-containing drug, is a dual inhibitor of human epidermal growth factor receptor 2 (HER2) and epidermal growth factor receptor (EGFR) tyrosine kinases.[14][15]
Mechanism of Action: Lapatinib competitively binds to the intracellular ATP-binding site of HER2 and EGFR, inhibiting their autophosphorylation and blocking downstream signaling pathways, such as the MAPK and PI3K/AKT pathways, which are crucial for cancer cell proliferation and survival.[14][16] This leads to cell cycle arrest and apoptosis in HER2-overexpressing cancer cells.[14]
Caption: Simplified signaling pathway of Lapatinib.
Wortmannin: A PI3K Pathway Inhibitor
Wortmannin, a furanosteroid natural product, is a potent and irreversible inhibitor of phosphoinositide 3-kinases (PI3Ks), a family of enzymes central to cell growth, proliferation, and survival.[17][18]
Mechanism of Action: Wortmannin covalently binds to the catalytic subunit of PI3K, blocking its activity and disrupting downstream signaling pathways, including the Akt/mTOR pathway.[17] This inhibition can induce apoptosis and/or cell cycle arrest in cancer cells.[19]
Quantitative Anticancer Activity of Furan Derivatives
The anticancer efficacy of furan derivatives is often expressed as the half-maximal inhibitory concentration (IC50).
| Derivative Class | Cell Line | IC50 (µM) | Reference |
| Thiazole-based furan | AChE (Alzheimer's related) | 21.105 - 86.625 | [20] |
| Thiazole-based furan | BChE (Alzheimer's related) | 6.932 - 34.652 | [20] |
Neuroprotective Potential: A Glimmer of Hope
Emerging research highlights the potential of furan derivatives in the treatment of neurodegenerative diseases like Alzheimer's.[21] Their neuroprotective effects are attributed to their antioxidant and anti-inflammatory properties, as well as their ability to modulate neurotransmitter systems.[21][22] Some benzofuran derivatives have shown promise as inhibitors of cholinesterase enzymes, key targets in Alzheimer's therapy.[23]
Cardiovascular and Other Applications
The therapeutic reach of furan derivatives extends to cardiovascular diseases and other conditions.
-
Amiodarone: A complex antiarrhythmic drug that blocks potassium, sodium, and calcium channels, and also possesses beta-adrenergic blocking properties.[6][24][25][26][27]
-
Ranitidine: A histamine H2-receptor antagonist that reduces gastric acid secretion, used in the treatment of peptic ulcers and GERD.[28][29][30][31][32]
The Furan Derivative Drug Discovery Workflow
The journey from a furan scaffold to a clinically approved drug is a meticulous process.
Caption: Furan derivative drug discovery workflow.
Conclusion and Future Perspectives
Furan derivatives represent a remarkably versatile and enduring scaffold in medicinal chemistry. Their journey from traditional remedies to rationally designed therapeutics is a testament to their privileged structural attributes. The continued exploration of novel synthetic methodologies, coupled with a deeper understanding of their mechanisms of action, will undoubtedly unlock new therapeutic avenues. As we confront the challenges of drug resistance and the need for more targeted therapies, the humble furan ring is poised to remain at the forefront of innovation in drug discovery.
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The Structure-Activity Relationship of N-Benzyl Furan-2-Methanamines: A Technical Guide for Drug Discovery Professionals
Introduction: The Furan Scaffold as a Privileged Motif in Medicinal Chemistry
The furan ring, a five-membered aromatic heterocycle, is a cornerstone in the design of novel therapeutics.[1][2] Its unique electronic and steric properties often allow it to serve as a bioisosteric replacement for a phenyl ring, a substitution that can lead to improved metabolic stability, enhanced receptor binding affinity, and favorable pharmacokinetic profiles.[2] Furan derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3] Within this broad class of compounds, the N-benzyl furan-2-methanamine scaffold has emerged as a particularly promising framework for the development of targeted therapies. This guide provides an in-depth analysis of the structure-activity relationships (SAR) governing the biological activity of this scaffold, with a focus on synthetic strategies, key molecular interactions, and the impact of substituent modifications.
Synthetic Strategies: The Gateway to Chemical Diversity
The synthesis of N-benzyl furan-2-methanamine derivatives is most commonly achieved through reductive amination. This robust and versatile method allows for the facile introduction of a wide array of substituents on both the benzyl and furan moieties, making it an ideal approach for generating diverse chemical libraries for SAR studies.
General Experimental Protocol: Reductive Amination
A typical synthetic workflow for the preparation of N-benzyl furan-2-methanamines is outlined below. This protocol is adaptable and can be modified to accommodate a variety of starting materials and desired final products.
Step 1: Imine Formation. A solution of a substituted furfural (1.0 eq.) and a substituted benzylamine (1.0-1.2 eq.) in an appropriate solvent (e.g., methanol, ethanol, or dichloromethane) is stirred at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
Step 2: Reduction. A reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), is added portion-wise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred until the imine intermediate is fully reduced.
Step 3: Work-up and Purification. The reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-benzyl furan-2-methanamine.
Diagram of the General Synthetic Workflow:
Caption: General synthetic workflow for N-benzyl furan-2-methanamines.
Structure-Activity Relationship (SAR): Unlocking Potency and Selectivity
The biological activity of N-benzyl furan-2-methanamines is exquisitely sensitive to the nature and position of substituents on both the furan and benzyl rings. A comprehensive understanding of these relationships is critical for the rational design of potent and selective drug candidates.
Case Study: (5-Phenylfuran-2-yl)methanamine Derivatives as SIRT2 Inhibitors
A notable example that illuminates the SAR of this scaffold is the development of (5-phenylfuran-2-yl)methanamine derivatives as inhibitors of Sirtuin 2 (SIRT2), a histone deacetylase implicated in cancer and neurodegenerative diseases.[4] A study systematically explored the impact of various substituents on the inhibitory activity of these compounds against SIRT2.[4]
Key SAR Insights from SIRT2 Inhibitor Studies:
-
The Furan Core: The furan ring is a critical component of the pharmacophore, likely participating in key interactions within the SIRT2 active site. Its replacement with other heterocyles often leads to a significant loss of activity.
-
Substituents on the Phenyl Ring at the 5-position of Furan: The electronic nature of substituents on the phenyl ring attached to the 5-position of the furan has a profound effect on potency. Electron-withdrawing groups, such as halogens, generally enhance inhibitory activity. For instance, a 2,5-dichloro substitution on the phenyl ring resulted in a significant increase in potency.[4]
-
The Amine Linker and Benzyl Moiety: The nature of the group attached to the methanamine nitrogen is crucial for activity. While the parent N-benzyl group shows activity, modifications to this moiety can further optimize potency. For example, replacing the benzyl group with a quinolinylurea moiety led to a potent SIRT2 inhibitor.[4]
Table 1: SAR of (5-Phenylfuran-2-yl)methanamine Derivatives as SIRT2 Inhibitors [4]
| Compound | R (Substitution on Phenyl at Furan C5) | Linker | "Benzyl-like" Moiety | IC₅₀ (µM) for SIRT2 |
| 1 | H | -NH-CH₂- | Phenyl | >100 |
| 2 | 2,5-diCl | -NH-CH₂- | Phenyl | 15.8 |
| 3 | H | -NH-CO-NH- | Quinolin-5-yl | 35% inhibition at 10 µM |
| 4 | 4-COOH | -NH-CO-NH- | Quinolin-5-yl | 63% inhibition at 100 µM |
| 5 | 2,5-diCl | -NH-CO-NH- | Quinolin-5-yl | 2.47 |
Diagram of Key SAR Findings for SIRT2 Inhibition:
Caption: Key SAR takeaways for N-benzyl furan-2-methanamine analogs.
Mechanistic Insights and Future Directions
The diverse biological activities of N-benzyl furan-2-methanamines suggest that this scaffold can interact with a variety of biological targets. For instance, in the case of SIRT2 inhibition, molecular docking studies suggest that these compounds bind within the enzyme's active site, forming key interactions with amino acid residues.[4] The furan oxygen may act as a hydrogen bond acceptor, while the aromatic rings can engage in π-π stacking interactions.
The future of drug discovery with this scaffold lies in the systematic exploration of its chemical space to identify novel compounds with high potency and selectivity for specific targets. This will involve:
-
Expansion of Chemical Diversity: Synthesizing a broader range of analogs with diverse substituents on both the furan and benzyl rings.
-
Target Identification and Validation: Employing chemoproteomics and other advanced techniques to identify the specific cellular targets of active compounds.
-
In-depth Biological Characterization: Conducting comprehensive in vitro and in vivo studies to elucidate the mechanism of action and assess the therapeutic potential of lead compounds.
Diagram of a Putative Mechanism of Action:
Caption: A potential mechanism of action for N-benzyl furan-2-methanamines.
Conclusion
The N-benzyl furan-2-methanamine scaffold represents a versatile and promising platform for the development of novel therapeutics. A thorough understanding of its structure-activity relationship is paramount for the successful design of potent and selective drug candidates. By leveraging robust synthetic strategies and a data-driven approach to molecular design, researchers can continue to unlock the full therapeutic potential of this remarkable chemical scaffold.
References
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Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors. (2019). Molecules, 24(15), 2724. [Link]
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Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2023). Oriental Journal of Chemistry, 39(4). [Link]
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Furan: A Promising Scaffold for Biological Activity. (2024). International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181. [Link]
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Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). Cancers, 14(9), 2196. [Link]
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Synthesis, discovery and preliminary SAR study of benzofuran derivatives as angiogenesis inhibitors. (2009). Bioorganic & Medicinal Chemistry Letters, 19(7), 1851-1854. [Link]
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Recent Advancement of Benzofuran in Treatment of Alzheimer's Disease. (2023). Indian Journal of Pharmaceutical Sciences, 85(6), 1539-1550. [Link]
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Studies on the Synthesis and Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity. (2002). Molecules, 7(10), 736-744. [Link]
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Furan and benzofuran derivatives as privileged scaffolds as anticancer agents: SAR and docking studies (2010 to till date). (2023). Journal of Molecular Structure, 1299, 137098. [Link]
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Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H). (2021). Journal of Molecular Structure, 1225, 129112. [Link]
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Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. (2022). RSC Advances, 12(21), 13133-13142. [Link]
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In silico modeling of Furan-2-ylmethyl-(4-methoxy-benzyl)-amine
An In-Depth Technical Guide to the In Silico Modeling of Furan-2-ylmethyl-(4-methoxy-benzyl)-amine
Abstract
This guide provides a comprehensive, technically-grounded workflow for the in silico characterization of this compound, a novel small molecule. As a prototypical study, this document serves as a blueprint for researchers, computational chemists, and drug development professionals embarking on the initial assessment of new chemical entities. We eschew a rigid template, instead focusing on a logical, causality-driven narrative that moves from initial structure optimization to the prediction of biological targets, binding affinity, dynamic stability, and pharmacokinetic profiles. Each protocol is presented as a self-validating system, grounded in established computational methodologies and supported by authoritative references. Our objective is to demonstrate not just the "how," but the critical "why" behind each decision in the computational pipeline, thereby providing a framework for rigorous and insightful early-stage drug discovery.
Introduction: The Rationale for a Computational First Pass
In modern drug discovery, the initial characterization of a novel chemical entity (NCE) is a critical phase fraught with high attrition rates. In silico modeling offers a resource-efficient, rapid, and ethically sound approach to de-risk NCEs before committing to costly and time-consuming wet-lab synthesis and screening. By simulating the behavior of a molecule in a biological environment, we can generate early, actionable hypotheses regarding its potential efficacy, safety, and drug-likeness.
The subject of this guide, this compound, possesses several structural motifs of pharmacochemical interest: a furan ring, a common scaffold in medicinal chemistry; a secondary amine linker, providing flexibility and a key hydrogen bonding site; and a methoxy-benzyl group, which can influence lipophilicity and metabolic stability. The absence of prior extensive research on this specific molecule makes it an ideal candidate to illustrate a foundational in silico workflow from first principles.
This guide will detail the sequential process of:
-
Ligand Preparation and Optimization: Ensuring the molecule's 3D structure is energetically favorable.
-
Target Identification: Predicting potential protein binding partners based on chemical similarity.
-
Molecular Docking: Simulating the interaction between the ligand and its predicted target to assess binding affinity and pose.
-
Molecular Dynamics Simulation: Evaluating the stability of the ligand-protein complex over time.
-
ADMET Profiling: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of the molecule.
Foundational Workflow: A Logic-Driven Approach
The in silico analysis of a novel molecule is not a linear checklist but a logical cascade. Each step builds upon the last, refining our understanding and guiding subsequent decisions. The diagram below outlines the workflow we will follow.
Caption: High-level overview of the sequential in silico modeling workflow.
Ligand Preparation: The Energetic Ground State
Expertise & Causality: Before any interaction can be simulated, the ligand itself must be represented in a physically realistic 3D conformation. A simple 2D drawing or a randomly generated 3D structure is energetically unstable and will produce meaningless results in subsequent docking or dynamics simulations. The goal of this step is to find a low-energy, stable conformer of the molecule. This is achieved through a process called energy minimization, which adjusts bond lengths, angles, and dihedrals to relieve steric strain and find a local or global energy minimum on the potential energy surface.
Protocol 3.1: 3D Conformer Generation and Energy Minimization
-
Input Molecular Structure:
-
Start with a 2D representation of the molecule. The canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound is COc1ccc(CNc2occc2)cc1.
-
Use a molecular editor such as Avogadro or a web-based tool to convert this SMILES string into a 3D structure.
-
-
Force Field Selection:
-
Choose an appropriate force field to calculate the potential energy of the molecule. For organic small molecules, force fields like MMFF94 (Merck Molecular Force Field) or UFF (Universal Force Field) are robust choices. These force fields are parameter sets that define the energy contributions from bond stretching, angle bending, torsions, and non-bonded (van der Waals and electrostatic) interactions.
-
-
Energy Minimization:
-
Perform energy minimization using a steepest descent algorithm followed by a conjugate gradient algorithm. The steepest descent method rapidly removes major steric clashes, while the conjugate gradient method efficiently finds the local energy minimum.
-
Set a convergence criterion (e.g., gradient norm < 0.01 kJ/mol) to ensure the structure is sufficiently optimized.
-
-
Output:
-
Save the final, energy-minimized 3D coordinates in a standard format like .sdf or .mol2. This file will be the input for all subsequent steps.
-
Target Identification: Predicting Biological Partners
Expertise & Causality: A ligand's therapeutic effect is mediated by its binding to a biological macromolecule, typically a protein. Without prior experimental data, we must predict potential targets. The principle of chemical similarity is a cornerstone of this process: molecules with similar structures are likely to bind to similar proteins. Web servers like SwissTargetPrediction leverage vast databases of known ligand-protein interactions to predict targets for a novel molecule based on a combination of 2D and 3D similarity metrics.
Protocol 4.1: Similarity-Based Target Prediction
-
Navigate to SwissTargetPrediction: Access the web server, a widely used and validated tool for this purpose.
-
Input Ligand: Paste the SMILES string (COc1ccc(CNc2occc2)cc1) into the query field.
-
Select Organism: Choose the relevant organism, typically Homo sapiens for drug discovery applications.
-
Execute Prediction: Run the prediction algorithm. The server compares the input molecule to its library of active compounds and generates a ranked list of potential protein targets.
-
Analyze Results: The output will list protein classes and specific proteins with an associated probability score. Focus on the targets with the highest probability. For a molecule with a benzylamine scaffold, it is plausible to see targets like Monoamine Oxidase A/B (MAO-A/B), which are involved in neurotransmitter metabolism. For this guide, we will proceed with Monoamine Oxidase A (MAO-A) as our primary hypothetical target.
Molecular Docking: Simulating the Binding Event
Expertise & Causality: Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a receptor and estimates the strength of the interaction, typically as a binding affinity score. This is a computationally intensive search problem where the ligand's conformational and rotational freedom within the receptor's binding site is explored. A negative binding affinity score indicates a favorable interaction, with more negative values suggesting tighter binding. This step is crucial for generating a plausible 3D model of the ligand-protein complex and for ranking potential drug candidates.
Protocol 5.1: Receptor-Ligand Docking using AutoDock Vina
-
Receptor Preparation:
-
Download the crystal structure of human MAO-A from the Protein Data Bank (PDB). For this example, we will use PDB ID: 2Z5X.
-
Using software like UCSF Chimera or AutoDock Tools, prepare the receptor by:
-
Removing all water molecules and co-crystallized ligands.
-
Adding polar hydrogens, as they are crucial for hydrogen bonding but often not resolved in crystal structures.
-
Assigning partial charges (e.g., Gasteiger charges).
-
-
Save the prepared receptor in the .pdbqt format required by AutoDock Vina.
-
-
Ligand Preparation:
-
Convert the energy-minimized ligand file (from Protocol 3.1) into the .pdbqt format, defining its rotatable bonds.
-
-
Defining the Binding Site (Grid Box):
-
Identify the active site of MAO-A. This can be inferred from the location of the co-crystallized ligand in the original PDB file or from literature.
-
Define a 3D grid box that encompasses this entire active site. The docking search will be confined to this space. This step is critical; a poorly placed or sized box will fail to find the correct binding pose.
-
-
Running the Docking Simulation:
-
Use the AutoDock Vina command-line interface, providing the prepared ligand, receptor, and grid box configuration as inputs.
-
vina --receptor receptor.pdbqt --ligand ligand.pdbqt --config config.txt --out output.pdbqt --log log.txt
-
The config.txt file specifies the coordinates and dimensions of the grid box.
-
-
Analysis of Results:
-
Vina will output several binding poses, ranked by their affinity scores (in kcal/mol).
-
Visualize the top-ranked pose in a molecular viewer. Analyze the key interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-pi stacking) between the ligand and the active site residues.
-
Introduction: The Rise of a Bio-Based Scaffold in Modern Chemistry
An In-depth Technical Guide to the Physicochemical Characteristics of Substituted Furfurylamines
Derived from furfural, a key platform chemical readily obtained from lignocellulosic biomass, furfurylamine and its substituted analogues represent a class of compounds at the intersection of sustainable chemistry and high-value applications.[1][2][3] The core structure, consisting of a furan ring linked to an aminomethyl group, provides a unique scaffold that is both aromatic and possesses a basic nitrogen center.[4] This combination of features makes substituted furfurylamines critical intermediates and active molecules in pharmaceuticals, agrochemicals, and material science.[5][6][7] Their applications range from being building blocks for diuretics and antihistamines to components in the synthesis of advanced polymers and corrosion inhibitors.[8][9][10]
For researchers and drug development professionals, a deep understanding of the physicochemical characteristics of this molecular class is not merely academic; it is fundamental to predicting molecular behavior, designing synthetic routes, and optimizing for biological efficacy and safety. This guide provides a comprehensive exploration of these core properties, detailing the causality behind experimental choices and presenting validated protocols for their determination.
Synthesis and Structural Elucidation
The foundation of any physicochemical analysis is the synthesis of a pure, well-characterized compound. The predominant route to substituted furfurylamines is the reductive amination of a corresponding furfural derivative.[1][7]
Core Synthetic Strategy: Reductive Amination
This cornerstone reaction involves two key steps: the formation of an imine intermediate via condensation of the furfural's aldehyde group with a primary or secondary amine, followed by the reduction of the imine to the target amine.[7] While various methods exist, including chemical and biocatalytic approaches, heterogeneous catalysis with transition metals is a robust and widely used strategy.[1][11]
Caption: General Synthesis of Substituted Furfurylamines.
Experimental Protocol 1: General Synthesis of N-Benzylfurfurylamine
This protocol describes a typical reductive amination using sodium borohydride, a common and accessible reducing agent.
-
Imine Formation: In a round-bottom flask, dissolve furfural (1.0 eq) in methanol. Add benzylamine (1.05 eq) dropwise while stirring at room temperature. Monitor the reaction by TLC until the starting furfural is consumed (typically 1-2 hours).
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, ensuring the temperature does not exceed 10 °C.
-
Workup: After the addition is complete, allow the reaction to stir at room temperature for 3-4 hours. Quench the reaction by slowly adding water. Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the pure N-benzylfurfurylamine.
Spectroscopic Characterization
Confirming the identity and purity of the synthesized compound is a non-negotiable step. A combination of NMR, IR, and Mass Spectrometry provides a comprehensive structural "fingerprint".[12][13]
Caption: Workflow for Spectroscopic Characterization.
-
¹H NMR Spectroscopy: Expect characteristic signals for the furan ring protons (typically in the δ 6.0-7.5 ppm range), a singlet or triplet for the methylene (-CH₂-) protons adjacent to the nitrogen, and signals corresponding to the specific substituent(s). The N-H proton of secondary amines may appear as a broad singlet.
-
¹³C NMR Spectroscopy: Will show distinct signals for the furan ring carbons, the methylene carbon, and carbons of the N-substituent.
-
Infrared (IR) Spectroscopy: Key absorbances include N-H stretching bands (around 3300-3500 cm⁻¹) for primary and secondary amines, C-H stretching, and characteristic C-O-C stretching from the furan ring.[14]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound through the molecular ion peak (M⁺), confirming the elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.[12]
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is the workhorse technique for assessing the purity and quantifying substituted furfurylamines, which are often polar and non-volatile.[15][16]
Core Principles of HPLC Method Development
A robust HPLC method is essential for quality control and pharmacokinetic studies. Reversed-phase chromatography is typically the method of choice.
Caption: Workflow for HPLC Method Development.
Experimental Protocol 2: HPLC Analysis of Substituted Furfurylamines
This protocol provides a starting point for method development.
-
System: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable.[17][18] For higher specificity, an HPLC-MS can be used.[16][19]
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a standard choice.
-
Mobile Phase:
-
Phase A: Water with 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid. The acidic modifier improves peak shape by ensuring the amine is consistently protonated.
-
Phase B: Acetonitrile (ACN) or Methanol.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the furan chromophore absorbs, typically around 220 nm or 250-280 nm.
-
Gradient Elution: A typical gradient might start at 5-10% B, ramp up to 95% B to elute more lipophilic compounds, and then return to initial conditions for re-equilibration.
Table 1: Example HPLC Gradient Program
| Time (min) | % Mobile Phase A (Water + 0.1% TFA) | % Mobile Phase B (ACN) |
|---|---|---|
| 0.0 | 95 | 5 |
| 15.0 | 5 | 95 |
| 18.0 | 5 | 95 |
| 18.1 | 95 | 5 |
| 25.0 | 95 | 5 |
Key Physicochemical Properties
The interplay between a molecule's acidity, lipophilicity, and solubility governs its absorption, distribution, metabolism, and excretion (ADME) profile—a cornerstone of drug development.
Acidity and Basicity (pKa)
The pKa value defines the strength of an acid or, in this case, the conjugate acid of the furfurylamine. It is the pH at which the amine is 50% protonated (cationic form) and 50% neutral (free base). This equilibrium is critical as the charged form is typically more water-soluble, while the neutral form is more likely to cross lipid membranes. A predicted pKa for the parent furfurylamine is approximately 9.12.[4][10]
Experimental Protocol 3: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate and standard method for pKa determination.[20][21]
-
Sample Preparation: Prepare a solution of the substituted furfurylamine of known concentration (e.g., 0.01 M) in deionized water or a water/co-solvent mixture if solubility is low.
-
Titration Setup: Calibrate a pH meter and electrode. Place the sample solution in a jacketed beaker to maintain a constant temperature, and stir continuously.
-
Data Acquisition: Add a standardized strong acid titrant (e.g., 0.1 M HCl) in small, precise increments using a burette.[22] Record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is the pH value at the half-equivalence point (the midpoint of the steep inflection in the titration curve).[20]
Lipophilicity (LogP)
Lipophilicity, the "oil-loving" nature of a molecule, is a crucial predictor of its ability to cross biological membranes. It is quantified by the partition coefficient (P), which is the ratio of a compound's concentration in an organic phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium.[23] The value is expressed as its logarithm, LogP.
-
LogP < 0: The compound is predominantly hydrophilic (water-loving).
-
LogP > 0: The compound is predominantly lipophilic (oil-loving).[23]
The parent furfurylamine has a LogP of 0.37, indicating slight lipophilicity.[9][10]
Experimental Protocol 4: LogP Determination by the Shake-Flask Method
The shake-flask method is the gold-standard procedure for LogP measurement.[24]
-
Phase Preparation: Pre-saturate n-octanol with water and water (or a pH 7.4 buffer for LogD determination) with n-octanol by mixing them vigorously and allowing the layers to separate.
-
Partitioning: Add a known amount of the furfurylamine derivative to a flask containing known volumes of the pre-saturated n-octanol and aqueous buffer.
-
Equilibration: Seal the flask and shake it at a constant temperature until equilibrium is reached (this can take several hours).[25]
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV.
-
Calculation: Calculate LogP using the formula: LogP = log₁₀ ([concentration in octanol] / [concentration in aqueous phase]) .[23]
Solubility
Aqueous solubility is a prerequisite for absorption and distribution in the body. The parent furfurylamine is miscible with water.[8][9] However, this property is highly sensitive to substitution. Adding large, non-polar (lipophilic) substituents will drastically decrease water solubility, while adding polar or ionizable groups can increase it. Solubility is intrinsically linked to both pKa (ionization state) and LogP (lipophilicity).
Table 2: General Influence of Substituents on Physicochemical Properties
| Substituent Type | Effect on pKa | Effect on LogP | Effect on Aqueous Solubility | Rationale |
|---|---|---|---|---|
| Electron-Withdrawing | Decrease | Variable | Variable | Reduces the basicity of the nitrogen. |
| Electron-Donating | Increase | Increase | Decrease | Increases the basicity of the nitrogen. |
| Small Alkyl Chains | Slight Increase | Increase | Decrease | Increases lipophilicity. |
| Large/Bulky Alkyl | Slight Increase | Substantial Increase | Substantial Decrease | Significantly increases lipophilicity. |
| Polar (e.g., -OH, -COOH) | Variable | Decrease | Increase | Introduces hydrophilic character. |
Synthesis of Properties in Drug Development
The physicochemical properties of substituted furfurylamines are not independent variables but a constellation of interconnected parameters that dictate a molecule's fate in a biological system. For instance, oral absorption is a delicate balance: a drug must be soluble enough in the gastrointestinal fluids to dissolve, yet lipophilic enough to pass through the gut wall.
Caption: Relationship between pKa, LogP, and Drug Absorption.
By methodically characterizing these core physicochemical properties, researchers can build predictive models, rationalize structure-activity relationships (SAR), and intelligently design the next generation of substituted furfurylamine-based molecules with optimized profiles for their intended application.
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ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]
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Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]
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LCGC International. (n.d.). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Retrieved from [Link]
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ACS Publications. (n.d.). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Pharmaceutical compounds containing furfurylamines. Retrieved from [Link]
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Green Chemistry (RSC Publishing). (2016). Furfurylamines from biomass: transaminase catalysed upgrading of furfurals. Retrieved from [Link]
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PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Retrieved from [Link]
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Progress in Chemical and Biochemical Research. (2024). Understanding the Versatile Applications of Furfurylamine in Chemical Industries. Retrieved from [Link]
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ResearchGate. (2016). Furfurylamines from Biomass: Transaminase catalysed upgrading of furfurals. Retrieved from [Link]
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Taylor & Francis Online. (2022). Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Retrieved from [Link]
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DTIC. (1962). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. Retrieved from [Link]
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ResearchGate. (n.d.). Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel. Retrieved from [Link]
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ResearchGate. (n.d.). C3−H Silylation of Furfurylimines: Direct Access to a Novel Biobased Versatile Synthetic Platform Derived from Furfural. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Retrieved from [Link]
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ResearchGate. (n.d.). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated.... Retrieved from [Link]
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ChemRxiv. (2024). Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. Retrieved from [Link]
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Methodological & Application
Protocol for N-alkylation of 4-methoxybenzylamine with furfuryl chloride
Application Note: A-027
Topic: Protocol for the N-alkylation of 4-Methoxybenzylamine with Furfuryl Chloride For Research Use Only
Abstract
This application note provides a detailed, robust protocol for the N-alkylation of 4-methoxybenzylamine with furfuryl chloride to synthesize N-(furan-2-ylmethyl)-1-(4-methoxyphenyl)methanamine. This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction, a fundamental transformation in organic synthesis for creating carbon-nitrogen bonds. The protocol herein describes a reliable method using triethylamine as a non-nucleophilic base in dichloromethane, providing a comprehensive guide from reaction setup and monitoring to product work-up, purification, and characterization. This guide is intended for researchers in organic chemistry and drug development, offering insights into the mechanistic rationale and practical considerations for successful execution.
Reaction Principle and Mechanism
The N-alkylation of 4-methoxybenzylamine proceeds via an SN2 mechanism.[1] The primary amine, 4-methoxybenzylamine, acts as the nucleophile, where the lone pair of electrons on the nitrogen atom attacks the electrophilic methylene carbon of furfuryl chloride. This concerted step results in the formation of a new carbon-nitrogen bond and the displacement of the chloride ion as the leaving group.
A non-nucleophilic base, such as triethylamine (TEA), is crucial for the reaction's success.[2] It serves to neutralize the hydrogen chloride (HCl) that is formed as a byproduct when the initially formed ammonium salt is deprotonated. This prevents the protonation of the starting amine, which would render it non-nucleophilic, and drives the reaction equilibrium toward the product.[2][3] The use of a sterically hindered tertiary amine like TEA minimizes its potential to compete with the primary amine as a nucleophile.[4]
Materials and Equipment
Reagents and Solvents
| Reagent/Material | Grade | Molecular Wt. | Supplier |
| 4-Methoxybenzylamine | ≥98% | 137.18 g/mol | Commercially Available[5] |
| Furfuryl Chloride | ≥98% | 116.55 g/mol | Commercially Available |
| Triethylamine (TEA) | ≥99%, anhydrous | 101.19 g/mol | Commercially Available |
| Dichloromethane (DCM) | Anhydrous, ACS Grade | 84.93 g/mol | Commercially Available |
| Silica Gel | 60 Å, 230-400 mesh | - | Commercially Available |
| Ethyl Acetate | ACS Grade | - | Commercially Available |
| Hexanes | ACS Grade | - | Commercially Available |
| Saturated NaHCO₃ solution | - | - | Prepared in-house |
| Brine (Saturated NaCl) | - | - | Prepared in-house |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | Commercially Available |
Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (Nitrogen or Argon gas line, manifold)
-
Syringes and needles
-
Ice-water bath
-
Thin-Layer Chromatography (TLC) plates (silica gel coated) and developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
-
Glassware for liquid-liquid extraction (separatory funnel)
-
Glassware for column chromatography
-
NMR tubes and access to NMR spectrometer
-
Access to Mass Spectrometer
Experimental Workflow Diagram
Caption: Experimental workflow for the N-alkylation of 4-methoxybenzylamine.
Detailed Experimental Protocol
Reaction Stoichiometry
This protocol is based on a 10 mmol scale of the limiting reagent, 4-methoxybenzylamine.
| Reagent | Molar Equiv. | Amount (mmol) | Mass / Volume |
| 4-Methoxybenzylamine | 1.0 | 10.0 | 1.37 g (1.30 mL) |
| Furfuryl Chloride | 1.1 | 11.0 | 1.28 g (1.10 mL) |
| Triethylamine (TEA) | 1.2 | 12.0 | 1.21 g (1.67 mL) |
| Dichloromethane (DCM) | - | - | ~40 mL |
Step-by-Step Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxybenzylamine (1.0 eq, 10.0 mmol, 1.37 g).
-
Solvent and Base Addition: Under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane (30 mL) followed by anhydrous triethylamine (1.2 eq, 12.0 mmol, 1.67 mL).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Addition of Alkylating Agent: Prepare a solution of furfuryl chloride (1.1 eq, 11.0 mmol, 1.28 g) in anhydrous dichloromethane (10 mL). Add this solution dropwise to the cooled amine mixture over 10-15 minutes using a syringe.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC). Use a mobile phase of 20-30% ethyl acetate in hexanes. The product should have an Rf value between that of the two starting materials. The reaction is complete when the 4-methoxybenzylamine spot is no longer visible.
-
Work-up: Once the reaction is complete, quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer twice more with dichloromethane (2 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 25 mL) and brine (1 x 25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.
Purification
Purify the crude product by flash column chromatography on silica gel.[6][7]
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20-30%). Adding a small amount of triethylamine (0.1-0.5%) to the mobile phase can help reduce peak tailing, which is common when purifying amines.[6][8]
-
Collect the fractions containing the desired product (identified by TLC) and concentrate them under reduced pressure to afford the pure N-(furan-2-ylmethyl)-1-(4-methoxyphenyl)methanamine.
Characterization and Expected Results
The final product should be characterized to confirm its structure and purity.
-
¹H NMR (in CDCl₃): Expect characteristic peaks for the furan ring protons, the aromatic protons of the methoxybenzyl group, the singlet for the methoxy group (~3.8 ppm), and singlets for the two different methylene (-CH₂-) groups.
-
¹³C NMR (in CDCl₃): Expect distinct signals for all unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): Expect to observe the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the product (C₁₃H₁₅NO₂ = 217.26 g/mol ).
Safety Precautions
-
4-Methoxybenzylamine: Causes severe skin burns and eye damage.[9][10] Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[11]
-
Furfuryl Chloride: This compound is a lachrymator and is corrosive. It reacts violently with water.[12] It must be handled with extreme care in a well-ventilated chemical fume hood. Wear appropriate PPE.[13]
-
Triethylamine: Flammable liquid and vapor. It is corrosive and harmful if swallowed or inhaled. Handle in a fume hood.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. All operations should be performed in a well-ventilated fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before use.[9][14][15][16] An eyewash station and safety shower should be readily accessible.[12]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or No Reaction | Inactive alkyl halide; wet reagents/solvents. | Ensure furfuryl chloride is fresh or properly stored. Use anhydrous solvents and reagents. |
| Insufficient reaction time or temperature. | Allow the reaction to run longer. If no progress, gently heat the reaction to 35-40 °C.[17] | |
| Formation of Byproducts | Over-alkylation (dialkylation) of the amine. | This is less likely with a primary amine but can occur. Consider using a larger excess of the primary amine.[18] |
| Difficult Purification | Product streaking on silica gel column. | Add 0.1-0.5% triethylamine or ammonia to the eluent to neutralize the acidic silica surface.[6][7][19] |
References
-
University of Calgary. (n.d.). Ch22: Alkylation of Amines. Retrieved from [Link]
-
Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Furoyl chloride. Retrieved from [Link]
-
Loba Chemie. (2017). 2- FUROYL CHLORIDE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
ChemSRC. (n.d.). 4-Methoxybenzylamine(2393-23-9)MSDS. Retrieved from [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines?. Retrieved from [Link]
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Kagan, M., et al. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A, 1194(1), 80-9. Retrieved from [Link]
-
Chemistry LibreTexts. (2015). 20.05.1: Alkylation of Amines by Alkyl Halides. Retrieved from [Link]
-
Ma, G., & Jha, A. (n.d.). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. American Chemical Society. Retrieved from [Link]
-
Wikipedia. (n.d.). Triethylamine. Retrieved from [Link]
-
Organic Chemistry Portal. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. Retrieved from [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. Green Chemistry. Retrieved from [Link]
-
Sciencemadness.org. (2022). Best Conditions For N-Alkylation?. Retrieved from [Link]
-
Chromatography Forum. (2006). Separation of Secondary Amine and Tertiary amine. Retrieved from [Link]
-
Pearson. (2024). Show how you would use direct alkylation to synthesize the following compounds. Retrieved from [Link]
-
Patsnap. (2024). Triethylamine: Versatile Catalyst in Chemistry. Retrieved from [Link]
-
National Science and Technology Development Agency (NSTDA). (2021). Novel Dihydro-1,3,2H-benzoxazine Derived from Furfurylamine. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of secondary N-alkylbenzylamine 3a. Retrieved from [Link]
-
ResearchGate. (n.d.). The 1 H NMR spectrum of Furfurylamine-Zinc complex and free.... Retrieved from [Link]
-
ResearchGate. (n.d.). C3−H Silylation of Furfurylimines. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]
-
YouTube. (2019). SN2 reactions of enamines and alkyl halides. Retrieved from [Link]
-
National Institutes of Health (NIH). (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]
-
Diva-Portal.org. (2021). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Retrieved from [Link]
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Mastering the Molecular Structure: A Detailed Guide to the ¹H and ¹³C NMR Characterization of N-(4-methoxybenzyl)furfurylamine
Introduction: The Significance of Structural Elucidation in Drug Development
In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a preeminent and powerful analytical technique for the structural characterization of organic molecules, providing unparalleled insight into the connectivity and chemical environment of individual atoms.[1] This application note provides a comprehensive guide to the ¹H and ¹³C NMR characterization of N-(4-methoxybenzyl)furfurylamine, a compound of interest in medicinal chemistry due to its scaffold combining a bioactive furan moiety with a substituted benzyl group. Understanding its detailed spectral features is crucial for quality control, reaction monitoring, and for establishing structure-activity relationships (SAR) in drug development programs.[2][3]
This guide is designed for researchers, scientists, and drug development professionals, offering not just raw data and protocols, but also the underlying scientific principles that govern the observed spectral characteristics. By understanding the "why" behind the data, researchers can more confidently apply these techniques to their own novel compounds.
Predicted ¹H and ¹³C NMR Spectral Data
While a publicly available, experimentally verified spectrum for N-(4-methoxybenzyl)furfurylamine is not readily accessible, a highly accurate prediction can be generated based on the extensive spectral libraries of analogous compounds, including furfurylamine, N-benzylaniline derivatives, and various 4-methoxybenzyl compounds. The following tables summarize the predicted chemical shifts, multiplicities, and coupling constants.
Table 1: Predicted ¹H NMR Data for N-(4-methoxybenzyl)furfurylamine (500 MHz, CDCl₃)
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-5' | 7.35 | dd | J = 1.8, 0.8 Hz | 1H |
| H-Ar (ortho to CH₂) | 7.25 | d | J = 8.5 Hz | 2H |
| H-Ar (meta to CH₂) | 6.88 | d | J = 8.5 Hz | 2H |
| H-3' | 6.30 | dd | J = 3.2, 1.8 Hz | 1H |
| H-4' | 6.20 | dd | J = 3.2, 0.8 Hz | 1H |
| -OCH₃ | 3.81 | s | - | 3H |
| -CH₂- (benzyl) | 3.75 | s | - | 2H |
| -CH₂- (furfuryl) | 3.70 | s | - | 2H |
| -NH- | ~1.8 (broad) | br s | - | 1H |
Table 2: Predicted ¹³C NMR Data for N-(4-methoxybenzyl)furfurylamine (125 MHz, CDCl₃)
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Carbon Type (from DEPT-135) |
| C-ipso (Ar, attached to OCH₃) | 158.8 | Quaternary (C) |
| C-2' | 153.5 | Quaternary (C) |
| C-5' | 142.0 | CH |
| C-ipso (Ar, attached to CH₂) | 131.5 | Quaternary (C) |
| C-Ar (ortho to CH₂) | 129.5 | CH |
| C-Ar (meta to CH₂) | 114.0 | CH |
| C-3' | 110.2 | CH |
| C-4' | 107.5 | CH |
| -OCH₃ | 55.3 | CH₃ |
| -CH₂- (benzyl) | 52.5 | CH₂ |
| -CH₂- (furfuryl) | 45.0 | CH₂ |
Detailed Spectral Analysis and Interpretation
A thorough understanding of the predicted spectra requires a deep dive into the factors influencing the chemical shifts and coupling patterns of each nucleus.
¹H NMR Spectrum Analysis
The proton NMR spectrum provides a wealth of information about the number of different types of protons and their neighboring environments.
-
Aromatic Region (δ 6.8-7.4 ppm): The 4-methoxybenzyl group gives rise to a characteristic AA'BB' system. The two protons ortho to the electron-donating methoxy group are shielded and appear upfield, while the two protons meta to the methoxy group are deshielded and appear downfield. The expected doublet of doublets for each signal simplifies to two doublets due to strong coupling. The furan ring protons appear as three distinct signals. The proton at the 5-position (H-5') is the most deshielded due to the inductive effect of the oxygen atom. The protons at the 3- and 4-positions (H-3' and H-4') appear at higher fields.
-
Methylene Protons (δ 3.7-3.8 ppm): The two methylene groups, one on the benzyl moiety and one on the furfuryl moiety, are expected to appear as singlets in a routine spectrum. Their chemical shifts are influenced by the adjacent nitrogen and aromatic rings. The benzyl methylene protons are slightly more deshielded than the furfuryl methylene protons.
-
Methoxy Protons (δ 3.81 ppm): The three protons of the methoxy group are equivalent and appear as a sharp singlet.
-
Amine Proton (δ ~1.8 ppm): The chemical shift of the N-H proton is highly variable and depends on factors such as solvent, concentration, and temperature.[4] It often appears as a broad singlet due to quadrupole broadening and chemical exchange.
¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum, typically acquired with proton decoupling, shows a single peak for each unique carbon atom. The use of DEPT (Distortionless Enhancement by Polarization Transfer) experiments is invaluable for determining the number of attached protons for each carbon.
-
Aromatic and Furan Carbons (δ 107-159 ppm): The spectrum shows eight signals in this region, corresponding to the six carbons of the benzene ring and the four carbons of the furan ring. The quaternary carbons can be distinguished from the protonated carbons using a DEPT-135 experiment, where CH and CH₃ signals appear as positive peaks, and CH₂ signals appear as negative peaks, while quaternary carbons are absent.[5][6][7]
-
Aliphatic Carbons (δ 45-56 ppm): This region contains the signals for the two methylene carbons and the methoxy carbon. The DEPT-135 spectrum will show two negative peaks for the CH₂ groups and one positive peak for the CH₃ group.
Experimental Protocols
To obtain high-quality NMR data for N-(4-methoxybenzyl)furfurylamine, the following protocols are recommended.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound. Other deuterated solvents such as acetone-d₆ or DMSO-d₆ can also be used, but will result in different chemical shifts.
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.
-
Referencing: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0.00 ppm for both ¹H and ¹³C NMR.
¹H NMR Acquisition Protocol
The following diagram illustrates the workflow for acquiring a standard ¹H NMR spectrum.
Caption: Workflow for ¹H NMR Data Acquisition.
Step-by-Step Protocol:
-
Insert the prepared NMR tube into the spectrometer.
-
Lock on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution and lineshape.
-
Tune and match the probe for the ¹H frequency.
-
Set the acquisition parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on a Bruker spectrometer).
-
Spectral Width: Approximately 12-15 ppm.
-
Number of Scans: 8 to 16 scans for a good signal-to-noise ratio.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
Acquire the Free Induction Decay (FID).
-
Process the FID:
-
Apply a Fourier Transform (FT).
-
Phase the spectrum manually.
-
Apply baseline correction.
-
-
Reference the spectrum to the TMS signal at 0.00 ppm.
¹³C NMR and DEPT Acquisition Protocol
The workflow for ¹³C and DEPT experiments follows a similar path to ¹H acquisition, with specific pulse programs.
Caption: Connectivity map from 2D NMR experiments.
Conclusion: A Robust Framework for Structural Verification
This application note has provided a detailed protocol and theoretical framework for the complete ¹H and ¹³C NMR characterization of N-(4-methoxybenzyl)furfurylamine. By combining 1D NMR techniques (¹H, ¹³C, and DEPT) with advanced 2D experiments (COSY, HSQC, and HMBC), researchers can achieve an unambiguous assignment of all proton and carbon signals, leading to a definitive structural confirmation. The principles and protocols outlined herein are broadly applicable to a wide range of small organic molecules and serve as a robust guide for scientists engaged in drug discovery, chemical synthesis, and quality control. The accurate and thorough structural elucidation enabled by NMR spectroscopy is an indispensable component of modern chemical research and development.
References
-
CAS. (n.d.). NMR Database for Faster Structural Data. Retrieved from [Link]
-
Fiveable. (n.d.). DEPT-135 Definition. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]
-
JoVE. (2024, April 4). Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT). Retrieved from [Link]
-
Columbia University. (n.d.). DEPT | NMR Core Facility. Retrieved from [Link]
-
OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. Retrieved from [Link]
-
AZoOptics. (2024, May 22). The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. Retrieved from [Link]
-
Walsh Medical Media. (n.d.). Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. Retrieved from [Link]
-
ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. Retrieved from [Link]
-
Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Spin-spin splitting and coupling - Coupling in 1H NMR. Retrieved from [Link]
-
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
-
JoVE. (2025, May 22). Video: NMR Spectroscopy Of Amines. Retrieved from [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch 13 - Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]
-
Almac. (n.d.). NMR under GxP in Drug Development and Manufacturing. Retrieved from [Link]
-
Popović-Bijelić, A., et al. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Arhiv za farmaciju, 69(6), 389-403. Retrieved from [Link]
-
anachem. (2013, February 7). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. Retrieved from [Link]
-
Spectral Database for Organic Compounds (SDBS). (n.d.). Retrieved from [Link]
-
NMRShiftDB. (n.d.). Retrieved from [Link]
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PubChem. (n.d.). Furfurylamine. Retrieved from [Link]
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Mass spectrometry analysis of Furan-2-ylmethyl-(4-methoxy-benzyl)-amine
An In-Depth Technical Guide to the Mass Spectrometry Analysis of Furan-2-ylmethyl-(4-methoxy-benzyl)-amine
Authored by: A Senior Application Scientist
Introduction: The Analytical Imperative for Novel Small Molecules
In the landscape of contemporary drug discovery and development, the precise and unambiguous characterization of novel chemical entities is paramount. This compound, with its distinct furan and methoxy-benzyl moieties, represents a class of compounds with significant potential for biological activity. Its structural elucidation is a critical step in understanding its chemical properties and potential pharmacological action. Mass spectrometry, particularly electrospray ionization tandem mass spectrometry (ESI-MS/MS), stands as a cornerstone technique for this purpose. It offers unparalleled sensitivity and specificity, enabling detailed structural confirmation through controlled fragmentation analysis.
This application note provides a comprehensive guide to the mass spectrometric analysis of this compound. We will delve into the principles of its ionization and fragmentation, present a detailed, field-proven protocol for its analysis, and offer insights into the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals who require a robust analytical framework for the characterization of similar small molecules.
Part 1: Theoretical Foundation and Predicted Fragmentation
The predictive power of mass spectrometry lies in understanding the fundamental chemical principles that govern how a molecule ionizes and fragments. For this compound (Molecular Formula: C₁₃H₁₅NO₂, Molecular Weight: 217.27 g/mol ), the fragmentation pathway can be logically deduced from its structure.
Ionization: The Role of Electrospray Ionization (ESI)
Electrospray ionization (ESI) is a "soft" ionization technique, meaning it imparts minimal internal energy to the analyte, thereby preserving the molecular structure and primarily generating the intact molecular ion (or, more accurately, a pseudomolecular ion).[1] For an amine-containing compound like our topic molecule, analysis in the positive ion mode is ideal. The secondary amine is the most basic site and will readily accept a proton from the solvent, forming the protonated molecule, [M+H]⁺, with a predicted mass-to-charge ratio (m/z) of 218.28. The addition of a protic acid, such as formic acid, to the solvent system is a standard practice to ensure efficient protonation and a strong signal.[2]
Collision-Induced Dissociation (CID): Deconstructing the Molecule
Tandem mass spectrometry (MS/MS) involves the isolation of the precursor ion ([M+H]⁺ in this case) and its subsequent fragmentation through collision with an inert gas (e.g., argon or nitrogen). This process, known as collision-induced dissociation (CID), provides a reproducible fragmentation pattern that serves as a structural fingerprint of the molecule.[3]
The fragmentation of protonated this compound is predicted to occur at the most labile bonds, primarily adjacent to the protonated nitrogen atom. The key fragmentation pathways for benzylamines involve alpha-cleavage and the formation of stable carbocations.[4][5][6]
Predicted Major Fragmentation Pathways:
-
Formation of the 4-Methoxybenzyl Cation: The most anticipated fragmentation is the cleavage of the C-N bond between the nitrogen and the benzylic carbon. This results in the formation of the highly stable 4-methoxybenzyl cation (a tropylium ion analog) at m/z 121 . This is often the base peak in the spectra of such compounds due to the resonance stabilization afforded by the methoxy group and the aromatic ring.[4][7]
-
Formation of the Furfuryl Cation: A competing fragmentation involves the cleavage of the C-N bond adjacent to the furan ring, leading to the formation of the furfuryl cation at m/z 81 .
-
Loss of the Furan Moiety: Another possibility is the cleavage that leads to the protonated 4-methoxy-benzylamine ion at m/z 138 through the loss of a neutral furan-containing radical.
-
Furan Ring Fragmentation: The furan ring itself can undergo dissociation upon energetic collisions, leading to smaller fragment ions.[8][9]
The following diagram illustrates the primary predicted fragmentation pathway.
Caption: General experimental workflow for MS/MS analysis.
Step 1: Materials and Reagent Preparation
-
Analyte: this compound
-
Solvents: LC-MS grade Methanol, Acetonitrile, and Water
-
Acidifier: LC-MS grade Formic Acid
-
Equipment: Calibrated analytical balance, volumetric flasks, micropipettes, autosampler vials.
Step 2: Sample Preparation Protocol
-
Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of the analyte and dissolve it in 1.0 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.
-
Intermediate Solution (10 µg/mL): Perform a 1:100 dilution of the stock solution by adding 10 µL of the stock to 990 µL of 50:50 Methanol:Water.
-
Working Solution (100 ng/mL): Perform another 1:100 dilution by adding 10 µL of the intermediate solution to 990 µL of the analytical mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid). This working solution is suitable for direct infusion or injection.
Rationale: This serial dilution protocol ensures accuracy and brings the analyte concentration into the optimal range for modern mass spectrometers, preventing detector saturation.
Step 3: Instrumentation and Data Acquisition
The following parameters are provided as a starting point and should be optimized for the specific instrument in use.
Table 1: Suggested Mass Spectrometer Parameters
| Parameter | Setting | Rationale |
| Ion Source | Electrospray Ionization (ESI) | Optimal for polar, non-volatile molecules like amines. [1][10] |
| Polarity | Positive | To generate the protonated [M+H]⁺ ion at the basic amine site. |
| Capillary Voltage | 3.5 - 4.5 kV | Creates the electrospray plume for ionization. |
| Drying Gas Temp. | 300 - 350 °C | Aids in desolvation of the droplets to form gas-phase ions. |
| Drying Gas Flow | 8 - 12 L/min | Removes solvent vapor from the ion source. |
| Nebulizer Pressure | 30 - 45 psi | Assists in forming a fine aerosol for efficient ionization. |
| MS1 Scan Range | m/z 50 - 500 | To detect the [M+H]⁺ precursor ion at m/z 218.28. |
| MS/MS Precursor Ion | m/z 218.3 | Isolation of the protonated molecule for fragmentation. |
| Collision Gas | Argon or Nitrogen | Inert gas for inducing fragmentation (CID). |
| Collision Energy | 10 - 40 eV (Ramp) | A ramp of energies ensures all major fragments are produced. |
Protocol for Data Acquisition
-
System Suitability: Before analyzing the sample, infuse a known standard (e.g., polypropylene glycol) to verify mass accuracy and resolution.
-
MS1 Full Scan: Infuse the working solution (e.g., at 5-10 µL/min) or inject it into an LC system. Acquire full scan data to confirm the presence and purity of the [M+H]⁺ ion at m/z 218.3.
-
MS/MS Product Ion Scan: Set up a new experiment to isolate the ion at m/z 218.3 in the first mass analyzer. Apply a ramp of collision energies in the collision cell and scan the second mass analyzer to detect the resulting fragment ions.
Part 3: Data Analysis and Interpretation
The successful acquisition of MS/MS data is followed by its careful interpretation to confirm the molecular structure.
Expected Results
The MS1 spectrum should show a dominant peak at m/z 218.3, corresponding to [C₁₃H₁₅NO₂ + H]⁺. The MS/MS spectrum is where the structural information is revealed.
Table 2: Predicted Precursor and Fragment Ions
| Ion Species | Proposed Structure | Calculated m/z |
| [M+H]⁺ | Protonated Parent Molecule | 218.28 |
| Fragment 1 | 4-Methoxybenzyl Cation | 121.06 |
| Fragment 2 | Furfuryl Cation | 81.03 |
| Fragment 3 | Protonated 4-Methoxy-benzylamine | 138.09 |
Interpreting the Spectrum
-
Confirm the Precursor: Verify the presence of the [M+H]⁺ ion at m/z 218.3 in the MS1 scan.
-
Analyze the Fragments: Examine the MS/MS product ion spectrum. The presence of a strong signal at m/z 121 is highly indicative of the 4-methoxy-benzyl moiety and is a key diagnostic ion.
-
Identify Other Fragments: Look for the other predicted fragments, such as m/z 81 and m/z 138. The relative intensities of these fragments will depend on the collision energy and the specific instrument geometry.
-
Structural Confirmation: The collective evidence of the precursor mass and the logical series of fragment ions provides high confidence in the structural assignment of this compound. The fragmentation pattern serves as a unique fingerprint, distinguishing it from potential isomers.
Conclusion
This application note has outlined a comprehensive and scientifically grounded approach to the mass spectrometric analysis of this compound. By combining a theoretical understanding of ionization and fragmentation with a detailed, step-by-step experimental protocol, researchers can reliably confirm the structure of this and similar molecules. The use of ESI-MS/MS, with its inherent sensitivity and specificity, is an indispensable tool in the modern chemical and pharmaceutical research environment, providing the high-quality data necessary to drive projects forward with confidence.
References
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Wasowicz, T. J. (2025). Furan Dissociation Induced by Collisions with H3+ and C+ Ions. Molecules, 30(12), 2559. [Link]
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Guan, J., et al. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of Mass Spectrometry, 41(9), 1169-1177. [Link]
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Leiman, A., et al. (2017). Quantification of short chain amines in aqueous matrices using liquid chromatography electrospray ionization tandem mass spectrometry. Journal of Chromatography A, 1489, 117-125. [Link]
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Wasowicz, T. J. (2025). Furan Dissociation Induced by Collisions with H3+ and C+ Ions. Molecules, 30(12), 2559. [Link]
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Nakamura, T., et al. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Analytical Chemistry, 92(17), 11616-11623. [Link]
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Bouchoux, G., et al. (2001). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. Request PDF. [Link]
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Various Authors. (n.d.). Amines. Request PDF. [Link]
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National Center for Biotechnology Information. (n.d.). Furan-2-ylmethyl-(2-methyl-benzyl)-amine. PubChem. [Link]
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Konermann, L., et al. (2013). Unraveling the Mechanism of Electrospray Ionization. Analytical Chemistry, 85(1), 2-9. [Link]
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Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]
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ChemSynthesis. (n.d.). 4-(furan-2-yl)-N-(4-methoxyphenyl)-3-methyloxetan-2-imine. [Link]
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ResearchGate. (2011). Ionization and fragmentation of furan molecules by electron collisions. [Link]
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Coulibaly, W., et al. (2024). Unveiling the synthesis and spectral characterizations of novel (E)-furan-2-yl acrylohydrazides. PeerJ Organic Chemistry, 2, e11. [Link]
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Medzihradszky, K. F., et al. (2000). The Characteristics of Peptide Collision-Induced Dissociation Using a High-Performance MALDI-TOF/TOF Tandem Mass Spectrometer. Analytical Chemistry, 72(3), 552-558. [Link]
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National Testing Agency. (n.d.). Syllabus for Chemistry (SCQP08). [Link]
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ResearchGate. (2019). Quantum chemical studies, spectroscopic analysis and molecular structure investigation of 4-Chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid. [Link]
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Application Note: FT-IR Spectroscopy of Secondary Amines with Furan Moieties
Abstract and Introduction
Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone analytical technique in modern chemical and pharmaceutical analysis, providing rapid, non-destructive, and highly specific information about molecular structure.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the application of FT-IR spectroscopy for the characterization of molecules containing both a secondary amine (R₂NH) and a furan ring. Such structural motifs are prevalent in pharmacologically active compounds, making their unambiguous identification and characterization critical.
We will explore the theoretical underpinnings of the characteristic vibrational modes of both functional groups, present a comprehensive experimental protocol for sample analysis, and offer in-depth guidance on spectral interpretation. The causality behind experimental choices and potential challenges, such as hydrogen bonding and spectral overlap, will be discussed to ensure robust and reliable results.
Theoretical Background: Deciphering the Vibrational Signature
An FT-IR spectrum arises from the absorption of infrared radiation by a molecule, which excites vibrations of its constituent chemical bonds. The frequency of absorption is specific to the type of bond and its environment, providing a unique molecular "fingerprint."
The Secondary Amine Moiety (R₂NH)
The key to identifying a secondary amine lies in the vibrations of its single nitrogen-hydrogen (N-H) bond.[2][3][4]
-
N-H Stretching (ν N-H): Secondary amines display a single, characteristic N-H stretching absorption band in the region of 3500–3300 cm⁻¹ .[2][4][5] This band is typically weaker and sharper than the broad O-H stretching band of alcohols that appears in the same region.[6][7] The exact position is sensitive to the molecular environment; aromatic secondary amines tend to absorb at slightly higher frequencies (around 3400 cm⁻¹) compared to aliphatic ones (3320–3280 cm⁻¹).[3][8]
-
N-H Bending (δ N-H): An N-H bending (scissoring) vibration can sometimes be observed for secondary amines near 1650–1500 cm⁻¹ .[8] However, this peak is often weak and may not always be reliably present or distinct.[8]
-
N-H Wagging (γ N-H): A broad and strong band attributed to out-of-plane N-H wagging is typically observed in the 910–665 cm⁻¹ region for both primary and secondary amines.[6] For secondary amines specifically, this peak is often found between 750 and 700 cm⁻¹.[3]
-
C-N Stretching (ν C-N): The stretching of the carbon-nitrogen bond provides another useful diagnostic peak. For aliphatic amines, this appears as a medium-to-weak band in the 1250–1020 cm⁻¹ range. In aromatic amines, this absorption is stronger and shifted to a higher wavenumber, 1335–1250 cm⁻¹ .[6][8]
The Furan Moiety
Furan is a five-membered aromatic heterocycle. Its FT-IR spectrum is characterized by several distinct vibrational modes related to the ring structure.[9]
-
=C-H Stretching (ν =C-H): Aromatic C-H stretching vibrations typically occur just above 3000 cm⁻¹. For furan, these are expected in the 3100–3000 cm⁻¹ region.
-
C=C Ring Stretching (ν C=C): The double bonds within the furan ring give rise to stretching vibrations, typically appearing in the 1600–1400 cm⁻¹ region.[10]
-
C-O-C Ring Stretching (ν C-O-C): The asymmetric and symmetric stretching of the C-O-C ether linkage within the ring is a key identifier for furans. These bands are often strong and can be found in the 1220–1025 cm⁻¹ range.[11] A peak specifically attributed to C-O-C stretching is often noted around 1013 cm⁻¹.[12]
-
C-H Bending (γ C-H): Out-of-plane C-H bending vibrations are characteristic of the substitution pattern on the aromatic ring and typically appear as strong bands in the 1000–730 cm⁻¹ region.[11]
Key Spectroscopic Challenges: Hydrogen Bonding
The presence of the N-H group introduces the possibility of intermolecular hydrogen bonding (H-bonding), which can significantly alter the FT-IR spectrum.[7]
-
Effect on N-H Stretch: H-bonding weakens the N-H bond, causing the stretching frequency to shift to a lower wavenumber (a "red shift") and the peak to become significantly broader and more intense.[7][13] In concentrated samples (liquid films, solids), this broadening is common. In dilute solutions using a non-polar solvent, the sharp, "free" N-H stretch is more likely to be observed.[8] This phenomenon can be used diagnostically; comparing spectra of a sample in both concentrated and dilute forms can confirm the presence of intermolecular H-bonding.[14]
Experimental Protocol: From Sample to Spectrum
This section details a robust protocol for acquiring high-quality FT-IR spectra of secondary amines with furan moieties using Attenuated Total Reflectance (ATR), a common and convenient sampling technique.[15]
Instrumentation
-
Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer capable of scanning the mid-IR region (4000–400 cm⁻¹).
-
Accessory: An Attenuated Total Reflectance (ATR) accessory, typically equipped with a diamond or zinc selenide (ZnSe) crystal. Diamond is preferred for its robustness.
-
Software: Instrument control and data analysis software.
Workflow Diagram
Caption: Experimental workflow for ATR-FT-IR analysis.
Step-by-Step Methodology
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has been allowed to warm up for the manufacturer-recommended time to ensure source and detector stability.
-
If available, purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
-
Background Collection (Crucial for Accuracy):
-
Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., ACS-grade isopropanol or ethanol) using a lint-free wipe. Allow the solvent to fully evaporate.
-
Collect a background spectrum. This scan measures the ambient environment (atmosphere, crystal) and is automatically subtracted from the sample spectrum, removing interfering signals. A typical setting is 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Sample Application:
-
For Solids: Place a small amount of the powdered sample directly onto the center of the ATR crystal, ensuring it completely covers the crystal surface.
-
For Liquids/Oils: Place a single drop of the liquid onto the center of the crystal.
-
Applying Pressure (Solids Only): Use the instrument's pressure clamp to apply firm, consistent pressure to the solid sample. This is critical for ensuring good optical contact between the sample and the ATR crystal. Insufficient contact will result in a weak, low-quality spectrum.
-
-
Sample Spectrum Acquisition:
-
Collect the sample spectrum using the same acquisition parameters (number of scans, resolution) as the background scan. The software will automatically ratio the sample scan against the stored background scan to produce the final absorbance spectrum.
-
-
Cleaning:
-
Retract the pressure clamp, remove the sample, and clean the ATR crystal thoroughly with a suitable solvent to prepare for the next measurement.
-
Spectral Interpretation and Data Analysis
Interpreting the spectrum of a molecule containing both a secondary amine and a furan requires a systematic approach.
-
High-Frequency Region (>3000 cm⁻¹):
-
Look for a single, relatively sharp peak between 3500–3300 cm⁻¹ . This is the primary evidence for a secondary amine (N-H stretch). Note its broadness; significant broadening suggests strong hydrogen bonding.
-
Check for peaks just above 3000 cm⁻¹ (typically 3100–3000 cm⁻¹ ). These are characteristic of the furan's aromatic =C-H stretches.
-
Absorptions between 3000–2850 cm⁻¹ will be present if the molecule also contains aliphatic (sp³ C-H) groups.
-
-
Fingerprint Region (1700–650 cm⁻¹):
-
This region is often complex but contains the most definitive information.
-
Look for furan ring C=C stretching bands between 1600–1400 cm⁻¹ .
-
Identify the strong C-O-C stretching bands of the furan ring between 1220–1025 cm⁻¹ .
-
Pinpoint the C-N stretch. If the amine is attached to an aliphatic carbon, look for a peak around 1250–1020 cm⁻¹ . If attached to an aromatic system, expect a stronger peak at 1335–1250 cm⁻¹ .
-
Search for the broad N-H wag between 910–700 cm⁻¹ and the furan's C-H out-of-plane bends in a similar region (1000–730 cm⁻¹ ). Overlap is possible here, but the presence of strong bands in this area supports the structure.
-
Summary of Characteristic Absorption Bands
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity & Characteristics | Reference(s) |
| N-H Stretch | Secondary Amine | 3500 - 3300 | Medium, single peak. Broader with H-bonding. | [2][5][6] |
| =C-H Stretch | Furan | 3100 - 3000 | Medium to Weak | [11] |
| C-H Stretch | Aliphatic | 3000 - 2850 | Medium to Strong | [16] |
| C=C Stretch | Furan Ring | 1600 - 1400 | Medium to Weak | [10] |
| N-H Bend | Secondary Amine | 1650 - 1500 | Weak, often indistinct | [4][8] |
| C-N Stretch | Aromatic Amine | 1335 - 1250 | Strong | [6][8] |
| C-N Stretch | Aliphatic Amine | 1250 - 1020 | Medium to Weak | [6][8] |
| C-O-C Stretch | Furan Ring | 1220 - 1025 | Strong | [11][12] |
| N-H Wag | Secondary Amine | 910 - 700 | Strong, Broad | [3][6] |
| C-H Out-of-Plane Bend | Furan Ring | 1000 - 730 | Strong | [11] |
References
-
UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
-
Oreate AI Blog. (2026, January 8). Decoding the IR Spectrum of Secondary Amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]
-
Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019, March 30). Why are N-H stretching vibrations often sharp and not broad?. Retrieved from [Link]
-
Chemical Education Xchange. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]
-
OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
-
Oreate AI Blog. (2026, January 8). Decoding the IR Spectrum of Secondary Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Computational IR spectrum of Furan. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of furan-based copolyesters. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2018, October 30). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. Retrieved from [Link]
-
University of Dayton eCommons. (1965). The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives. Retrieved from [Link]
-
National Institutes of Health (NIH). (2021, December 17). NH Stretching Frequencies of Intramolecularly Hydrogen-Bonded Systems: An Experimental and Theoretical Study. Retrieved from [Link]
-
ResearchGate. (n.d.). Temperature-dependent FTIR-ATR spectra of the investigated.... Retrieved from [Link]
-
ResearchGate. (2025, August 5). A vibrational spectroscopic study on furan and its hydrated derivatives. Retrieved from [Link]
-
ACS Publications. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of PK50_20 (a) crosslinked at different maleimide/furan ratios. Retrieved from [Link]
-
Quora. (2021, March 20). How does hydrogen bonding affect the IR spectra?. Retrieved from [Link]
-
Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]
-
Scribd. (n.d.). FTIR Analysis of Organic Compounds. Retrieved from [Link]
-
Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Use of FTIR spectroscopy coupled with ATR for the determination of atmospheric compounds. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Impact of non-covalent interactions on FT-IR spectrum and properties of 4-methylbenzylammonium nitrate. A DFT and molecular docking study. Retrieved from [Link]
-
Prime Scholars. (n.d.). FTIR studies of hydrogen bonding interaction between the hydroxyl and carbonyl liquids. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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The Emerging Role of Furan-2-ylmethyl-(4-methoxy-benzyl)-amine in Medicinal Chemistry: A Guide for Researchers
The furan scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" heterocyclic motif due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1][2][3] Its unique electronic properties and ability to act as a bioisostere for the phenyl ring make it an attractive component in the design of novel therapeutic agents with enhanced pharmacokinetic and pharmacodynamic profiles.[1] This guide focuses on a specific, yet promising, derivative: Furan-2-ylmethyl-(4-methoxy-benzyl)-amine. While direct literature on this exact molecule is nascent, its structural components—the furfurylamine core and the N-(4-methoxybenzyl) substituent—are well-documented in medicinal chemistry, suggesting a rich potential for diverse pharmacological applications.
This document provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, potential applications, and detailed protocols for the biological evaluation of this compound.
The Furan Scaffold: A Versatile Player in Drug Discovery
The five-membered aromatic ring of furan, containing one oxygen atom, imparts a unique combination of properties to molecules. It can engage in various non-covalent interactions, including hydrogen bonding and π–π stacking, which are crucial for molecular recognition at biological targets.[1] The furan nucleus is found in drugs with a wide array of therapeutic uses, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and cardiovascular effects.[1][4]
The N-(4-methoxybenzyl) group is also a significant pharmacophore. The methoxy group can influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. Compounds bearing this moiety have demonstrated a range of biological activities, including anticancer, antioxidant, and neurological effects.[5][6] The strategic combination of the furan ring with the N-(4-methoxybenzyl) group in this compound presents an exciting opportunity for the development of novel drug candidates.
Synthesis of this compound: A Detailed Protocol
The most direct and efficient method for the synthesis of N-substituted furfurylamines is through the reductive amination of furfural.[2][3] This one-pot reaction involves the formation of an imine intermediate from furfural and a primary amine, which is then reduced in situ to the desired secondary amine.
Protocol: One-Pot Reductive Amination
This protocol is based on established methods for the synthesis of N-substituted furfurylamines using a palladium catalyst.[1][3]
Materials:
-
Furfural (freshly distilled)
-
4-Methoxybenzylamine
-
Palladium on activated carbon (10 wt% Pd/C)
-
Ethanol (anhydrous)
-
Hydrogen gas (H₂)
-
Round-bottom flask
-
Magnetic stirrer
-
Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)
-
Standard glassware for workup and purification
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve furfural (1.0 equivalent) and 4-methoxybenzylamine (1.05 equivalents) in anhydrous ethanol to achieve a concentration of approximately 0.5 M with respect to furfural.
-
Catalyst Addition: Carefully add 10 wt% Pd/C catalyst to the reaction mixture (typically 1-5 mol% of palladium relative to furfural).
-
Hydrogenation: Secure the flask to the hydrogenation apparatus. Purge the system with nitrogen or argon, then introduce hydrogen gas. Maintain a hydrogen pressure of 1-3 atm (a hydrogen-filled balloon can be used for smaller-scale reactions).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexane). The reaction is typically complete within 4-12 hours.
-
Workup: Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of ethanol.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure product.
Diagram of the Synthetic Workflow:
Caption: Workflow for the synthesis of this compound.
Potential Medicinal Chemistry Applications and Biological Evaluation
Based on the known activities of furan derivatives and compounds containing the N-(4-methoxybenzyl) moiety, this compound could be a promising candidate for several therapeutic areas.
Anticancer Activity
Rationale: Many furan-containing molecules exhibit potent anticancer properties.[1] Furthermore, compounds with a 4-methoxybenzoyl or 4-methoxybenzyl group have been shown to act as microtubule inhibitors, arresting cancer cells in the G2/M phase of the cell cycle and inducing apoptosis.[5][7]
Proposed In Vitro Assays:
-
Cytotoxicity Screening: Evaluate the compound's effect on the viability of a panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, PC-3 for prostate cancer) using an MTT or CellTiter-Glo® assay.
-
Cell Cycle Analysis: Treat cancer cells with the compound and analyze the cell cycle distribution by flow cytometry after propidium iodide staining.
-
Apoptosis Assay: Investigate the induction of apoptosis using methods such as Annexin V/PI staining followed by flow cytometry or by measuring caspase-3/7 activity.
-
Tubulin Polymerization Assay: Directly assess the compound's ability to inhibit tubulin polymerization in vitro using a commercially available kit.
Table 1: Hypothetical Anticancer Activity Data
| Cancer Cell Line | IC₅₀ (µM) of this compound |
| MCF-7 (Breast) | 5.2 |
| A549 (Lung) | 8.7 |
| PC-3 (Prostate) | 6.1 |
| HCT116 (Colon) | 7.5 |
This data is hypothetical and for illustrative purposes only.
Neurological Activity
Rationale: The N-benzyl group, particularly with methoxy substitutions, has been shown to significantly modulate the activity of compounds targeting serotonin receptors (e.g., 5-HT2A/2C).[8][9] Additionally, N-benzyl derivatives have been explored as anticonvulsant agents.[6]
Proposed In Vitro and In Vivo Assays:
-
Receptor Binding Assays: Determine the binding affinity of the compound to a panel of CNS receptors, with a focus on serotonin (5-HT) and dopamine receptors.
-
Functional Assays: Evaluate the compound's functional activity (agonist or antagonist) at specific receptors identified in the binding assays using cell-based reporter assays.
-
In Vivo Models of Seizure: Assess the anticonvulsant potential of the compound in rodent models such as the maximal electroshock (MES) or pentylenetetrazol (PTZ)-induced seizure models.[6]
-
Behavioral Models: Investigate potential anxiolytic or antidepressant effects using models like the elevated plus-maze or forced swim test.
Antimicrobial Activity
Rationale: Furan derivatives have a long history as antimicrobial agents.[1] While the N-(4-methoxybenzyl) group's direct antimicrobial contribution is less established, its presence can modulate the overall physicochemical properties of the molecule, potentially enhancing its antimicrobial efficacy.
Proposed In Vitro Assays:
-
Minimum Inhibitory Concentration (MIC) Assay: Determine the MIC of the compound against a panel of clinically relevant bacterial and fungal strains using broth microdilution methods.
-
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay: Determine the concentration at which the compound kills the microorganisms.
-
Time-Kill Assays: Evaluate the rate at which the compound kills a specific microorganism over time.
Diagram of the Biological Evaluation Workflow:
Caption: Proposed workflow for the biological evaluation of this compound.
Conclusion
This compound represents a molecule of significant interest for medicinal chemists. Its synthesis is readily achievable through established reductive amination protocols. The combination of the versatile furan scaffold and the pharmacologically relevant N-(4-methoxybenzyl) moiety suggests a high potential for discovering novel biological activities, particularly in the areas of oncology, neurology, and infectious diseases. The protocols and application notes provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of this and structurally related compounds.
References
- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.
- From Fields to Pharma: A Technical Guide to the Synthesis of N-Substituted Furfuryl Amines
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- Pharmacological activity of furan derivatives. World Journal of Pharmaceutical Research.
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Application Note: Derivatization of Furan-2-ylmethyl-(4-methoxy-benzyl)-amine for Structure-Activity Relationship (SAR) Studies
Abstract
This technical guide provides a comprehensive framework for the chemical derivatization of Furan-2-ylmethyl-(4-methoxy-benzyl)-amine, a versatile scaffold for generating compound libraries aimed at structure-activity relationship (SAR) studies. We detail robust protocols for the synthesis of the core structure and its subsequent modification at three key positions: the secondary amine, the furan ring, and the methoxybenzyl moiety. Methodologies covered include N-acylation, N-alkylation, and palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings. The strategic rationale behind each derivatization is discussed in the context of modern drug discovery, where systematic structural modifications are essential for optimizing potency, selectivity, and pharmacokinetic profiles.
Introduction: The Scientific Rationale
In medicinal chemistry, the design of novel therapeutics often begins with a "scaffold"—a core chemical structure known to interact with a biological target. The systematic modification of this scaffold allows researchers to probe the specific interactions between the molecule and its target, a process known as developing a Structure-Activity Relationship (SAR). The title compound, this compound, incorporates three privileged structural motifs, making it an excellent starting point for library synthesis.
-
The Furan Scaffold: The furan ring is a five-membered aromatic heterocycle prevalent in numerous pharmacologically active compounds.[1][2] Its electron-rich nature and ability to act as a bioisostere for other aromatic rings, such as phenyl or thiophene, allow it to engage in diverse interactions with biological targets.[3] The furan moiety is a key component in drugs with antibacterial, anticancer, and anti-inflammatory properties, often enhancing binding affinity and improving pharmacokinetic profiles.[1][4]
-
The Secondary Amine Linker: The secondary amine is a critical functional group that can be readily and reliably derivatized. Its hydrogen atom can be substituted to introduce a wide variety of functional groups, thereby modulating the compound's polarity, basicity, and hydrogen-bonding capabilities. These modifications are fundamental for optimizing receptor binding and improving metabolic stability.[5]
-
The 4-Methoxybenzyl (PMB) Moiety: The methoxy group is a common feature in approved drugs, influencing ligand-target binding, physicochemical properties (like solubility), and metabolic pathways.[6][7] The para-methoxybenzyl (PMB) group, specifically, can engage in favorable interactions within binding pockets and its electronic properties can be leveraged for synthetic strategies.[8]
This guide provides the necessary protocols to systematically explore the chemical space around this scaffold, enabling the generation of a focused library for biological screening.
Synthesis of the Core Scaffold
The foundational step is the efficient synthesis of the starting material, this compound. Reductive amination is one of the most reliable methods for this transformation, proceeding via an iminium ion intermediate to prevent the over-alkylation often seen with direct alkylation methods.[5]
Caption: Synthesis of the core scaffold via reductive amination.
Protocol 1: Synthesis via Reductive Amination
-
Reaction Setup: In a round-bottom flask, dissolve furan-2-carbaldehyde (1.0 equivalent) and 4-methoxybenzylamine (1.05 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) to a concentration of approximately 0.2 M.
-
Iminium Formation: Stir the solution at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate. Progress can be monitored by TLC.
-
Reduction: To the stirred solution, add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise over 15 minutes. The use of STAB is advantageous as it is a mild reducing agent that is selective for the iminium ion over the starting aldehyde.[5]
-
Reaction Monitoring: Continue stirring the reaction at room temperature for 12-24 hours, or until TLC or LC-MS analysis indicates the complete consumption of the starting materials.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure secondary amine.
Derivatization Strategies for SAR Library Generation
The core scaffold offers three primary points for diversification. A systematic approach involves modifying one position at a time to clearly delineate its contribution to biological activity.
Caption: Key derivatization points on the core scaffold.
A. N-Derivatization of the Secondary Amine
Modification of the secondary amine is often the most direct strategy for probing SAR. N-acylation introduces an amide bond, which is exceptionally stable and can act as a hydrogen bond acceptor, while N-alkylation introduces a tertiary amine, altering basicity and steric profile.[5]
This protocol describes a standard procedure for forming tertiary amides.[9][10]
-
Reaction Setup: Dissolve the core scaffold (1.0 equivalent) and a non-nucleophilic base such as triethylamine or pyridine (1.2 equivalents) in anhydrous DCM in a flask under a nitrogen atmosphere.
-
Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Add the desired acyl chloride (1.1 equivalents) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion by TLC or LC-MS.
-
Work-up: Quench the reaction with water. Transfer to a separatory funnel and wash the organic layer sequentially with 1 M HCl (to remove the base), saturated NaHCO₃ solution (to remove excess acyl chloride), and brine.[9]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude amide can be purified by flash column chromatography or recrystallization.
Caption: General workflow for N-Acylation.
| R-Group Source | Reaction Type | Key Reagents | Expected Product |
| Acetyl Chloride | N-Acylation | Triethylamine, DCM | N-acetyl derivative |
| Benzoyl Chloride | N-Acylation | Pyridine, DCM | N-benzoyl derivative |
| Methyl Iodide | N-Alkylation | K₂CO₃, Acetonitrile | N-methyl derivative |
| Acetone | Reductive Amination | STAB, DCE | N-isopropyl derivative |
B. C5-Position Derivatization of the Furan Ring
To explore the impact of substituents on the furan ring, a halogenated intermediate is typically required. The 5-position is often the most accessible for electrophilic substitution. Subsequent palladium-catalyzed cross-coupling reactions are powerful tools for installing a diverse range of aryl, heteroaryl, or alkynyl groups.[11]
A brominated version of the core scaffold is required for cross-coupling. This is best achieved by first brominating furan-2-carbaldehyde and then performing the reductive amination as described in Protocol 1.
-
Bromination: Cool a solution of furan-2-carbaldehyde in a suitable solvent (e.g., acetic acid) to 0 °C. Add N-bromosuccinimide (NBS) portion-wise and stir until the reaction is complete.
-
Synthesis: Use the resulting 5-bromo-furan-2-carbaldehyde in Protocol 1 to synthesize N-(5-bromofuran-2-ylmethyl)-N-(4-methoxybenzyl)amine.
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organic halide with an organoboron species.[11][12]
-
Reaction Setup: In a reaction vessel, combine the 5-bromo-furan precursor (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).
-
Solvent: Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water or Dioxane/Water.
-
Reaction: Heat the mixture under a nitrogen or argon atmosphere, typically between 80-100 °C, for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by flash column chromatography.
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[13][14]
-
Reaction Setup: To a solution of the 5-bromo-furan precursor (1.0 eq.) and the terminal alkyne (1.2 eq.) in an anhydrous solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-5 mol%), and an amine base (e.g., triethylamine or diisopropylamine).[14]
-
Reaction: Stir the reaction under a nitrogen atmosphere at room temperature or with gentle heating (40-60 °C) until completion.
-
Work-up: Filter the reaction mixture through a pad of celite to remove catalyst residues. Concentrate the filtrate.
-
Purification: Dissolve the residue in an appropriate solvent and purify by flash column chromatography.
Characterization of the Analog Library
Structural confirmation of all synthesized derivatives is critical. The following techniques are standard:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for verifying the covalent structure of each analog. For furan derivatives, characteristic proton signals typically appear between δ 6.0-7.5 ppm.[15][16] Successful N-acylation will result in the disappearance of the N-H proton signal and the appearance of new signals corresponding to the acyl group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of each new compound, providing definitive proof of its identity.[15][17]
Application in SAR Studies
The synthesized library of compounds is then screened in relevant biological assays. By correlating the structural changes with the resulting biological activity, a robust SAR can be established.
Caption: Logical workflow for SAR development.
For example, comparing the activity of N-acetyl vs. N-benzyl derivatives can reveal whether a hydrogen bond acceptor or a bulky hydrophobic group is preferred at that position. Similarly, comparing a 5-phenyl vs. a 5-pyridyl substituent on the furan ring can probe the importance of hydrogen bond donors/acceptors in that region of the binding site.[18]
Conclusion
The this compound scaffold provides a rich platform for SAR-driven drug discovery. The protocols outlined in this guide offer reliable and versatile methods for generating a diverse chemical library. By systematically exploring modifications at the secondary amine and the furan ring, researchers can efficiently map the chemical space required to optimize biological activity, leading to the identification of potent and selective lead candidates.
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Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.
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Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac. Journal of Applicable Chemistry.
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Application Notes and Protocols for Suzuki-Miyaura Coupling of Functionalized Furans. Benchchem.
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Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research.
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Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. ResearchGate.
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Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. National Institutes of Health (NIH).
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Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. ACS Publications.
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Enantioselective Friedel-Crafts Alkylation of Furans with o-Quinone Methide Using a Chiral Oxazaborolidinium Ion Catalyst. PubMed.
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Furan-2-carbaldehydes as C1 building blocks for the synthesis of quinazolin-4(3H)-ones via ligand. RSC Publishing.
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Furan(110-00-9) 1H NMR spectrum. ChemicalBook.
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Experimental design for biological screening of furan compounds
Application Notes & Protocols
Topic: Experimental Design for the Strategic Biological Screening of Furan Compounds
Audience: Researchers, Scientists, and Drug Development Professionals
Section 1: The Furan Scaffold - A Double-Edged Sword in Drug Discovery
The furan ring, a five-membered aromatic heterocycle, is a well-established "privileged scaffold" in medicinal chemistry.[1] Its unique electronic characteristics and its capacity to serve as a bioisostere for phenyl or thiophene rings have cemented its role in the design of novel therapeutics.[1][2] Furan derivatives are integral to numerous FDA-approved drugs and natural products, exhibiting a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][3][4][5][6]
However, the promise of the furan scaffold is shadowed by a significant toxicological challenge: metabolic bioactivation.[7] The furan moiety can undergo oxidation by hepatic Cytochrome P450 enzymes, particularly CYP2E1, to form cis-2-butene-1,4-dial (BDA).[8][9][10] BDA is a highly reactive α,β-unsaturated dialdehyde that can covalently bind to cellular macromolecules like proteins and DNA, initiating cellular damage.[11][12] This process is a primary driver of the hepatotoxicity and carcinogenicity associated with some furan-containing compounds.[7][13][14]
This inherent duality necessitates a specialized screening strategy. A successful drug discovery campaign for furan derivatives cannot focus solely on identifying potent hits; it must proactively and concurrently assess the potential for metabolic bioactivation. This guide provides an integrated experimental framework to navigate this challenge, enabling researchers to prioritize compounds that balance high efficacy with a minimized risk of toxicity.
Section 2: The Strategic Screening Cascade: Balancing Efficacy and Safety
A linear screening approach—identifying hits first and assessing toxicity later—is inefficient and risky for furan-based libraries. We propose a parallel, multi-stage screening cascade designed to generate a comprehensive efficacy and safety profile for each compound early in the discovery process. This strategy allows for an informed, data-driven prioritization of hits with the highest therapeutic potential.
Caption: A strategic workflow for screening furan compounds.
Section 3: Protocols for Efficacy Screening
The initial goal is to identify compounds that modulate a biological target or pathway of interest. The choice of assay depends on the specific research question.
Protocol 3.1: Cell-Based Anticancer Cytotoxicity Assay (MTT)
This assay is a common primary phenotypic screen to identify compounds that reduce the viability of cancer cells.[15] It measures the metabolic activity of mitochondrial reductase enzymes.[16][17]
Methodology
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A549) into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of furan compounds in culture medium. The final concentration of the vehicle (DMSO) should not exceed 0.5% to prevent solvent-induced toxicity.[15]
-
Treatment: Remove the medium from the wells and add 100 µL of medium containing the test compounds.
-
Controls:
-
Vehicle Control: Cells treated with medium containing DMSO at the same final concentration as the test wells.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).
-
Blank Control: Wells containing medium but no cells.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 3.2: Target-Based Enzyme Inhibition Assay
This protocol is designed to screen for compounds that inhibit a specific enzyme, a cornerstone of target-based drug discovery.[18][19]
Methodology
-
Reagent Preparation: Prepare assay buffer, a stock solution of the target enzyme, a stock solution of the enzyme's substrate, and serial dilutions of the furan compounds.
-
Assay Setup (96- or 384-well plate):
-
Add 2 µL of furan compound dilution (or DMSO for controls) to each well.
-
Add 20 µL of the enzyme solution to each well.
-
Positive Control: A known inhibitor of the enzyme.
-
Negative Control: DMSO vehicle.
-
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compounds to bind to the enzyme.
-
Reaction Initiation: Add 20 µL of the substrate to each well to start the reaction.
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at the optimal temperature for the enzyme.
-
Readout: Measure the output signal (e.g., fluorescence, luminescence, or absorbance) using a plate reader. The signal is proportional to the amount of product formed.[20]
-
Analysis: Calculate the percent inhibition for each compound concentration relative to the negative control and determine the IC50 value.
Section 4: Protocols for Furan-Specific Toxicity Assessment
This stage is critical for de-risking furan compounds. The goal is to identify compounds that are likely to form toxic reactive metabolites.
Protocol 4.1: In Vitro Reactive Metabolite Trapping
This assay directly assesses the bioactivation potential of furan compounds by detecting the formation of electrophilic intermediates.[21] It uses liver microsomes, which contain phase I enzymes like CYPs, and a nucleophilic trapping agent, typically reduced glutathione (GSH).[22]
Caption: Furan bioactivation and subsequent GSH trapping.
Methodology
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare the following mixture:
-
Phosphate buffer (pH 7.4)
-
Test Furan Compound (e.g., 10 µM final concentration)
-
Pooled Human Liver Microsomes (e.g., 1 mg/mL)
-
Glutathione (GSH) (e.g., 5 mM)
-
-
Pre-incubation: Pre-warm the mixture at 37°C for 5 minutes.
-
Reaction Initiation: Start the reaction by adding an NADPH-regenerating system (the cofactor for CYP enzymes).
-
Control Incubations:
-
-NADPH Control: Omit the NADPH-regenerating system to confirm the reaction is enzyme-dependent.
-
-Microsome Control: Omit the liver microsomes to check for non-enzymatic degradation.
-
-GSH Control: Omit GSH to confirm the identity of the GSH adduct.
-
-
Incubation: Incubate at 37°C for 60 minutes with gentle shaking.
-
Reaction Quenching: Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples (e.g., 10,000 x g for 10 minutes) to precipitate proteins. Transfer the supernatant to a new plate or vials for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant using a high-resolution mass spectrometer. Search for the predicted mass of the GSH-adduct(s) of the furan compound and its metabolites.
-
Interpretation: The presence of a GSH adduct in the +NADPH/+Microsome sample, which is absent or significantly lower in the control samples, is strong evidence of reactive metabolite formation.
Protocol 4.2: Hepatocyte Cytotoxicity Assay
This assay provides a more physiologically relevant measure of toxicity by using liver-derived cells, which have metabolic capabilities.[9]
Methodology
-
Cell Seeding: Seed human hepatoma cells (e.g., HepG2) into a 96-well plate at a density of 10,000 cells/well in 100 µL of medium. Incubate for 24 hours.
-
Compound Addition & Controls: Follow the same procedure as the MTT assay (Protocol 3.1), using serial dilutions of the furan compounds. A known hepatotoxin (e.g., Acetaminophen) can be used as a positive control.
-
Incubation: Incubate for 24-48 hours. A shorter incubation time compared to cancer cell lines is often sufficient, as toxicity can be acute.
-
Readout: Assess cell viability using a suitable method, such as the MTT assay described above or an LDH release assay, which measures membrane integrity.[23][24]
-
Analysis: Calculate the hepatotoxicity IC50 value.
Section 5: Data Interpretation and Hit Prioritization
The final step is to synthesize all the data to select the most promising lead candidates. This involves looking beyond simple potency and considering the therapeutic window.
Data Summary and Analysis
| Compound ID | Efficacy IC50 (µM) [Assay 3.2] | Hepatotoxicity IC50 (µM) [Assay 4.2] | Therapeutic Index (TI)¹ | Reactive Metabolite (RM) Formation² [Assay 4.1] | Priority Rank |
| Furan-001 | 0.5 | 5 | 10 | High | 3 |
| Furan-002 | 2.5 | >100 | >40 | Low | 1 |
| Furan-003 | 0.2 | 0.4 | 2 | High | 4 |
| Furan-004 | 5.0 | 80 | 16 | Medium | 2 |
¹ Therapeutic Index (TI): Calculated as (Hepatotoxicity IC50) / (Efficacy IC50). A higher TI is desirable as it indicates a larger window between the effective dose and the toxic dose. ² RM Formation: A qualitative or semi-quantitative measure based on the peak area of the GSH adduct detected by LC-MS/MS.
Prioritization Logic:
-
Priority 1 (Furan-002): The ideal candidate. Although it has modest efficacy, its excellent safety profile (high TI, low RM formation) makes it a strong starting point for lead optimization.
-
Priority 2 (Furan-004): A viable candidate. It has a reasonable therapeutic index and moderate RM formation, which might be mitigated through medicinal chemistry efforts.
-
Priority 3 (Furan-001): A cautionary candidate. Despite good potency, the low TI and high RM formation are significant red flags that may be difficult to engineer out.
-
Priority 4 (Furan-003): Deprioritize. This compound is highly potent but also highly toxic, with a negligible therapeutic window and clear evidence of bioactivation.
Section 6: Conclusion
The furan scaffold offers immense opportunities in drug discovery, but its potential for metabolic bioactivation demands a rigorous and integrated screening approach. By moving beyond a singular focus on efficacy and incorporating early, furan-specific toxicity assessments, researchers can de-risk their chemical matter more effectively. The parallel screening cascade outlined in this guide enables a holistic evaluation, leading to the prioritization of lead candidates with a higher probability of success in downstream development and ultimately, the clinic.
Section 7: References
-
Oriental Journal of Chemistry. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Available from: [Link]
-
Cognibrain. (2024). Pharmacological activity of furan derivatives. Available from: [Link]
-
PubMed. (n.d.). Furans, thiophenes and related heterocycles in drug discovery. Available from: [Link]
-
Grantome. (n.d.). Mechanisms of Furan-Induced Toxicity and Carcinogenicity. Available from: [Link]
-
AlQalam Journal of Medical and Applied Sciences. (2023). A Review on Biological and Medicinal Significance of Furan. Available from: [Link]
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International Journal of Advanced Biological and Biomedical Research. (2024). Furan: A Promising Scaffold for Biological Activity. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). Furan Acute Exposure Guideline Levels. Available from: [Link]
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Taylor & Francis Online. (n.d.). Electrophilic Intermediates Produced by Bioactivation of Furan. Available from: [Link]
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ACS Publications. (n.d.). Identification of Amino Acid and Glutathione N-Conjugates of Toosendanin: Bioactivation of the Furan Ring Mediated by CYP3A4. Available from: [Link]
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BioAssay Systems. (n.d.). Enzyme Inhibitor Screening Services. Available from: [Link]
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ResearchGate. (n.d.). Clinically approved drugs containing furan ring. Available from: [Link]
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Biobide. (n.d.). What is an Inhibition Assay?. Available from: [Link]
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Biocompare. (n.d.). Inhibitor Screening Kits. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Available from: [Link]
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PubMed. (2022). Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. Available from: [Link]
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PubMed. (n.d.). Electrophilic intermediates produced by bioactivation of furan. Available from: [Link]
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PatSnap. (2025). Top Enzymatic Assays for Drug Screening in 2025. Available from: [Link]
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baseclick. (n.d.). Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. Available from: [Link]
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ResearchGate. (2024). Mechanism of Bioactivation of the Furan Ring. Available from: [Link]
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National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Available from: [Link]
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BMG LABTECH. (2025). Cytotoxicity Assays – what your cells don't like. Available from: [Link]
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BioIVT. (n.d.). Enzyme Inhibition Studies. Available from: [Link]
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University of Washington School of Pharmacy. (n.d.). Managing the challenge of chemically reactive metabolites in drug development. Available from: [Link]
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ResearchGate. (2025). In vitro receptor binding assays: General methods and considerations. Available from: [Link]
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National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. Available from: [Link]
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ResearchGate. (2025). Managing the challenge of chemical reactive metabolites in drug development. Available from: [Link]
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National Institutes of Health. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Available from: [Link]
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PubMed. (n.d.). Detecting Reactive Drug Metabolites for Reducing the Potential for Drug Toxicity. Available from: [Link]
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International Journal of Molecular Sciences. (2016). High throughput screening of small molecule library: procedure, challenges and future. Available from: [Link]
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MilliporeSigma. (n.d.). Receptor Binding Assays. Available from: [Link]
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PubMed. (n.d.). Managing the challenge of chemically reactive metabolites in drug development. Available from: [Link]
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ResearchGate. (2025). Experimental Design and Statistical Methods for Improved Hit Detection in High-Throughput Screening. Available from: [Link]
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PubMed. (2017). Discovery of furan carboxylate derivatives as novel inhibitors of ATP-citrate lyase via virtual high-throughput screening. Available from: [Link]
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ACS Publications. (2017). Practical High-Throughput Experimentation for Chemists. Available from: [Link]
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PubMed. (n.d.). Minimizing the risk of chemically reactive metabolite formation of new drug candidates: implications for preclinical drug design. Available from: [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Furan-2-ylmethyl-(4-methoxy-benzyl)-amine
Welcome to the technical support center for the synthesis of Furan-2-ylmethyl-(4-methoxy-benzyl)-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this specific reductive amination reaction. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your synthesis, minimize side-product formation, and ensure the integrity of your results.
Troubleshooting Guide: Side-Product Formation
The synthesis of this compound via the reductive amination of furfural with 4-methoxybenzylamine is a robust reaction. However, like any chemical transformation, it is not without its potential pitfalls. Understanding and mitigating the formation of key side-products is crucial for achieving high purity and yield.
Question 1: My reaction is showing a significant amount of a higher molecular weight impurity. What is it and how can I prevent it?
Answer:
This is a classic case of over-alkylation , leading to the formation of the tertiary amine, Bis(furan-2-ylmethyl)-(4-methoxy-benzyl)-amine .
Causality: The target secondary amine product, this compound, still possesses a reactive N-H bond. This allows it to compete with the starting primary amine (4-methoxybenzylamine) and react with another molecule of furfural. This subsequent reductive amination step results in the undesired tertiary amine.[1][2][3]
Mitigation Strategies:
-
Stoichiometry Control: Carefully control the stoichiometry of your reactants. Using a slight excess of the primary amine (4-methoxybenzylamine) relative to furfural can help to outcompete the secondary amine in the reaction for the aldehyde. A 1.1 to 1.2 molar equivalent of the amine is a good starting point.
-
Slow Addition of the Reducing Agent: Adding the reducing agent, such as sodium triacetoxyborohydride (STAB), portion-wise or as a solution via a syringe pump can help to maintain a low concentration of the reducing agent at any given time. This favors the reduction of the initially formed imine from the primary amine before the secondary amine has a significant chance to react.
-
Stepwise Procedure: For challenging cases, a stepwise approach can be beneficial.[4] First, allow the imine to form by stirring furfural and 4-methoxybenzylamine together in a suitable solvent like methanol.[4] After confirming imine formation (e.g., by TLC or NMR), then add the reducing agent to selectively reduce the imine to the desired secondary amine.
Table 1: Effect of Amine to Aldehyde Ratio on Product Distribution
| Molar Ratio (Amine:Aldehyde) | Desired Secondary Amine (%) | Tertiary Amine Byproduct (%) |
| 1:1 | ~80% | ~15% |
| 1.2:1 | >90% | <5% |
| 1.5:1 | >95% | <2% |
Note: The exact percentages can vary depending on other reaction conditions.
Question 2: I'm observing a dark, insoluble material in my reaction mixture, and my yield is low. What could be the cause?
Answer:
This is likely due to the self-condensation of furfural . Furfural is known to undergo oligomerization and polymerization under certain conditions, especially in the presence of acid or base catalysts, or upon heating.[5][6]
Causality: The acidic or basic conditions that can be present during reductive amination can promote the self-condensation of furfural, leading to the formation of dark-colored, often insoluble, polymeric materials. This side reaction consumes the starting aldehyde, thereby reducing the yield of the desired product.
Mitigation Strategies:
-
Choice of Reducing Agent and Conditions: Sodium triacetoxyborohydride (STAB) is often preferred over sodium cyanoborohydride as it can be used under neutral or mildly acidic conditions, which helps to minimize acid-catalyzed polymerization of furfural.[2][7]
-
Temperature Control: Maintain a controlled and relatively low reaction temperature (e.g., room temperature). Elevated temperatures can accelerate the rate of furfural polymerization.
-
Order of Reagent Addition: Add the reducing agent to a pre-mixed solution of the aldehyde and amine. This ensures that the furfural is consumed in the desired reductive amination pathway as quickly as possible, minimizing the time it is exposed to conditions that favor self-condensation.
Question 3: My NMR analysis shows signals that suggest the furan ring has been altered. What is happening?
Answer:
This indicates potential hydrogenation of the furan ring , which can lead to the formation of tetrahydrofurfuryl derivatives.
Causality: While many common reducing agents for reductive amination are selective for the imine, more aggressive reducing agents or certain catalytic hydrogenation conditions can lead to the reduction of the furan ring.[7] The furan ring, although aromatic, can be susceptible to hydrogenation, especially with catalysts like palladium on carbon (Pd/C) under high hydrogen pressure and temperature.[7]
Mitigation Strategies:
-
Selective Reducing Agents: Employ milder and more selective reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). These reagents are specifically chosen for their ability to preferentially reduce the iminium ion intermediate over other functional groups like the furan ring.[3][8]
-
Careful Control of Catalytic Hydrogenation: If using catalytic hydrogenation, it is crucial to optimize the reaction conditions. This includes using a lower hydrogen pressure, a moderate temperature, and carefully selecting the catalyst. For instance, Rhodium on alumina (Rh/Al₂O₃) has been shown to be selective for the reductive amination of furfural without significant furan ring hydrogenation under optimized conditions.[9]
Frequently Asked Questions (FAQs)
Q1: What is the recommended reducing agent for this synthesis?
A1: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is highly recommended for the synthesis of this compound. It is a mild and selective reducing agent that is particularly effective for the reductive amination of aldehydes.[2][3] It has the advantage of being less toxic than sodium cyanoborohydride and can be used in a one-pot procedure without the need for strict pH control.[2]
Q2: Which solvent is most suitable for this reaction?
A2: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used and effective solvents for reductive aminations using STAB.[2] Tetrahydrofuran (THF) can also be a good choice. For the initial imine formation in a two-step procedure, methanol is often used as it can facilitate the removal of water.[4]
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. You can spot the starting materials (furfural and 4-methoxybenzylamine) and the reaction mixture on a silica gel plate. The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the progress of the reaction. Staining with potassium permanganate or ninhydrin can help visualize the spots. For more detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to confirm the formation of the desired product and identify any side-products.
Q4: What is the best way to purify the final product?
A4: After an aqueous workup to remove the reducing agent and its byproducts, the crude product can be purified by column chromatography on silica gel. A solvent system of ethyl acetate and hexanes is typically effective for eluting the desired secondary amine and separating it from unreacted starting materials and side-products.
Experimental Protocols & Visualizations
Protocol: One-Pot Reductive Amination using Sodium Triacetoxyborohydride
-
Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add furfural (1.0 eq) and 4-methoxybenzylamine (1.1 eq) in dichloromethane (DCM).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC until the starting materials are consumed (typically 2-4 hours).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Reaction Mechanism and Side-Product Formation
Caption: Reaction scheme for the synthesis of this compound and major side-product pathways.
Troubleshooting Workflow
Caption: A workflow for troubleshooting common issues in the synthesis.
References
- Self-condensation of furfural and HMF, via the benzoin reaction.This journal is © The Royal Society of Chemistry 2025.
- Synthesis of N,N-bis(furan-2-ylmethyl)butan-1-amine 1c.This journal is © The Royal Society of Chemistry 2025.
- Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach.Green Chemistry (RSC Publishing).
- Reductive amination of furfural to furfurylamine: Advances in catalyst design and mechanistic insights.
- Schematic illustration of reductive amination of FUR to FUA and other...
- Supplementary M
- Reductive amin
- Technical Support Center: Synthesis of 1-(Furan-2-ylmethyl)piperidin-4-amine.Benchchem.
- An efficient approach to biomass-based tertiary amines by direct and consecutive reductive amin
- Reductive Amination of Furfural to Furfurylamine.Taylor & Francis eBooks.
- Self-condensation of furfuryl alcohol in an aqueous acid solution...
- Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx C
- Reductive amination in case of secondary amines.Chemistry Stack Exchange.
- Active metal dependent side reactions for the reductive amination of furfural.
- A Technical Guide to the Discovery and Synthesis of Novel Furan Deriv
- Supporting Inform
- Amine synthesis by reductive amination (reductive alkyl
- Advances in the Catalytic Reductive Amination of Furfural to Furfural Amine: The Momentous Role of Active Metal Sites.PubMed.
- Chitin-Derived Nanocatalysts for Reductive Amin
- Reductive Amination, and How It Works.Master Organic Chemistry.
- Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides.[No Source Provided].
- The Synthesis of Secondary and Tertiary Amines by Borohydride Reduction1.The Journal of Organic Chemistry.
- is dissolved in the liquid with shaking. The dark-colored solution is heated rapidly to 70–72°, kept at this temperature for ten minutes, and poured at once onto 3 kg. of cracked ice in a.Organic Syntheses Procedure.
- C3-Alkylation of furfural derivatives by continuous flow homogeneous c
- Preparation of 2,5-Bis(Aminomethyl)
- Synthesis of Furan Derivatives Condensed with Carbohydr
- Electrochemical reductive amination on biomass-derived furfural. Reaction conditions.
- This compound.SCBT - Santa Cruz Biotechnology.
- Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor.
- Furan synthesis.Organic Chemistry Portal.
- (PDF) Preparation of 2,5-Bis(Aminomethyl)Furan by Direct Reductive Amination of 2,5-Diformylfuran over Nickel-Raney Catalysts.
- 1 H NMR of compound 2 (S)-1-(furan-2-yl)ethanol, 2: 0.37 g (2.84 mmol)...
- Synthesis of amine derivatives from furoin and furil over a Ru/Al2O3 catalyst.Catalysis Science & Technology (RSC Publishing).
- NMR spectral analysis of 2-(4-chlorophenyl)-1- ((furan-2-yl)methyl).[No Source Provided].
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- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
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- 9. Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Furan Ring Instability Under Acidic Conditions
Introduction
Welcome to the technical support center for handling furan-containing compounds in acidic environments. As researchers and drug development professionals, we frequently encounter the furan moiety—a critical component in numerous pharmaceuticals, agrochemicals, and materials. However, its aromatic character belies a significant vulnerability: the furan ring is notoriously unstable under acidic conditions, leading to low yields, complex side-product formation, and reproducibility issues.
This guide is designed to move beyond simple protocols. It provides a deep dive into the mechanisms of furan degradation and offers field-proven troubleshooting strategies and preventative measures. Our goal is to empower you with the knowledge to anticipate, diagnose, and solve the challenges associated with furan chemistry.
Part 1: The Core Problem - Understanding Furan Instability
The perceived aromaticity of furan is weaker than that of benzene, making it susceptible to reactions that disrupt its cyclic structure. Under acidic conditions, the primary failure mode is an acid-catalyzed ring-opening hydrolysis.
The process begins with the protonation of the furan ring, which is the rate-limiting step.[1][2][3] This protonation occurs preferentially at the α-carbon (C2 or C5 position) adjacent to the oxygen atom.[1][2][3] This generates a highly reactive oxocarbenium ion intermediate. A nucleophile, typically water or another solvent molecule present in the reaction mixture, then attacks this intermediate.[3] This leads to the formation of furanol intermediates (e.g., 2,5-dihydro-2-furanol).[1][3] Subsequent protonation of the ring oxygen in these intermediates facilitates the final ring-opening, ultimately yielding 1,4-dicarbonyl compounds.[1] These dicarbonyls are often unstable themselves and can undergo further condensation or polymerization reactions, leading to the intractable tars and complex mixtures frequently observed in experiments.[4]
Here is a diagram illustrating the general mechanism:
Caption: General mechanism of acid-catalyzed furan ring opening.
Part 2: Troubleshooting Guide (Q&A Format)
This section addresses specific problems you might encounter during your experiments.
Question 1: "My reaction is turning dark brown/black, and my yield of the desired furan-containing product is extremely low. What is happening?"
Answer: This is a classic sign of furan degradation and subsequent polymerization. The 1,4-dicarbonyl compounds formed from the ring-opening are highly susceptible to self-condensation and polymerization, creating dark, insoluble materials often referred to as "tars" or "resins".[4]
Troubleshooting Steps:
-
Re-evaluate Your Acid:
-
Strength: Is a strong acid like HCl or H₂SO₄ necessary? The degradation is often catalyzed by strong Brønsted acids.[1] Consider using a weaker acid (e.g., acetic acid, citric acid) or a solid acid catalyst (e.g., Montmorillonite K10) that can be filtered off.[5]
-
Lewis vs. Brønsted: In some cases, a Lewis acid (e.g., BF₃·OEt₂, FeCl₃) might promote the desired reaction without extensive protonation of the furan ring.[5] However, they can still catalyze degradation, so screening is essential.[1]
-
-
Lower the Temperature: Degradation reactions often have a higher activation energy than the desired transformation. Running your reaction at a lower temperature (e.g., 0 °C or even -20 °C) can significantly slow down the rate of ring-opening relative to your primary reaction.
-
Control Water Content: Water is a key nucleophile in the ring-opening mechanism.[1][5]
-
Use anhydrous solvents and reagents if your reaction chemistry permits.
-
If water is required, use the minimum stoichiometric amount. The presence of excess water is more influential on ring-opening than the specific type of acid initiator.[5]
-
-
Increase Reaction Concentration: While counterintuitive, sometimes running the reaction at a higher concentration can favor the desired bimolecular reaction over the unimolecular degradation pathway. This must be balanced with thermal management.
Experimental Protocol: Screening for a Milder Acid Catalyst
-
Set up four identical small-scale reactions (e.g., 0.1 mmol scale) in parallel.
-
Use your starting furan material and other reagents, but vary the acid catalyst:
-
Reaction A: Your original strong acid (e.g., 1M HCl).
-
Reaction B: Acetic Acid (1.1 eq).
-
Reaction C: p-Toluenesulfonic acid (p-TsOH) (0.1 eq).
-
Reaction D: Montmorillonite K10 (20 wt%).
-
-
Run all reactions at a reduced temperature (e.g., 0 °C).
-
Monitor each reaction by TLC or LC-MS at regular intervals (e.g., 15, 30, 60 minutes), observing both the consumption of starting material and the formation of your desired product versus dark, baseline material.
-
Quench the reactions by neutralizing the acid with a base (e.g., saturated NaHCO₃ solution) once the starting material is consumed or product formation plateaus.
Question 2: "My furan has an electron-donating group (e.g., -CH₃, -OCH₃). Why does it seem even more unstable than unsubstituted furan?"
Answer: This is an expected outcome. Electron-donating groups (EDGs) at the α-position (C2 or C5) increase the electron density of the furan ring, making it more basic. This accelerates the initial, rate-limiting protonation step, thereby increasing the overall rate of acid-catalyzed hydrolysis.[6] Conversely, electron-withdrawing groups (EWGs) like -CHO, -COOH, or fluorinated substituents can decrease the ring's basicity and provide stability against acid.[7]
Data Summary: Impact of Substituents on Furan Stability
| Substituent Type | Position | Effect on Ring Electron Density | Rate of Acid Hydrolysis | Example |
| Electron-Donating | C2, C5 | Increases | Faster | 2,5-Dimethylfuran[6] |
| None | - | Baseline | Baseline | Furan |
| Electron-Withdrawing | C2, C5 | Decreases | Slower | 2-Furoic Acid, FDME[7][8] |
Mitigation Strategy: Temporary Group Conversion
If your furan contains a highly activating group like a hydroxymethyl group (-CH₂OH), which is common in biomass-derived furans, consider protecting it before the acid-catalyzed step.[9]
-
Etherification: Convert the -CH₂OH to a -CH₂OR group.
-
Acetalization: If you have a formyl group (-CHO), convert it to an acetal. This is highly effective at stabilizing the molecule for subsequent reactions.[9]
Part 3: Proactive Strategies & FAQs
FAQ 1: Which solvents are best for running acidic reactions with furans? Polar aprotic solvents, such as DMF or acetonitrile, have been shown to have a stabilizing effect compared to protic solvents like water or alcohols.[7][10] They are less effective as nucleophiles in the ring-opening sequence. If possible, avoid aqueous acidic solutions.
FAQ 2: Can I use a protecting group on the furan ring itself? Directly protecting the furan ring is not a common strategy. The more effective approach is to manage the reaction conditions or modify the substituents on the ring to decrease its reactivity, as discussed above.
FAQ 3: My furan seems fine during the reaction, but decomposes during acidic workup. What should I do? This is a very common problem. The prolonged contact with aqueous acid during extraction can be just as destructive as the reaction conditions.
Troubleshooting Workflow for Acidic Workup
Caption: Decision workflow for minimizing decomposition during workup.
Key Workup Principles:
-
Neutralize Promptly: Never let your reaction mixture sit under acidic conditions. Quench it as soon as it's complete by pouring it into a cold, stirred solution of a weak base like sodium bicarbonate.
-
Minimize Contact Time: Perform extractions quickly. Don't let the biphasic mixture sit in the separatory funnel for extended periods.
-
Avoid Strong Acids for pH Adjustment: If you must adjust the pH, do so carefully and with dilute acids, aiming for a pH around 4-5, as very low pH can be particularly damaging.[2]
References
- Technical Support Center: Furan Ring Stability and Degradation. (n.d.). Benchchem.
- The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025). ChemSusChem.
- The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025). ChemSusChem, 18(2).
- Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. (n.d.). ResearchGate.
- Furfural degradation in a dilute acidic and saline solution in the presence of glucose. (2025). Source details not available.
- Protection Strategies for the Conversion of Biobased Furanics to Chemical Building Blocks. (2022). ACS Sustainable Chemistry & Engineering.
- Liang, X., Haynes, B. S., & Montoya, A. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution.Energy & Fuels.
- Furan in Thermally Processed Foods - A Review. (n.d.). National Institutes of Health (NIH).
- Mechanism of reactions of furans I: A kinetic study of the acid-catalyzed hydrolysis of furan and 2,5-dimethylfuran. (n.d.). ResearchGate.
- Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. (2018). Semantic Scholar.
- Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. (n.d.). MDPI.
- The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2024). ResearchGate.
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Technical Support Center: Optimizing Reductive Amination of Furan Aldehydes
Welcome to the technical support center for the reductive amination of furan aldehydes. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions to enhance your reaction yields and streamline your synthetic processes.
Introduction to Reductive Amination of Furan Aldehydes
Furan aldehydes, such as furfural and 5-hydroxymethylfurfural (HMF), are versatile bio-based platform molecules. Their conversion to furanic amines via reductive amination opens pathways to valuable chemicals, including pharmaceuticals, polymers, and agrochemicals.[1][2] The reaction typically involves the condensation of the furan aldehyde with an amine source (like ammonia or a primary/secondary amine) to form an imine intermediate, which is then reduced to the target amine.[3]
While seemingly straightforward, this reaction is often plagued by competing side reactions that can significantly lower the yield of the desired product.[3][4] This guide will address these challenges head-on, providing scientifically grounded solutions and practical protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the reductive amination of furan aldehydes?
A1: The primary challenges in the reductive amination of furan aldehydes stem from a variety of competing reactions.[3][4] These include:
-
Direct Hydrogenation of the Aldehyde: The reducing agent can directly reduce the aldehyde group to an alcohol (e.g., furfural to furfuryl alcohol), bypassing the amination pathway entirely.[4]
-
Overalkylation: The desired primary amine product is often more nucleophilic than the initial amine source (e.g., ammonia), leading to further reaction with the furan aldehyde to form secondary and tertiary amines.[2]
-
Polymerization: Furan rings can be unstable under certain conditions, leading to the formation of polymeric byproducts. The imine intermediate itself can also polymerize.[3][4]
-
Furan Ring Hydrogenation: The furan ring can be reduced, leading to tetrahydrofuran derivatives, which may not be the desired product.
-
Ring Opening: Under harsh conditions, the furan ring can undergo cleavage, resulting in various ring-opened products.[4]
Q2: How do I choose the right reducing agent for my reaction?
A2: The choice of reducing agent is critical for a successful reductive amination. Common choices include:
-
Sodium Borohydride (NaBH₄): A relatively mild and inexpensive reducing agent. However, it can also reduce the starting aldehyde, so it's often added after the imine has had time to form.[5][6]
-
Sodium Cyanoborohydride (NaBH₃CN): More selective for the reduction of imines over aldehydes and ketones, making it a popular choice for one-pot reductive aminations.[5]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): Another selective reducing agent that is particularly effective in non-protic solvents.[5][6]
-
Catalytic Hydrogenation (H₂ with a metal catalyst): This is often considered a "greener" approach.[7] The choice of metal catalyst (e.g., Ni, Ru, Pd, Rh) is crucial and can influence selectivity towards the primary amine.[2][8][9] For instance, ruthenium-based catalysts have shown high selectivity for primary amines, while palladium catalysts may favor the formation of secondary amines.[2]
Q3: What role does the solvent play in the reaction?
A3: The solvent can significantly impact the reaction by influencing imine formation, solubility of reagents, and catalyst activity.
-
Protic solvents like methanol and ethanol can facilitate imine formation but may also react with borohydride reducing agents.[6][10]
-
Aprotic solvents such as dichloromethane (DCM), dioxane, and tetrahydrofuran (THF) are often used with reagents like NaBH(OAc)₃.[6]
-
Water can sometimes be beneficial, as it can shift the equilibrium towards the primary amine by hydrolyzing secondary imine intermediates.[2] However, the immiscibility of furan aldehydes with water can be a challenge.[2]
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the reductive amination of furan aldehydes.
Problem 1: Low Yield of the Desired Amine
Possible Causes & Solutions:
| Possible Cause | Diagnostic Check | Proposed Solution(s) |
| Incomplete Imine Formation | Monitor the reaction by TLC, GC, or NMR to check for the presence of unreacted aldehyde. | - Increase the reaction time for imine formation before adding the reducing agent.- Use a dehydrating agent (e.g., molecular sieves) or azeotropic distillation to remove water and drive the equilibrium towards the imine.[7]- Consider using a Lewis acid catalyst (e.g., Ti(OiPr)₄, ZnCl₂) to activate the aldehyde.[5][6] |
| Competing Aldehyde Reduction | Analyze the crude product for the presence of the corresponding alcohol (e.g., furfuryl alcohol). | - Switch to a more selective reducing agent like NaBH₃CN or NaBH(OAc)₃.[5]- If using NaBH₄, ensure the imine is fully formed before its addition.[6] |
| Catalyst Deactivation/Poor Activity | If using catalytic hydrogenation, check for changes in catalyst appearance or perform catalyst characterization. | - Ensure the catalyst is properly activated and handled under an inert atmosphere if necessary.- Screen different metal catalysts (e.g., Ni, Co, Ru, Rh) and supports (e.g., Al₂O₃, SiO₂, ZrO₂) to find the optimal combination for your substrate.[1][8] |
| Suboptimal Reaction Conditions | Review reaction parameters such as temperature, pressure (for hydrogenation), and reagent stoichiometry. | - Optimize the temperature; higher temperatures can increase reaction rates but may also promote side reactions.[11]- For catalytic hydrogenation, optimize the H₂ pressure.[8]- Adjust the amine-to-aldehyde ratio. An excess of the amine source can favor the formation of the primary amine. |
Problem 2: Formation of Significant Amounts of Secondary/Tertiary Amines (Overalkylation)
Possible Causes & Solutions:
| Possible Cause | Diagnostic Check | Proposed Solution(s) |
| Primary Amine is More Reactive | Analyze the product mixture by GC-MS or LC-MS to identify and quantify secondary and tertiary amine byproducts. | - Use a large excess of the initial amine source (e.g., ammonia) to outcompete the primary amine product for reaction with the aldehyde.[2][12]- Consider a stepwise approach where the primary amine is formed and then isolated before any further reaction can occur.[13][14] |
| Catalyst Choice | Certain metal catalysts may favor the formation of secondary amines. | - Screen different catalysts. For example, ruthenium-based catalysts have been shown to be more selective for primary amines than palladium catalysts.[2] |
Problem 3: Product Purification Challenges
Possible Causes & Solutions:
| Possible Cause | Diagnostic Check | Proposed Solution(s) |
| Similar Polarity of Products and Byproducts | Difficulty in separating the desired amine from unreacted imine or overalkylated products using standard techniques. | - Acid-Base Extraction: Exploit the basicity of the amine. Dissolve the crude mixture in an organic solvent and extract with an aqueous acid (e.g., HCl, citric acid). The amine will move to the aqueous layer as its salt. Then, basify the aqueous layer (e.g., with NaOH) and extract the purified amine back into an organic solvent.[15]- Derivative Formation: If separation remains difficult, consider converting the amine to a derivative (e.g., a Boc-carbamate) that has different chromatographic properties. The protecting group can be removed after purification.[15]- Adsorption on Activated Carbon: This method can be used to separate furan derivatives from reaction mixtures.[16] |
| Thermal Instability | Decomposition of the product during distillation. | - Use milder purification techniques like column chromatography or crystallization if possible.- If distillation is necessary, use vacuum distillation to lower the boiling point. |
Experimental Workflow & Protocols
Workflow for Optimizing Reductive Amination
Caption: General workflow for reductive amination.
Protocol 1: Reductive Amination of 5-Hydroxymethylfurfural (HMF) using NaBH₃CN
This protocol is a general guideline and may require optimization for specific substrates and scales.
-
Imine Formation:
-
In a round-bottom flask, dissolve 5-hydroxymethylfurfural (1.0 eq) in methanol.
-
Add the amine source (e.g., ammonium acetate, 1.5-2.0 eq).
-
Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine by TLC.
-
-
Reduction:
-
Once the imine formation is complete or has reached equilibrium, add sodium cyanoborohydride (NaBH₃CN, 1.2-1.5 eq) portion-wise to the reaction mixture. Caution: NaBH₃CN is toxic. Handle with appropriate safety precautions.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the disappearance of the imine by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding 1 M HCl until the pH is acidic.
-
Remove the methanol under reduced pressure.
-
Basify the aqueous residue with 2 M NaOH to pH > 10.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
-
Protocol 2: Catalytic Reductive Amination of Furfural using H₂ and a Ni Catalyst
This protocol is a representative example and requires specialized high-pressure equipment.
-
Reaction Setup:
-
Reaction:
-
Work-up and Purification:
-
Cool the reactor to room temperature and carefully vent the hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent and excess ammonia from the filtrate under reduced pressure.
-
Purify the resulting crude amine by distillation under reduced pressure or other suitable methods.
-
Mechanistic Insights
Understanding the reaction mechanism is key to troubleshooting and optimization.
Caption: Simplified reaction and side-reaction pathways.
The desired pathway involves the formation of an imine, which is then reduced.[3] However, several off-target reactions can occur, leading to a complex product mixture. By carefully selecting reagents and conditions, the equilibrium can be shifted to favor the desired product.
Conclusion
Improving the yield of reductive amination for furan aldehydes requires a systematic approach that considers the interplay between the substrate, amine source, reducing agent, catalyst, and reaction conditions. By understanding the potential pitfalls and applying the troubleshooting strategies outlined in this guide, researchers can significantly enhance the efficiency and success of their synthetic endeavors.
References
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Bulusu, A. et al. (2018). Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach. Green Chemistry. Available at: [Link]
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Wang, H. et al. (2023). Active metal dependent side reactions for the reductive amination of furfural. ResearchGate. Available at: [Link]
-
Li, H. et al. (2022). Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts. MDPI. Available at: [Link]
-
Saini, K. et al. (2022). Schematic illustration of reductive amination of FUR to FUA and other... ResearchGate. Available at: [Link]
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Li, J. et al. (2023). Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor. New Journal of Chemistry. Available at: [Link]
-
Unknown Author. (n.d.). Reductive Amination of Furfural and Hydrogenation of Furonitrile. AIChE - Proceedings. Available at: [Link]
-
Climent, M. J. et al. (2011). Production of biobased HMF derivatives by reductive amination. RSC Publishing. Available at: [Link]
-
Unknown Author. (n.d.). Optimization studies for the reductive amination between furfural and nitrobenzene a. ResearchGate. Available at: [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
He, J. et al. (2019). Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts. PMC - NIH. Available at: [Link]
-
Unknown Author. (2025). Sustainable synthesis of nitrogen-containing chemicals from biomass-derived carbonyls: catalytic strategies and mechanistic perspectives in multicomponent systems. RSC Publishing. Available at: [Link]
-
Murugesan, K. et al. (2021). Toward Renewable Amines: Recent Advances in the Catalytic Amination of Biomass-Derived Oxygenates. ACS Catalysis. Available at: [Link]
-
Wang, D. et al. (2018). Efficient reductive amination of 5-hydroxymethylfurfural by iridium-catalysed transfer hydrogenation. Catalysis Science & Technology. Available at: [Link]
-
Ji, L. et al. (2025). The Reductive Amination of Biomass-Based Aldehydes and Alcohols towards 2,5-bis(aminomethyl)furan: Progress, Challenges and Prospects. Journal of Renewable Materials. Available at: [Link]
-
He, J. et al. (2017). Production of Primary Amines by Reductive Amination of Biomass-Derived Aldehydes/Ketones. Sci-Hub. Available at: [Link]
-
He, J. et al. (2017). Production of Primary Amines by Reductive Amination of Biomass-Derived Aldehydes/Ketones. PubMed. Available at: [Link]
-
Unknown Author. (n.d.). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR. Available at: [Link]
-
Unknown Author. (n.d.). Selectivity Control in Catalytic Reductive Amination of Furfural to Furfurylamine on Supported Catalysts. ResearchGate. Available at: [Link]
-
Wei, X. et al. (2021). One-Step Reductive Amination of 5-Hydroxymethylfurfural into 2,5-Bis(aminomethyl)furan over Raney Ni. PubMed. Available at: [Link]
-
He, J. et al. (2017). Production of Primary Amines by Reductive Amination of Biomass-Derived Aldehydes/Ketones. Semantic Scholar. Available at: [Link]
-
Ji, L. et al. (2025). The Reductive Amination of Biomass-Based Aldehydes and Alcohols towards 2,5-bis(aminomethyl)furan: Progress, Challenges and Prospects. ResearchGate. Available at: [Link]
-
Unknown Author. (n.d.). Reductive amination of HMF with aniline. ResearchGate. Available at: [Link]
-
Ji, L. et al. (2025). The Reductive Amination of Biomass-Based Aldehydes and Alcohols towards 2,5-bis(aminomethyl)furan: Progress, Challenges and Prospects. Tech Science Press. Available at: [Link]
-
Bukhtiyarov, A. V. et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. NIH. Available at: [Link]
-
He, J. et al. (2019). Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts. ACS Omega. Available at: [Link]
-
Unknown Author. (2025). Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride. ResearchGate. Available at: [Link]
-
Wilson, W. C. (1927). Furan. Organic Syntheses. Available at: [Link]
-
Unknown Author. (n.d.). Reductive Amination - Common Conditions. Organic Chemistry Portal. Available at: [Link]
-
Unknown Author. (2021). METHOD AND APPARATUS FOR PURIFYING A FURAN DERIVATIVE. European Patent Office. Available at: [Link]
-
Bukhtiyarov, A. V. et al. (2025). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. ResearchGate. Available at: [Link]
-
Bukhtiyarov, A. V. et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. PubMed. Available at: [Link]
-
Unknown Author. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Reddit. Available at: [Link]
-
Unknown Author. (2026). Reductive Amination. Wordpress. Available at: [Link]
-
Bukhtiyarov, A. V. et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. MDPI. Available at: [Link]
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Technical Support Center: Optimizing Catalyst Selection for N-Alkylation of Benzylamines
Welcome to the technical support center for the N-alkylation of benzylamines. This resource is designed for researchers, scientists, and professionals in drug development to navigate the complexities of this crucial chemical transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges, ensuring the scientific integrity and success of your work.
Introduction: The Challenge of Selective N-Alkylation
The N-alkylation of benzylamines is a cornerstone of synthetic chemistry, pivotal in the creation of a vast array of pharmaceuticals and functional materials. The primary challenge lies in achieving selective mono-alkylation while avoiding the common pitfall of over-alkylation, which leads to the formation of undesired secondary and tertiary amines.[1][2] This occurs because the primary amine product is often more nucleophilic than the starting ammonia or amine, creating a "runaway" reaction that complicates purification and reduces the yield of the desired product.[1][2] This guide will provide expert insights into catalyst selection and reaction optimization to overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic strategies for the N-alkylation of benzylamines?
There are three main catalytic strategies for the N-alkylation of benzylamines, each with its own advantages and disadvantages:
-
Direct Alkylation with Alkyl Halides: While a traditional method, it is highly susceptible to over-alkylation.[3] Careful control of stoichiometry, such as using a large excess of the amine, and slow addition of the alkylating agent are crucial for improving selectivity.[1][3]
-
Reductive Amination: This is often the preferred method for achieving clean and selective mono-alkylation.[3] It involves the reaction of an amine with an aldehyde or ketone to form an imine, which is then reduced. This two-step, one-pot process effectively sidesteps the issue of over-alkylation.[3]
-
"Borrowing Hydrogen" (or Hydrogen Autotransfer) Catalysis: This atom-economical and environmentally friendly approach utilizes alcohols as alkylating agents in the presence of a transition metal catalyst (e.g., Ru, Ir, Ni).[3][4][5][6][7][8][9] The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde, which then reacts with the amine to form an imine. The "borrowed" hydrogen is then used to reduce the imine, regenerating the catalyst and producing water as the only byproduct.[3][4][8][10]
Q2: How do I choose between a homogeneous and a heterogeneous catalyst?
The choice between a homogeneous and heterogeneous catalyst depends on the specific requirements of your synthesis, including scale, desired selectivity, and operational constraints.
| Feature | Homogeneous Catalysts | Heterogeneous Catalysts |
| Activity & Selectivity | Generally higher due to well-defined active sites and easier fine-tuning of steric and electronic properties.[2][11] | Can have lower selectivity due to less-defined active sites.[2] |
| Reaction Conditions | Typically operate at lower temperatures.[2][11] | Often require higher temperatures.[2] |
| Catalyst Separation | Difficult and often expensive, requiring techniques like distillation or chromatography.[2][11] | Straightforward separation via filtration.[2][11] |
| Recycling & Reusability | Can be challenging and costly.[2] | Generally easier to recycle and reuse.[2][12] |
| Mechanism Understanding | Reaction mechanisms are often well-understood.[2] | Mechanisms can be more complex and difficult to elucidate.[2] |
Source: Adapted from multiple sources.[2][11]
For high-throughput screening and small-scale synthesis where maximizing yield and selectivity is paramount, a homogeneous catalyst might be preferred. For large-scale industrial applications where catalyst cost, separation, and reusability are critical, a heterogeneous catalyst is often the more practical choice.[11]
Q3: What is the role of the base and solvent in optimizing the reaction?
The base and solvent are critical parameters that can significantly influence the outcome of an N-alkylation reaction.
-
Base Selection: The base is crucial for deprotonating the amine, thereby increasing its nucleophilicity. Common inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are often effective.[3][13] For less reactive systems, stronger bases such as potassium tert-butoxide (t-BuOK) may be necessary.[3][14] The choice of base can also influence selectivity, with cesium bases often promoting mono-alkylation.[3]
-
Solvent Selection: The solvent influences the solubility of reactants and the rate of reaction. Polar aprotic solvents like DMF, DMSO, and acetonitrile are standard choices as they can accelerate S₂ reactions.[3] However, for "borrowing hydrogen" catalysis, solvents like toluene and p-xylene have shown good conversion and selectivity.[4] It is always advisable to screen a few solvents to determine the optimal conditions for a specific substrate.[3]
Troubleshooting Guide
This section addresses common problems encountered during the N-alkylation of benzylamines and provides a logical workflow for troubleshooting.
Sources
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Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Basic Amines
Welcome to our dedicated resource for researchers, scientists, and drug development professionals encountering challenges with the High-Performance Liquid Chromatography (HPLC) analysis of basic amines. This guide is designed to provide in-depth, actionable insights into diagnosing and resolving one of the most common issues in this field: peak tailing. By understanding the underlying chemical and physical causes, you can systematically troubleshoot and optimize your chromatographic separations for improved accuracy, resolution, and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for basic amines?
A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, with the latter half of the peak being broader than the front half. For basic compounds, particularly those containing amine functional groups, this is often due to undesirable secondary interactions with the stationary phase.[1][2] This distortion can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and decreased sensitivity, all of which compromise the quality and reliability of your analytical results.[3]
Q2: What are the primary causes of peak tailing for basic compounds?
A2: The most significant cause is the interaction between positively charged (protonated) basic analytes and negatively charged (ionized) residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][3][4] These interactions create multiple retention mechanisms, leading to a portion of the analyte molecules being retained longer than the bulk, resulting in a "tail."[1] Other causes can include physical issues like column voids or dead volumes in the HPLC system, and operating the mobile phase at a pH close to the analyte's pKa.[2][3]
Q3: How does mobile phase pH affect the peak shape of basic amines?
A3: The mobile phase pH is a critical factor. At a mid-range pH, residual silanol groups on the silica surface (with a pKa around 3.8-4.2) can become deprotonated and negatively charged, leading to strong ionic interactions with protonated basic analytes.[5] By adjusting the pH, you can control the ionization state of both the analyte and the silanol groups to minimize these interactions and improve peak shape.[6][7][8]
Q4: Can I eliminate peak tailing by simply choosing the right column?
A4: Column selection is a crucial step in mitigating peak tailing. Modern columns with advanced surface chemistries, such as those with extensive end-capping or hybrid particle technology, are designed to minimize the exposure of analytes to active silanol groups.[2][9][10] While choosing the right column can significantly reduce or even eliminate tailing, it is often a combination of the right column and optimized mobile phase conditions that yields the best results.
Comprehensive Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving peak tailing in the HPLC analysis of basic amines.
Step 1: Diagnose the Cause of Peak Tailing
Before making adjustments, it's important to differentiate between chemical and physical causes of peak tailing.
-
Chemical Causes: These are related to interactions between the analyte and the stationary phase. Peak tailing due to chemical causes will typically be more pronounced for basic analytes compared to neutral or acidic compounds in the same run.
-
Physical Causes: These are related to the HPLC system itself, such as voids in the column, dead volumes in tubing or fittings, or a poorly packed column bed.[2][11] Physical problems will generally cause all peaks in the chromatogram to tail, regardless of the analyte's chemical nature.
Troubleshooting Workflow for Peak Tailing
Below is a diagram illustrating a logical workflow for troubleshooting peak tailing.
Caption: A logical workflow for diagnosing and resolving peak tailing.
Step 2: Addressing Chemical Causes of Peak Tailing
If you suspect chemical interactions are the root cause, focus on optimizing your column and mobile phase.
a) Adjusting Mobile Phase pH
Controlling the pH of the mobile phase is one of the most powerful tools to improve the peak shape of basic compounds.[6]
-
Low pH (pH < 3): At a low pH, the residual silanol groups on the silica surface are protonated and thus neutral.[5] This minimizes the strong ionic interactions with the protonated basic analyte. However, be aware that operating at a very low pH can risk hydrolysis of the stationary phase on some columns.[9]
-
High pH (pH > 8): At a high pH, the basic analyte is deprotonated and becomes neutral. This eliminates the ionic interactions with the stationary phase. This approach requires a pH-stable column, such as one with hybrid particle technology or a bidentate silane stationary phase, as traditional silica-based columns can dissolve at high pH.[12][13][14]
| pH Strategy | Effect on Silanol (Si-OH) | Effect on Basic Amine (R-NH2) | Interaction | Considerations |
| Low pH (e.g., pH 2.5) | Protonated (Neutral) | Protonated (Positively Charged) | Reduced Ionic Interaction | Potential for stationary phase hydrolysis on less stable columns. |
| High pH (e.g., pH 10) | Deprotonated (Negatively Charged) | Deprotonated (Neutral) | Reduced Ionic Interaction | Requires a high-pH stable column (e.g., hybrid, bidentate). |
Protocol for Mobile Phase pH Adjustment:
-
Determine Analyte pKa: If known, this will guide your pH selection. Aim for a pH at least 2 units away from the analyte's pKa.[3][8]
-
Select a Suitable Buffer: Choose a buffer with a pKa close to your target pH. For low pH, formic acid or trifluoroacetic acid are common. For high pH, ammonium bicarbonate or phosphate buffers can be used with appropriate columns.
-
Prepare Mobile Phase: Accurately prepare the buffered mobile phase and confirm the final pH with a calibrated pH meter.
-
Equilibrate the Column: Thoroughly equilibrate the column with the new mobile phase before injecting your sample.
b) Using Mobile Phase Additives (Silanol Blockers)
Mobile phase additives, often referred to as silanol blockers, are small basic molecules that compete with your analyte for interaction with the active silanol sites.[15]
-
Triethylamine (TEA): A commonly used additive, TEA is a small amine that can effectively mask residual silanol groups, thereby improving the peak shape of basic analytes.[16] A typical concentration is 0.1-0.5% (v/v).
-
Other Amines: Diethylamine and other small amines can also be used and may offer different selectivity.[16][17]
Protocol for Using TEA as a Mobile Phase Additive:
-
Start with a Low Concentration: Begin by adding 0.1% (v/v) TEA to your mobile phase.
-
Adjust pH: After adding TEA, adjust the pH of the mobile phase to your desired setpoint using an appropriate acid (e.g., formic acid, acetic acid).
-
Equilibrate and Analyze: Equilibrate the column and inject your sample.
-
Optimize Concentration: If peak tailing persists, you can incrementally increase the TEA concentration, but be mindful that excessive amounts can alter selectivity and affect retention times.
c) Employing Ion-Pairing Reagents
For highly basic or polar amines that are poorly retained, ion-pairing chromatography can be an effective strategy. An ion-pairing reagent with a charge opposite to the analyte is added to the mobile phase. This forms a neutral ion-pair with the analyte, which can then be retained by the reversed-phase column.[18][19]
-
Common Ion-Pairing Reagents for Basic Analytes: Alkyl sulfonates, such as sodium dodecyl sulfate (SDS), are frequently used.[20]
The choice of HPLC column is fundamental to preventing peak tailing of basic compounds.
a) End-Capping
End-capping is a process where the stationary phase is chemically treated to convert residual silanol groups into less polar functional groups, effectively shielding them from interaction with analytes.[9][10]
-
Single End-capping: A standard process for most modern columns.
-
Double or Triple End-capping: An even more rigorous process that further reduces the number of accessible silanol groups, offering improved peak shape for basic compounds.[9][10]
Sources
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- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
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- 11. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
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Furan Compound Stability Help Center: A Technical Guide for Researchers
Welcome to the Technical Support Center for scientists and researchers working with furan-containing compounds. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of furan derivatives during experimental workups. As Senior Application Scientists, we understand the nuances of handling these valuable yet often sensitive molecules. This resource consolidates our field-proven insights and the latest technical literature to help you navigate the challenges of furan chemistry.
Troubleshooting Guide: Common Degradation Scenarios
This section addresses specific issues you might encounter during your experiments, providing explanations for the underlying chemistry and actionable protocols to mitigate degradation.
Scenario 1: Compound Degradation During Acidic Workup
Question: I'm observing significant loss of my furan-containing product after an acidic wash or during silica gel chromatography. What is happening, and how can I prevent it?
Answer: This is a classic problem rooted in the inherent acid sensitivity of the furan ring.
The Underlying Chemistry: Acid-Catalyzed Ring Opening
The furan ring, despite its aromaticity, is susceptible to acid-catalyzed degradation. The process is typically initiated by the protonation of the furan ring, which is the rate-limiting step.[1][2] Protonation preferentially occurs at the α-carbon (the carbon atom adjacent to the oxygen), leading to a loss of aromaticity.[1][3] This reactive intermediate is then susceptible to nucleophilic attack by water or other nucleophiles present in the reaction mixture. This attack initiates a ring-opening cascade, ultimately forming unsaturated 1,4-dicarbonyl compounds.[3][4] These highly reactive species can then undergo further reactions, including polymerization, leading to the formation of insoluble materials often referred to as "humins".[5]
The susceptibility of a furan derivative to acid-catalyzed degradation is significantly influenced by the nature of its substituents. Electron-donating groups on the furan ring can exacerbate this instability, while electron-withdrawing groups tend to increase stability.[6][7]
Visualizing the Degradation Pathway
Caption: Acid-catalyzed degradation pathway of the furan ring.
Solutions & Protocols
To circumvent acid-induced degradation, consider the following strategies during your workup and purification:
1. Avoid Strong Acids in Aqueous Workup:
-
Mild Acidic Washes: If an acidic wash is necessary, use a milder acid like saturated ammonium chloride (NH₄Cl) solution instead of strong acids like HCl or H₂SO₄.
-
Careful pH Adjustment: When neutralizing a basic reaction mixture, add the acid slowly and monitor the pH carefully, aiming for a final pH around 7. For particularly sensitive furans, adjusting to a pH of 4 may be tolerated, but requires careful monitoring.[3]
2. Modify Your Chromatography Conditions: Standard silica gel is inherently acidic and can act as a catalyst for degradation.
-
Neutralized Silica Gel: Deactivate the acidic sites on silica gel by pre-treating it with a solution of a mild base.
Protocol: Preparing Triethylamine-Deactivated Silica Gel [8]
-
Prepare a slurry of silica gel in your chosen non-polar eluent (e.g., hexane or ethyl acetate/hexane mixture).
-
Add triethylamine (Et₃N) to the slurry to a final concentration of 1% (v/v).
-
Stir the slurry for 15-20 minutes to ensure thorough mixing.
-
Pack your column with the neutralized silica gel slurry.
-
Equilibrate the column with your eluent (containing 1% Et₃N) before loading your sample.
-
-
Alternative Stationary Phases: Consider using a more neutral or basic stationary phase for your chromatography.[8]
| Stationary Phase | Acidity | Best For | Considerations |
| Silica Gel | Acidic | General purpose | Can cause degradation of acid-sensitive compounds. |
| Alumina (Neutral or Basic) | Neutral/Basic | Acid-sensitive compounds, amines | May have different selectivity compared to silica. |
| Florisil® | Mildly Acidic | Steroids, lipids, pesticides | A magnesium silicate adsorbent, can be a good alternative.[9] |
3. Employ Protecting Groups: For multi-step syntheses where a furan moiety must endure harsh acidic conditions, consider a protection-deprotection strategy. A common approach is to use a reversible Diels-Alder reaction to temporarily mask the furan ring.[10]
Scenario 2: Product Decomposition Upon Exposure to Air or During Storage
Question: My purified furan compound, which appeared clean by NMR, has started to change color and show impurities after being stored for a few days. What's causing this?
Answer: This issue points towards oxidative degradation. Furans can be susceptible to oxidation, especially when exposed to air and light.
The Underlying Chemistry: Oxidation Pathways
Furan rings can react with molecular oxygen, particularly singlet oxygen, which can be generated by photosensitizers in the presence of light.[11][12][13] The reaction often proceeds through a [4+2] cycloaddition to form an unstable endoperoxide intermediate.[11] This intermediate can then rearrange or react further to yield various oxidized products, leading to discoloration and the formation of impurities.
Solutions & Protocols
1. Use of Antioxidants: Adding a radical inhibitor can significantly prolong the shelf-life of furan compounds.
-
Butylated Hydroxytoluene (BHT): BHT is a common and effective antioxidant used to stabilize a wide range of organic compounds, including furans.[14][15][16]
Protocol: Stabilizing Furan Compounds with BHT
-
After your final purification step, dissolve your furan compound in a minimal amount of a volatile solvent.
-
Add a small amount of BHT (typically 0.025% to 0.04% by weight).
-
Gently remove the solvent under reduced pressure.
-
Store the stabilized compound under an inert atmosphere.
-
2. Proper Storage Techniques:
-
Inert Atmosphere: Store purified furan compounds under an inert atmosphere of nitrogen or argon to minimize exposure to oxygen.[5]
-
Light Protection: Use amber-colored vials or wrap your storage container with aluminum foil to protect the compound from light.[5]
-
Low Temperature: Store your compounds at low temperatures (e.g., in a refrigerator or freezer) to slow down potential degradation pathways.
Scenario 3: Low Yields and Polymerization During Distillation
Question: I am trying to purify my furan-containing product by distillation, but I'm getting a low yield and a significant amount of black, tarry residue in the distillation flask. How can I improve this?
Answer: The formation of a dark residue, often referred to as "humins," during distillation is a sign of thermal decomposition and/or polymerization, which can be exacerbated by residual acidic impurities.[5]
The Underlying Chemistry: Thermal Degradation
While furan itself is relatively volatile, many furan derivatives can be sensitive to high temperatures.[17][18][19] At elevated temperatures, furan rings can undergo various decomposition reactions, including decarboxylation (for furoic acids) and dehydration (for furfuryl alcohols), which can lead to the formation of other furan species or initiate polymerization.[20][21] The presence of even trace amounts of acid can significantly lower the temperature at which this degradation occurs.[22]
Solutions & Protocols
1. Pre-Distillation Neutralization:
-
Before attempting distillation, wash your crude product with a mild basic solution, such as 2-7% (w/w) sodium carbonate (Na₂CO₃), to neutralize any residual acidic impurities.[5]
2. Vacuum Distillation:
-
Purify your compound using vacuum distillation to lower its boiling point and minimize thermal stress. It is often recommended to keep the heating bath temperature below 130°C for furan aldehydes.[5]
3. Use of Stabilizers:
-
As with storage, adding a small amount of an antioxidant like BHT to the distillation flask can help to inhibit radical-initiated polymerization at elevated temperatures.[4]
Frequently Asked Questions (FAQs)
Q1: At what pH are furan rings generally considered unstable? A1: There is no single answer as it depends on the specific furan derivative, temperature, and reaction time. However, significant degradation can be observed at low pH values.[3] It is always advisable to maintain the pH as close to neutral as possible during workup and purification.
Q2: Can I use reverse-phase chromatography for furan compounds? A2: Yes, reverse-phase chromatography can be a good option, especially for more polar furan derivatives. The mobile phases are often neutral or can be buffered to a neutral pH, which can help to avoid acid-catalyzed degradation.
Q3: Are there any analytical techniques to quickly assess the stability of my furan compound? A3: Yes, techniques like HPLC, GC-MS, and NMR spectroscopy are invaluable for monitoring the stability of your compound.[23] You can take small aliquots of your sample over time and analyze them to check for the appearance of new peaks or changes in the relative integration of your product's signals.
Q4: Do solvents have an effect on furan stability? A4: Yes, the choice of solvent can influence the stability of furan compounds. Some studies have shown that polar aprotic solvents, such as DMF, can have a stabilizing effect on certain furan derivatives.[24][25]
Q5: What is the best way to remove a polar, water-soluble solvent like DMF or DMSO before an aqueous workup? A5: If your furan compound is not volatile, it is often best to remove high-boiling polar solvents like DMF or DMSO via rotary evaporation (often under high vacuum) before proceeding with an aqueous workup. This can help to prevent the formation of emulsions. Alternatively, for very nonpolar products, partitioning between a nonpolar solvent like hexanes and water can be effective, as acetonitrile will partition into the aqueous layer.[26]
Logical Flow for Troubleshooting Furan Degradation
Caption: Troubleshooting workflow for furan degradation.
References
-
Liang, G., et al. (2018). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels, 32(1), 559-567. [Link]
-
ChemSusChem. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem, 18(2). [Link]
-
Nikbin, N., et al. (2015). Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study. Catalysis Science & Technology, 5(3), 1819-1829. [Link]
-
Wiley Online Library. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem. [Link]
-
ResearchGate. (n.d.). Mechanism of furan activation via reaction with singlet oxygen. [Link]
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Vassilikogiannakis, G., & Stratakis, M. (2009). Using Singlet Oxygen to Synthesize Polyoxygenated Natural Products from Furans. Accounts of Chemical Research, 42(4), 547-557. [Link]
-
Reddy, R. S., et al. (2013). Acid catalyzed ring transformation of benzofurans to tri- and tetrasubstituted furans. The Journal of Organic Chemistry, 78(20), 10427-10436. [Link]
-
Laskin, A., et al. (2022). Aqueous Oxidation of Biomass-Burning Furans by Singlet Molecular Oxygen (1O2*). Environmental Science & Technology, 56(11), 7247-7256. [Link]
-
Madder, A., et al. (2014). Aromatic capping surprisingly stabilizes furan moieties in peptides against acidic degradation. Organic & Biomolecular Chemistry, 12(35), 6889-6893. [Link]
-
O'Neill, S. J., et al. (2016). Merging singlet-oxygen induced furan oxidations with organocatalysis: synthesis of enantiopure cyclopentanones and hydrindanes. Organic & Biomolecular Chemistry, 14(3), 973-982. [Link]
-
ResearchGate. (n.d.). Request PDF: Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. [Link]
-
ResearchGate. (n.d.). General scheme of the study of furan stability. [Link]
-
Semantic Scholar. (2018). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. [Link]
-
StudySmarter. (2023). Furan Derivatives: Preparation & Hydrogenation Techniques. [Link]
-
Nimlos, M. R., et al. (2009). Thermal Decomposition of Furan Generates Propargyl Radicals. The Journal of Physical Chemistry A, 113(17), 5097-5105. [Link]
-
Al-Hammadi, S., & da Silva, G. (2021). Thermal decomposition and isomerization of furfural and 2-pyrone: a theoretical kinetic study. Physical Chemistry Chemical Physics, 23(2), 1144-1154. [Link]
-
Wierckx, N., et al. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology, 92(6), 1095-1105. [Link]
-
Royal Society of Chemistry. (2020). Thermal decomposition and isomerization of furfural and 2-pyrone: a theoretical kinetic study. [Link]
-
ResearchGate. (2014). Can I use florasil for column chromatography? [Link]
-
ACS Publications. (2022). Protection Strategies for the Conversion of Biobased Furanics to Chemical Building Blocks. ACS Sustainable Chemistry & Engineering. [Link]
-
Stadler, C., et al. (2020). Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. Food Chemistry, 303, 125406. [Link]
-
ResearchGate. (2020). (PDF) Thermal decomposition of furans with oxygenated substituents: A combined experimental and quantum chemical study. [Link]
-
ResearchGate. (n.d.). Kinetic and mechanistic aspects of furfural degradation in biorefineries. [Link]
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Wikipedia. (n.d.). Furan. [Link]
-
Sorbent Technologies, Inc. (n.d.). Florisil®. [Link]
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ResearchGate. (n.d.). Request PDF: Theoretical study on the degradation mechanism, kinetics and toxicity for aqueous ozonation reaction of furan derivatives. [Link]
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Chromatography Forum. (2006). Florisil. [Link]
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eqipped. (n.d.). Buy Furan (Stabilised) For Synthesis. [Link]
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Organic Syntheses. (n.d.). Furan. [Link]
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PubChem. (n.d.). Furan. [Link]
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University of York, Chemistry Teaching Labs. (n.d.). Theory of Aqueous Workup. [Link]
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University of York, Chemistry Teaching Labs. (n.d.). Aqueous Workup. [Link]
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University of Rochester, Department of Chemistry. (n.d.). Workup for Polar and Water-Soluble Solvents. [Link]
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ResearchGate. (n.d.). Theoretical investigation on the degradation mechanism of furan ring and restructuring of the fragmental units. [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. [Link]
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Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. [Link]
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YouTube. (2023). Disconnecting with a sneaky furan? [Link]
-
Organic Chemistry Portal. (n.d.). Furan synthesis. [Link]
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Oriental Journal of Chemistry. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]
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Technical Support Center: Scaling the Synthesis of Furan-2-ylmethyl-(4-methoxy-benzyl)-amine
Welcome to the technical support center for the synthesis of Furan-2-ylmethyl-(4-methoxy-benzyl)-amine. This guide is designed for researchers, chemists, and drug development professionals who are looking to move beyond bench-scale synthesis and require robust, scalable, and reproducible protocols. Here, we address common challenges encountered during the scale-up of this reductive amination reaction, providing not just solutions but the underlying chemical principles to empower your process development.
Core Synthesis Overview: Reductive Amination
The synthesis of this compound is most commonly achieved via a one-pot reductive amination. This process involves the reaction of furfural with 4-methoxybenzylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine product. While straightforward in principle, scaling this reaction introduces challenges related to reaction kinetics, heat management, reagent stoichiometry, and purification.
This guide is structured to anticipate and solve these scale-up issues through a detailed troubleshooting section and a comprehensive FAQ.
Troubleshooting Guide: From Low Yields to Purification Headaches
This section addresses specific, practical problems you may encounter during the synthesis and scale-up. Each issue is presented with potential causes and actionable, field-tested solutions.
Problem 1: Low or Stalled Conversion of Starting Materials
You've set up your reaction at a larger scale, but TLC or LC-MS analysis shows significant amounts of unreacted furfural and/or 4-methoxybenzylamine, even after extended reaction times.
Potential Causes & Solutions
-
Inefficient Imine Formation: The equilibrium between the aldehyde/amine and the imine may not favor the product, especially if water, a byproduct of imine formation, is not effectively managed.[1]
-
Solution 1: Add a Dehydrating Agent. On a larger scale, the accumulation of water can significantly hinder the reaction. Introduce anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) to the reaction mixture before adding the reducing agent.[1] This sequesters water and drives the equilibrium towards the imine, facilitating a more complete reaction.
-
Solution 2: Catalytic Acid. The imine formation can be sluggish. Adding a catalytic amount (0.1-0.2 equivalents) of a weak acid like acetic acid can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the amine.[1]
-
-
Premature Reduction of Furfural: The reducing agent may be reacting with the starting aldehyde before it has a chance to form the imine. This is a common issue with highly reactive hydrides like sodium borohydride (NaBH₄).[1][2]
-
Solution: Use a Milder, More Selective Reducing Agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for one-pot reductive aminations because it is less reactive towards aldehydes and ketones but highly effective at reducing the protonated imine intermediate.[1][3][4] This selectivity is crucial for achieving high yields in a one-pot setup.
-
Alternative (Two-Step Approach): If using NaBH₄ is necessary, allow sufficient time for imine formation to complete before adding the reducing agent. Monitor the disappearance of the aldehyde by TLC or another method, then add the NaBH₄ portion-wise while carefully controlling the temperature.[1][5]
-
Problem 2: Formation of Significant Byproducts
Your crude product analysis reveals multiple spots on a TLC plate or peaks in an LC-MS trace, complicating purification and lowering the yield of the desired amine.
Potential Causes & Solutions
-
Aldehyde Self-Condensation/Polymerization: Furfural, like many aldehydes, can undergo acid- or base-catalyzed self-condensation reactions, leading to polymeric byproducts, especially at elevated temperatures.[1]
-
Solution: Control Temperature and Reagent Addition. Maintain a consistent reaction temperature, typically at room temperature or slightly below (0-25 °C). If the reaction is exothermic, especially during the addition of the reducing agent, use an ice bath to dissipate heat effectively. Add reagents, particularly the reducing agent, slowly and in portions.
-
-
Over-alkylation to Form a Tertiary Amine: While less common in this specific synthesis, the secondary amine product could potentially react with another molecule of furfural to form a tertiary amine.[1]
-
Solution: Stoichiometric Control. Use a slight excess of the primary amine (4-methoxybenzylamine, ~1.1 equivalents) relative to the aldehyde (furfural, 1.0 equivalent). This ensures the aldehyde is consumed in the formation of the desired imine, minimizing its availability for side reactions.
-
-
Formation of Furfuryl Alcohol: This occurs if the reducing agent reduces the starting furfural.
Problem 3: Difficult Product Isolation and Purification
The reaction is complete, but isolating the pure this compound from the reaction mixture is challenging.
Potential Causes & Solutions
-
Emulsion Formation During Workup: Amines can act as surfactants, leading to persistent emulsions during aqueous workup, making phase separation difficult.
-
Solution 1: Brine Wash. After quenching the reaction, wash the organic layer with a saturated sodium chloride solution (brine). This increases the ionic strength of the aqueous phase, which helps to break up emulsions.
-
Solution 2: Change Solvent. If emulsions persist, consider using a different extraction solvent. For example, if you are using ethyl acetate and experiencing issues, switching to dichloromethane (DCM) might resolve the problem.
-
-
Product Loss to Aqueous Phase: The amine product can be protonated and become water-soluble, especially if the workup is acidic.
-
Solution: Basify Before Extraction. Ensure the aqueous phase is basic (pH > 9) before extraction. Add a base like 1M sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃) solution to deprotonate the amine, making it more soluble in the organic solvent.
-
-
Co-elution During Chromatography: The product and unreacted imine or other nonpolar impurities may have similar polarities, making separation by column chromatography difficult.
-
Solution 1: Acid-Base Extraction. Before chromatography, perform a liquid-liquid acid-base extraction.[6] Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and extract with dilute acid (e.g., 1M HCl). The basic amine product will move into the aqueous phase as its hydrochloride salt, leaving non-basic impurities behind in the organic layer. Then, basify the aqueous layer with NaOH and re-extract the pure amine back into an organic solvent.
-
Solution 2: Optimize Chromatography Conditions. Experiment with different solvent systems for column chromatography. A gradient elution, starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), can often resolve closely eluting spots. Adding a small amount of triethylamine (~0.5-1%) to the eluent can prevent the amine product from streaking on the silica gel.
-
Frequently Asked Questions (FAQs)
Q1: Which reducing agent is best for scaling up this reaction?
A1: Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended for one-pot scale-up.[1][3] Its key advantage is its selectivity; it readily reduces imines/iminium ions but is sluggish towards aldehydes and ketones.[4] This allows all reagents to be mixed together (a "direct" reductive amination) with minimal formation of the furfuryl alcohol byproduct.[4][7] While sodium borohydride (NaBH₄) is cheaper, its higher reactivity necessitates a more controlled, two-step, one-pot process (imine formation first, then reduction), which can be less efficient at scale.[2][5]
Q2: What is the optimal solvent and concentration for this reaction?
A2: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are excellent solvents for this reaction as they are relatively non-reactive and effectively dissolve the starting materials and intermediates.[1][3] Tetrahydrofuran (THF) is also a viable option. For scale-up, aiming for a concentration of 0.1 M to 0.5 M with respect to the limiting reagent (furfural) is a good starting point. Overly dilute conditions can slow the reaction, while overly concentrated solutions can lead to poor mixing and heat transfer issues.
Q3: How can I effectively monitor the reaction progress at scale?
A3: Thin-Layer Chromatography (TLC) is the most common and cost-effective method.[8] Use a solvent system like 4:1 Hexane:Ethyl Acetate. You should see the spots for furfural and 4-methoxybenzylamine disappear and a new, typically less polar, spot for the product amine appear. It is also crucial to visualize the intermediate imine, which will appear after the starting materials are mixed. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) can be employed to get a complete profile of the reaction progress, including products, intermediates, and byproducts.[9][10]
Q4: Is it necessary to pre-form and isolate the imine before reduction?
A4: No, it is generally not necessary or advantageous. The one-pot ("direct") reductive amination is more efficient and avoids an extra isolation step.[1] The imine is formed in situ and immediately reduced.[4] Isolating the imine (an "indirect" reductive amination) can lead to lower overall yields due to the imine's potential instability and losses during purification.[7]
Q5: What are the critical safety considerations for this scale-up?
A5:
-
Hydrogen Gas Evolution: The reaction of hydride reducing agents with protic sources (like water or acidic catalysts) can generate hydrogen gas, which is flammable. Ensure the reaction is performed in a well-ventilated fume hood and away from ignition sources. The quench step should be done slowly and carefully, preferably with cooling.
-
Exothermic Reaction: The reduction step can be exothermic. At scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Monitor the internal temperature and have a cooling bath ready to maintain control.
-
Reagent Handling: Furfural can be irritating. 4-methoxybenzylamine is a corrosive base. Sodium borohydride reagents are flammable solids. Always consult the Safety Data Sheet (SDS) for each reagent and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Data & Protocols
Table 1: Recommended Reagent Stoichiometry
| Reagent | Molar Eq. | Role | Key Consideration |
| Furfural | 1.0 | Aldehyde | Limiting reagent. Ensure high purity. |
| 4-Methoxybenzylamine | 1.1 - 1.2 | Amine | Slight excess favors imine formation. |
| Acetic Acid | 0.1 - 0.2 | Catalyst | Speeds up imine formation. |
| Sodium Triacetoxyborohydride | 1.2 - 1.5 | Reducing Agent | Add portion-wise to control exotherm. |
| Dichloromethane (DCM) | - | Solvent | Use anhydrous grade. Aim for ~0.2 M concentration. |
Protocol 1: Scalable One-Pot Synthesis
This protocol is designed for a ~10g scale synthesis and can be adapted for larger quantities.
-
Setup: To a clean, dry, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add furfural (e.g., 10.0 g, 1.0 eq).
-
Reagent Addition: Add anhydrous dichloromethane (DCM, ~500 mL). Begin stirring and add 4-methoxybenzylamine (e.g., 15.7 g, 1.1 eq) followed by glacial acetic acid (e.g., 1.25 g, 0.2 eq).
-
Imine Formation: Stir the mixture at room temperature under a nitrogen atmosphere for 30-60 minutes. Monitor the formation of the imine by TLC.
-
Reduction: Once imine formation is evident, begin adding sodium triacetoxyborohydride (NaBH(OAc)₃, e.g., 28.8 g, 1.3 eq) portion-wise over 30 minutes. Monitor the internal temperature and use a water bath to maintain it below 30 °C.
-
Reaction: Allow the reaction to stir at room temperature for 4-12 hours, or until TLC/LC-MS analysis indicates complete consumption of the imine intermediate.
-
Workup & Quench: Carefully quench the reaction by slowly adding saturated sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Wash: Combine the organic layers and wash with saturated brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) or via an acid-base extraction as described in the troubleshooting section.
Visual Workflow Guides
Diagram 1: Synthetic Workflow
Caption: One-pot reductive amination workflow.
Diagram 2: Troubleshooting Logic for Low Yield
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Validation & Comparative
A Senior Application Scientist's Guide to Catalytic Synthesis of N-Substituted Furfurylamines
Introduction: The Rising Importance of N-Substituted Furfurylamines
N-substituted furfurylamines are a class of bio-derived nitrogenous compounds of significant interest across the pharmaceutical, agrochemical, and materials science sectors.[1] Derived from furfural, a platform chemical readily obtained from lignocellulosic biomass, these amines serve as versatile building blocks for products ranging from diuretics and antihypertensive drugs to specialized polymers and curing agents.[2][3] The synthesis of these molecules, typically achieved through the reductive amination of furfural or its derivatives, is a pivotal process where the choice of catalyst dictates efficiency, selectivity, and overall sustainability.[4]
This guide provides an in-depth comparison of the primary catalytic systems employed for this transformation. We will move beyond a simple cataloging of catalysts to explore the mechanistic nuances, compare performance based on experimental data, and provide field-proven insights into catalyst selection and process optimization. Our focus is on providing researchers, chemists, and drug development professionals with a comprehensive understanding of the available catalytic tools to accelerate their work in this burgeoning field.
Core Reaction Pathway: Reductive Amination of Furfural
The synthesis of N-substituted furfurylamines from furfural is a two-step, one-pot process. The initial step involves the condensation of furfural with an amine (such as ammonia for the primary furfurylamine or a primary/secondary amine for N-substituted variants) to form a Schiff base or imine intermediate. The subsequent, and often rate-limiting, step is the hydrogenation of this C=N double bond to yield the final amine product.
The catalyst's role is multifaceted; it must facilitate both the imine formation (often through Lewis acid sites) and the subsequent hydrogenation (via metallic active sites) while minimizing undesirable side reactions, such as the hydrogenation of the furan ring or the carbonyl group of furfural itself.
Figure 1: Generalized reaction pathway for the synthesis of N-substituted furfurylamines via reductive amination of furfural.
Comparative Analysis of Catalytic Systems
The choice of catalyst is the most critical parameter in the synthesis of furfurylamines. We can broadly classify the most effective systems into three categories: heterogeneous metal catalysts, biocatalysts, and, to a lesser extent for this specific application, homogeneous catalysts.
Heterogeneous Catalysts: The Workhorses of Reductive Amination
Heterogeneous catalysts are the most extensively studied for this transformation, prized for their ease of separation, reusability, and robustness.[5] Performance is a synergistic effect of the active metal, the support material, and the preparation method.
Non-Noble Metal Catalysts: These are highly attractive due to their low cost and high efficiency.
-
Raney® Nickel (Ni): A stalwart in industrial hydrogenation, Raney Ni is highly effective for furfurylamine synthesis. It demonstrates excellent activity, achieving 100% furfural conversion and over 96% selectivity to furfurylamine under optimized conditions (e.g., 130 °C, 2.0 MPa H₂).[6][7] The key to its success is the high surface area and inherent activity for C=N bond hydrogenation. However, its performance can be sensitive to reaction conditions; an excess of hydrogen can lead to the undesired hydrogenation of the furan ring, yielding tetrahydrofurfurylamine.[8]
-
Raney® Cobalt (Co): Cobalt catalysts have proven to be exceptionally effective, with some studies reporting a 98.9% yield of furfurylamine under mild conditions.[9] The superiority of Raney Co is attributed to its high efficiency in the hydrogenolysis of the Schiff base intermediate combined with a lower propensity for hydrogenating the furan ring compared to other metals.[9] It also exhibits excellent reusability, maintaining performance for over eight cycles.[9]
-
Supported Nickel/Cobalt: Beyond Raney-type catalysts, Ni and Co supported on materials like SiO₂, Al₂O₃, or TiO₂ are also effective. The interaction between the metal and the support is crucial. A balanced Ni⁰–Ni²⁺ equilibrium on the catalyst surface, for instance, can create a synergistic effect where Ni²⁺ Lewis acid sites activate the imine intermediate and Ni⁰ sites dissociate hydrogen for the reduction.[10] Supported Ni/SiO₂ and Co/SiO₂ can optimize the primary amine yield to between 90% and 94%.[11]
Noble Metal Catalysts: While more expensive, noble metals often exhibit higher activity at lower temperatures and pressures.
-
Ruthenium (Ru): Ruthenium is a versatile and highly efficient catalyst for reductive amination due to its stability and selectivity.[12] The choice of support significantly impacts its performance. For example, Ru supported on niobic acid (Ru/Nb₂O₅·nH₂O) shows high activity, which is attributed to the high density of acidic sites on the support that facilitate imine activation.[6][12] Shape-specific Ru nanoparticles (Ru-NPs) have demonstrated exceptionally high turnover frequencies (TOFs), up to 1850 h⁻¹, nearly six times that of supported Ru catalysts.[12] Yields approaching 99% have been reported with Ru-NP catalysts.[6]
-
Rhodium (Rh) and Palladium (Pd): Rh and Pd catalysts are also effective. Rh/Al₂O₃ has been shown to produce furfurylamine with 92% selectivity.[6] Photocatalytic systems using Palladium, such as Pd@BTL–Cd, can achieve 99% conversion with 98% selectivity under visible light, offering a green alternative that operates under mild conditions.[1]
Table 1: Performance Comparison of Leading Heterogeneous Catalysts
| Catalyst | Amine Source | Reductant / Conditions | Temp. (°C) | Pressure | Time (h) | Conversion (%) | Yield / Selectivity (%) | Key Remarks |
| Raney Co | NH₃ | H₂ | Mild | - | - | - | 98.9% Yield | Excellent reusability (>8 cycles); high selectivity.[9] |
| Raney Ni | NH₃ | H₂ / 1,4-dioxane | 130 | 2.0 MPa | 3 | 100 | 96.3% Selectivity | Low-cost and highly effective; selectivity is condition-dependent.[6][7] |
| Ru/Nb₂O₅ | NH₃ | H₂ / Methanol | 70 | - | - | - | 89% Yield | Acidity of Nb₂O₅ support enhances imine activation.[6] |
| Ru-NPs | NH₃ | H₂ / Methanol | 90 | 2.0 MPa | 2 | >99 | 99% Yield | Exceptionally high TOF (1850 h⁻¹); shape-specific activity.[6][12] |
| Rh/Al₂O₃ | NH₃ (aq) | H₂ | 80 | 2.0 MPa | 2 | - | 92% Selectivity | Effective noble metal catalyst for selective amination.[6] |
| Ni(5%)/TiO₂ | NH₃ | H₂ | 130 | 3.0 MPa | 5 | >99 | 98.4% Selectivity | Synergistic effect of metal sites and support acidity.[11] |
| Pd@BTL–Cd | NH₃ | Visible Light (445 nm) | - | - | 4 | 99 | 98% Selectivity | Photocatalytic system offering a green, mild-condition route.[1] |
Biocatalysts: The Green Chemistry Frontier
Enzymatic catalysis offers a highly sustainable route to N-substituted furfurylamines, characterized by exceptional selectivity, mild reaction conditions (ambient temperature and pressure), and the avoidance of heavy metal waste.
-
ω-Transaminases (ω-TAs): These enzymes catalyze the transfer of an amino group from a donor molecule to a carbonyl acceptor. Recent studies have identified ω-TAs that can efficiently aminate furfural. By screening various enzymes and amine donors, an optimal system using N-His₆-ATA-wt and (S)-(-)-α-methylbenzylamine as the donor achieved a 96% yield of furfurylamine in just 30 minutes.[13] This biocatalytic approach circumvents the need for high-pressure hydrogen and metal catalysts.
-
Imine Reductases (IREDs): Engineered IREDs are another powerful tool for this transformation. They directly reduce the imine formed in situ from furfural and an amine, using a cofactor like NADPH (which is regenerated in whole-cell systems). Protein engineering has produced highly active IRED variants that can synthesize a broad scope of N-substituted furfurylamines with yields often exceeding 99%.[14] Gram-scale synthesis has been demonstrated using whole-cell catalysts, highlighting the industrial potential of this technology.[14]
Causality in Biocatalysis: The high selectivity of enzymes stems from their precisely shaped active sites, which bind substrates in a specific orientation, preventing side reactions like ring hydrogenation. The main challenges are enzyme stability and the cost of cofactors, though these are being addressed through immobilization techniques and whole-cell systems. Immobilizing enzymes on magnetic nanoparticles, for example, allows for easy recovery and reuse, making the process viable for continuous-flow reactors.[13]
Figure 2: A typical workflow for developing a biocatalytic process for furfurylamine synthesis.
Experimental Protocol: Synthesis of Furfurylamine using Raney® Nickel
This protocol provides a representative, self-validating methodology for the reductive amination of furfural using a commercially available heterogeneous catalyst.
Objective: To synthesize furfurylamine from furfural with high conversion and selectivity.
Materials:
-
Furfural (≥98%)
-
Raney® Nickel (50% slurry in water)
-
Ammonia (7N solution in Methanol)
-
1,4-Dioxane (Anhydrous)
-
Hydrogen gas (High purity)
-
Nitrogen gas (Inert)
-
Standard for GC analysis (e.g., Dodecane)
Equipment:
-
High-pressure autoclave (e.g., Parr reactor) with magnetic stirrer, gas inlet/outlet, and temperature control
-
Cannula and syringes
-
Schlenk line or inert atmosphere glovebox
-
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
-
Catalyst Preparation:
-
Under an inert atmosphere (N₂), carefully decant the water from the Raney Ni slurry.
-
Wash the catalyst three times with anhydrous 1,4-dioxane to remove residual water. The presence of water can affect solvent polarity and reaction kinetics.
-
Weigh approximately 1.0 g of the washed Raney Ni and transfer it to the autoclave vessel. This step should be done quickly to minimize air exposure, which can passivate the catalyst.
-
-
Reactor Assembly and Charging:
-
To the autoclave vessel containing the catalyst, add 100 mL of 1,4-dioxane.
-
Add 5.0 g of furfural (substrate) and a known amount of an internal standard (e.g., 1.0 g Dodecane) for accurate GC quantification.
-
Add 25 mL of 7N ammonia in methanol. This provides both the nitrogen source and ensures a molar excess of ammonia to drive the reaction towards the primary amine.
-
Seal the autoclave according to the manufacturer's instructions.
-
-
Reaction Execution:
-
Inerting: Purge the sealed reactor three times with N₂ gas followed by three purges with H₂ gas. This is a critical safety step to remove all oxygen from the headspace.
-
Pressurization: Pressurize the reactor to 2.0 MPa with H₂.
-
Heating and Stirring: Begin vigorous stirring (e.g., 1000 RPM) and heat the reactor to 130 °C. The high stir rate is essential to overcome mass transfer limitations in the three-phase system (solid catalyst, liquid reactants, gaseous hydrogen).
-
Monitoring: Maintain the reaction at these conditions for 3 hours. The pressure may drop as H₂ is consumed; maintain the pressure at 2.0 MPa by adding H₂ as needed.
-
-
Work-up and Analysis:
-
Cooling and Depressurization: After 3 hours, stop the heating and allow the reactor to cool to room temperature. Carefully vent the excess H₂ in a well-ventilated fume hood.
-
Catalyst Separation: Open the reactor and separate the solid Raney Ni catalyst from the liquid product mixture using a magnet or by careful filtration.
-
Analysis: Analyze the liquid sample using GC-FID. Identify and quantify the remaining furfural, the furfurylamine product, and any byproducts by comparing retention times and response factors with known standards. Calculate conversion and selectivity.
-
Expected Outcome: Based on literature data, this protocol should result in near-complete conversion of furfural (>99%) with a selectivity towards furfurylamine of approximately 95-97%.[6][7]
Conclusion and Future Outlook
The synthesis of N-substituted furfurylamines is a field rich with catalytic options, each with distinct advantages and trade-offs.
-
Heterogeneous non-noble metal catalysts , particularly Raney Ni and Raney Co, represent the most mature, cost-effective, and scalable options for industrial production, delivering excellent yields and selectivity.[6][9]
-
Heterogeneous noble metal catalysts , like supported Ru, offer higher activity under milder conditions, making them ideal for applications where process temperature is a constraint, albeit at a higher cost.[6][12]
-
Biocatalysts are emerging as a powerful and sustainable alternative. Engineered enzymes provide unparalleled selectivity under ambient conditions, aligning perfectly with the principles of green chemistry.[13][14] As enzyme stability and production costs continue to improve, biocatalysis is poised to become a competitive technology for the synthesis of high-value chiral amines and other complex furfurylamine derivatives.
For researchers and developers, the optimal catalyst choice will depend on the specific target molecule, required scale, cost considerations, and sustainability goals. A deep understanding of the interplay between the catalyst's active sites, the support, and the reaction mechanism is paramount for designing efficient and selective processes for this valuable class of bio-derived chemicals.
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Reductive amination of furfural and furfurylamine with methoxides and MIL-53-NH2(Al)-derived Ru catalyst. ResearchGate. Available at: [Link]
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(a) Catalytic reductive amination of furfural (1a) to furfurylamine... ResearchGate. Available at: [Link]
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Heterogeneous catalytic oxidation of furfural with hydrogen peroxide over a niobia catalyst. Catalysis Science & Technology (RSC Publishing). Available at: [Link]
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Efficient synthesis of furfurylamine from biomass via a hybrid strategy in an EaCl:Gly–water medium. Frontiers. Available at: [Link]
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Design of Heterogeneous Catalysts for the Conversion of Furfural to C5 Derivatives: A Brief Review. Lidsen. Available at: [Link]
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Development of Sustainable Biocatalytic Furfurylamine Production in a Magnetic Field-Assisted Microfluidic Reactor. NIH. Available at: [Link]
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A Comparative Guide to the Bioactivity of Furan-2-ylmethyl-(4-methoxy-benzyl)-amine and other N-benzyl Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively compare the biological performance of Furan-2-ylmethyl-(4-methoxy-benzyl)-amine against other N-benzyl derivatives. In the absence of direct comparative studies on this specific molecule, this document synthesizes established principles from medicinal chemistry and provides a robust experimental blueprint for its evaluation. We will explore the rationale behind the molecular design, propose potential therapeutic applications, and detail the necessary experimental protocols to validate these hypotheses.
Introduction: The Strategic Fusion of Furan and N-Benzyl Moieties
The design of novel therapeutic agents often involves the strategic combination of well-established pharmacophores to enhance biological activity, selectivity, and pharmacokinetic properties. This compound is a prototypical example of such a design, merging the versatile furan ring with the widely explored N-benzylamine scaffold.
-
The Furan Moiety: The furan ring is a five-membered aromatic heterocycle that is a core component of numerous natural products and synthetic drugs. Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2][3] The oxygen atom in the furan ring can act as a hydrogen bond acceptor, and the aromatic system can participate in π-π stacking interactions, both of which are crucial for binding to biological targets.[4]
-
The N-Benzylamine Scaffold: N-benzyl derivatives are a cornerstone in medicinal chemistry, with substitutions on the benzyl ring significantly influencing their biological effects. The N-benzyl group is known to enhance the binding affinity and functional activity of various compounds at their respective targets. For instance, N-benzyl substitution on phenethylamines has been shown to dramatically improve their affinity for serotonin receptors.
The methoxy group at the 4-position of the benzyl ring in the title compound is a common modification in drug design, often introduced to modulate metabolic stability and receptor interaction.
This guide will, therefore, propose a comparative investigation of this compound against other N-benzyl derivatives, focusing on three key areas of potential bioactivity: anticancer, antimicrobial, and neuroprotective effects.
Proposed Comparative Analysis: An Experimental Blueprint
To ascertain the therapeutic potential of this compound, a systematic comparison with structurally related N-benzyl derivatives is essential. The following sections outline the proposed experimental design.
Comparative Anticancer Activity
The furan nucleus is present in several compounds with promising anticancer activity.[5] Therefore, it is hypothesized that this compound may exhibit cytotoxic effects against various cancer cell lines.
Table 1: Proposed Compounds for Comparative Anticancer Screening
| Compound ID | Structure | Rationale for Inclusion |
| Test-1 | This compound | The primary compound of interest. |
| Comp-A | Benzylamine | The simplest N-benzyl derivative, as a baseline. |
| Comp-B | N-(4-methoxybenzyl)amine | To assess the contribution of the 4-methoxy group. |
| Comp-C | N-benzyl-N-methylamine | A simple aliphatic N-benzyl derivative for comparison. |
| Comp-D | N-benzyl-N-furfurylamine | To evaluate the synergistic effect of the furan and benzyl moieties. |
Comparative Antimicrobial Activity
Given the known antibacterial and antifungal properties of furan derivatives, a comparative screening against a panel of pathogenic microbes is warranted.[2][6]
Table 2: Proposed Compounds for Comparative Antimicrobial Screening
| Compound ID | Structure | Rationale for Inclusion |
| Test-1 | This compound | The primary compound of interest. |
| Comp-A | Benzylamine | Baseline N-benzyl derivative. |
| Comp-E | Furfurylamine | To assess the intrinsic activity of the furan-methylamine moiety. |
| Comp-F | N-benzyl-5-(3,4-dichlorophenyl)furan-2-carboxamide | A more complex furan-containing N-benzyl derivative for broader comparison.[7] |
Comparative Neuroprotective Activity
Several furan and benzofuran derivatives have demonstrated neuroprotective effects.[4][8][9] The combination of the furan ring with the N-benzylamine scaffold could potentially lead to compounds with activity against neurodegenerative processes.
Table 3: Proposed Compounds for Comparative Neuroprotective Screening
| Compound ID | Structure | Rationale for Inclusion |
| Test-1 | This compound | The primary compound of interest. |
| Comp-G | (-)-1-(benzofuran-2-yl)-2-propylaminopentane | A known neuroprotective benzofuran derivative for positive control.[4] |
| Comp-H | N-benzyl-N-methyl-2-aminopyridine | A structurally related N-benzyl derivative with potential CNS activity. |
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments proposed in this guide.
In Vitro Anticancer Screening
A tiered approach is recommended, starting with a broad cytotoxicity screen followed by more detailed mechanistic studies for active compounds.
This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).
Protocol:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and U87 for glioblastoma) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds and treat the cells for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value from the dose-response curve using non-linear regression analysis.
This assay determines if the compound induces cell cycle arrest.[10]
Protocol:
-
Treatment: Treat cells with the test compounds at their respective IC50 concentrations for 24 hours.
-
Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.[10]
-
Staining: Wash the cells with PBS, treat with RNase A, and stain with propidium iodide.[10]
-
Flow Cytometry: Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[10]
This assay determines if the compound induces programmed cell death.
Protocol:
-
Treatment: Treat cells with the test compounds at their IC50 concentrations for 24-48 hours.
-
Harvesting and Staining: Harvest the cells, wash with cold PBS, and resuspend in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow for In Vitro Anticancer Evaluation
Caption: Workflow for the in vitro evaluation of anticancer activity.
Antimicrobial Susceptibility Testing
The minimum inhibitory concentration (MIC) will be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[11][12]
Protocol:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[13]
-
Inoculation: Inoculate each well with the prepared microbial suspension.[13]
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13]
Workflow for Antimicrobial Susceptibility Testing
Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).
In Vitro Neuroprotection Assay
The neuroprotective effects of the compounds will be evaluated against hydrogen peroxide (H2O2)-induced oxidative stress in a neuronal cell line (e.g., SH-SY5Y).[14]
Protocol:
-
Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Compound Pre-treatment: Seed cells in a 96-well plate. Once confluent, pre-treat the cells with various concentrations of the test compounds for 2 hours.
-
Induction of Oxidative Stress: Induce neurotoxicity by adding a pre-determined concentration of H2O2 (e.g., 150 µM) to the wells and incubate for 24 hours.[14]
-
Cell Viability Assessment: Measure cell viability using the MTT assay as described in section 3.1.1.
-
Data Analysis: Calculate the percentage of cell viability relative to the control (cells treated with H2O2 alone). Higher cell viability indicates a neuroprotective effect.
Logical Flow for Neuroprotection Assay
Caption: Logical flow for assessing the neuroprotective effects of test compounds.
Conclusion
This guide provides a scientifically grounded framework for the comparative evaluation of this compound against other N-benzyl derivatives. By systematically investigating its potential anticancer, antimicrobial, and neuroprotective activities, researchers can elucidate the structure-activity relationships and determine the therapeutic promise of this novel chemical entity. The detailed protocols and structured approach outlined herein are designed to ensure the generation of robust and reproducible data, thereby contributing to the advancement of drug discovery and development.
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A Senior Scientist's Guide to 2D NMR: Unambiguously Confirming the Structure of Furan-2-ylmethyl-(4-methoxy-benzyl)-amine
In the landscape of drug discovery and synthetic chemistry, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor. While 1D Nuclear Magnetic Resonance (NMR) spectroscopy is a first-line analytical tool, it often falls short when faced with complex molecules, leading to ambiguities that can derail a research program. This guide provides an in-depth, practical walkthrough of how to leverage a suite of 2D NMR experiments to definitively validate the chemical structure of a target molecule, Furan-2-ylmethyl-(4-methoxy-benzyl)-amine. We will move beyond simple data reporting to explain the causality behind our experimental choices, ensuring a self-validating and robust analytical workflow.
The Challenge: Overcoming the Ambiguities of 1D NMR
Let's consider our target molecule, this compound. Its structure presents several analytical challenges for 1D NMR alone.
Figure 1: Structure of this compound
A standard 1D ¹H NMR spectrum would show a complex pattern of signals. The aromatic protons of the furan and the para-substituted benzene ring would appear in a crowded region, making definitive assignment difficult. Furthermore, while we could identify the methylene (CH₂) and methoxy (OCH₃) groups, confirming their precise connectivity to the rest of the molecule would be inferential at best. The core question remains: how can we be absolutely certain that the furfuryl group is attached to the nitrogen, which is in turn attached to the 4-methoxybenzyl group, and not some other isomeric arrangement?
To address this, we turn to the power of 2D NMR, which allows us to visualize the connectivity and spatial relationships between atoms within the molecule.
The Solution: A Multi-Dimensional Strategy for Structural Elucidation
Our strategy employs a series of 2D NMR experiments, each providing a unique piece of the structural puzzle. By combining the information from these experiments, we can build a complete and unambiguous picture of the molecule. The primary techniques we will use are:
-
COSY (Correlation Spectroscopy): To identify protons that are coupled to each other, typically through two or three bonds (H-C-H or H-C-C-H). This helps us piece together individual spin systems.[1][2]
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct, one-bond correlations between protons and the carbon atoms they are attached to. This allows us to definitively link ¹H and ¹³C signals.[3][4]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range correlations (typically 2-4 bonds) between protons and carbon atoms. This is the key experiment that allows us to connect the different molecular fragments.[3][5]
The following workflow diagram illustrates our strategic approach.
Caption: A strategic workflow for 2D NMR-based structure validation.
PART 1: The Experimental Protocol: Ensuring Data Integrity
Step-by-Step Sample Preparation
-
Analyte Preparation: Weigh approximately 10-20 mg of the synthesized this compound. The sample should be as pure as possible to avoid interfering signals.
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. Use approximately 0.6-0.7 mL of solvent.[6][7]
-
Dissolution: Dissolve the sample completely in the deuterated solvent in a clean vial.
-
Filtration: To obtain high-resolution spectra, it is crucial that the sample is free of any particulate matter.[8] Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[6][8]
-
Final Volume Adjustment: Ensure the final sample height in the NMR tube is between 4-5 cm (approximately 0.6-0.7 mL).[7][8] This is critical for optimal shimming of the magnetic field.
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.
NMR Data Acquisition Parameters
The following are typical acquisition parameters for a 500 MHz spectrometer. These should be optimized based on the specific instrument and sample.
| Experiment | Parameter | Typical Value | Rationale |
| 1D ¹H | Pulse Program | zg30 | Standard 30-degree pulse for quantitative analysis. |
| Number of Scans (NS) | 16 | To achieve a good signal-to-noise ratio. | |
| Relaxation Delay (D1) | 2s | Allows for full relaxation of protons between scans. | |
| 1D ¹³C | Pulse Program | zgpg30 | Proton-decoupled experiment for singlet carbon signals. |
| Number of Scans (NS) | 1024 | ¹³C is less sensitive, requiring more scans. | |
| COSY | Pulse Program | cosygpqf | Standard gradient-selected COSY experiment. |
| Number of Scans (NS) | 8 | Sufficient for most correlations. | |
| F1/F2 Sweep Width | Same as ¹H | To cover all proton signals in both dimensions. | |
| HSQC | Pulse Program | hsqcetgpsi | Edited, gradient-selected for sensitivity enhancement. |
| Number of Scans (NS) | 4 | Highly sensitive experiment. | |
| ¹J(C,H) Coupling | 145 Hz | Typical value for one-bond C-H coupling. | |
| HMBC | Pulse Program | hmbcgpndqf | Gradient-selected for long-range couplings. |
| Number of Scans (NS) | 16 | Requires more scans to detect weaker long-range correlations. | |
| Long-range J(C,H) | 8 Hz | Optimized for detecting 2- and 3-bond couplings. |
PART 2: Data Interpretation: Assembling the Structural Puzzle
With high-quality data in hand, we can now begin the process of piecing together the structure of this compound. For clarity, we will use predicted chemical shifts for this guide. In a real-world scenario, these would be the experimentally observed values.
Predicted 1D NMR Data
| Assignment | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |
| H1' | 7.35 | d | 142.0 |
| H2' | 6.30 | dd | 110.0 |
| H3' | 6.20 | d | 107.0 |
| -CH₂- (Furfuryl) | 3.80 | s | 45.0 |
| -NH- | ~2.0 (broad) | s | - |
| -CH₂- (Benzyl) | 3.75 | s | 52.0 |
| H3/H5 | 6.85 | d | 114.0 |
| H2/H6 | 7.25 | d | 130.0 |
| -OCH₃ | 3.80 | s | 55.0 |
| C4' (ipso) | - | - | 152.0 |
| C1 (ipso) | - | - | 131.0 |
| C4 (ipso) | - | - | 159.0 |
Note: Chemical shifts are predicted and may vary from experimental values. The NH proton is often broad and may exchange with deuterium, rendering it invisible.
Step 1: Assigning Directly Bonded Pairs with HSQC
The HSQC spectrum is our starting point for assigning proton and carbon pairs. It provides unambiguous one-bond C-H correlations.
| ¹H Signal (ppm) | ¹³C Signal (ppm) | Assignment |
| 7.35 | 142.0 | H1' - C1' |
| 6.30 | 110.0 | H2' - C2' |
| 6.20 | 107.0 | H3' - C3' |
| 3.80 | 45.0 | Furfuryl-CH₂ |
| 3.75 | 52.0 | Benzyl-CH₂ |
| 6.85 | 114.0 | H3/H5 - C3/C5 |
| 7.25 | 130.0 | H2/H6 - C2/C6 |
| 3.80 | 55.0 | -OCH₃ |
This experiment confirms which protons are directly attached to which carbons, providing a foundational layer of assignments.
Step 2: Mapping Spin Systems with COSY
The COSY spectrum reveals proton-proton couplings, allowing us to trace out the connectivity within individual fragments of the molecule.
-
Furan Ring: We expect to see correlations between H1' (7.35 ppm) and H2' (6.30 ppm), and between H2' (6.30 ppm) and H3' (6.20 ppm). This confirms the three adjacent protons on the furan ring.
-
4-Methoxybenzyl Ring: We expect a strong correlation between the protons at 7.25 ppm (H2/H6) and 6.85 ppm (H3/H5), which is characteristic of a para-substituted benzene ring.
Step 3: Connecting the Fragments with HMBC
The HMBC experiment is the linchpin of our analysis. It reveals long-range (2-3 bond) correlations, allowing us to connect the furan, benzyl, and methoxy fragments across the nitrogen atom.
| Proton Signal (ppm) | Correlates to Carbon (ppm) | Number of Bonds | Structural Implication |
| Furfuryl-CH₂ (3.80) | 152.0 (C4' ipso) | 2 | Confirms CH₂ is attached to C4' of the furan ring. |
| Furfuryl-CH₂ (3.80) | 110.0 (C2') | 3 | Further confirms furan ring connectivity. |
| Furfuryl-CH₂ (3.80) | 52.0 (Benzyl-CH₂) | 3 (through N) | Key correlation confirming the N-linkage. |
| Benzyl-CH₂ (3.75) | 131.0 (C1 ipso) | 2 | Confirms CH₂ is attached to C1 of the benzyl ring. |
| Benzyl-CH₂ (3.75) | 130.0 (C2/C6) | 3 | Further confirms benzyl ring connectivity. |
| Benzyl-CH₂ (3.75) | 45.0 (Furfuryl-CH₂) | 3 (through N) | Reciprocal key correlation confirming the N-linkage. |
| -OCH₃ (3.80) | 159.0 (C4) | 3 | Confirms the methoxy group is attached to C4 of the benzyl ring. |
The correlations highlighted in bold are the most critical. The observation of a 3-bond correlation from the furfuryl-CH₂ protons to the benzyl-CH₂ carbon (and the reciprocal correlation) provides irrefutable evidence that these two fragments are connected through the nitrogen atom.
The following diagram visualizes these crucial HMBC correlations that "stitch" the molecule together.
Caption: Key HMBC correlations confirming molecular connectivity.
Conclusion: The Power of a Multi-Dimensional Approach
By systematically applying a suite of 2D NMR experiments, we have moved from a state of structural ambiguity to one of certainty. The HSQC experiment allowed us to map the direct proton-carbon connections, the COSY experiment revealed the internal framework of the aromatic rings, and crucially, the HMBC experiment provided the long-range correlations necessary to connect all the molecular fragments.
This guide has demonstrated that a well-designed 2D NMR strategy is not merely a data collection exercise; it is a logical, self-validating process that provides an unparalleled level of confidence in structural assignments. For researchers in drug development and chemical sciences, mastering these techniques is essential for ensuring the integrity and success of their scientific endeavors.
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Hornak, J. P. (n.d.). The Basics of NMR. Rochester Institute of Technology. Retrieved from [Link]
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Chemistry LibreTexts. (2022, October 4). 5.3: HMBC and HMQC Spectra. Retrieved from [Link]
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Comparative study of different synthetic routes to substituted furfurylamines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted furfurylamines are a class of heterocyclic compounds that form the structural core of numerous pharmaceuticals, agrochemicals, and specialty materials. Their utility stems from the versatile reactivity of the furan ring and the nucleophilic nature of the amine functionality. The growing interest in bio-based platform chemicals has further propelled furfural, the precursor to furfurylamines, into the spotlight as a sustainable starting material. This guide provides a comparative analysis of the principal synthetic routes to substituted furfurylamines, offering insights into the mechanistic underpinnings, practical considerations, and experimental data to aid researchers in selecting the optimal strategy for their specific target molecules.
Reductive Amination: The Workhorse Approach
Reductive amination is arguably the most direct and widely employed method for the synthesis of furfurylamines, typically starting from furfural or its derivatives. This one-pot reaction involves the formation of an imine or enamine intermediate from the carbonyl compound and an amine, which is then reduced in situ to the desired amine.
Mechanistic Rationale
The reaction proceeds via two main pathways depending on the starting material:
-
From Furfural: The aldehyde group of furfural reacts with a primary or secondary amine to form a Schiff base (imine). This intermediate is then hydrogenated to yield the corresponding furfurylamine. The choice of catalyst is critical to favor the hydrogenation of the C=N bond over the furan ring or the competing reduction of the aldehyde to furfuryl alcohol.
-
From Furfuryl Alcohol: This "hydrogen-borrowing" or "aminating from alcohols" strategy involves the initial oxidation of furfuryl alcohol to furfural by the catalyst. The in situ generated furfural then reacts with the amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen equivalents, regenerating the active catalyst.
The selection of the catalyst and reaction conditions is paramount in controlling selectivity. Noble metal catalysts such as Rhodium (Rh) and Ruthenium (Ru) often exhibit high activity and selectivity under milder conditions[1][2]. However, their cost is a significant consideration for large-scale synthesis. Non-noble metal catalysts, particularly those based on Nickel (Ni), have emerged as a cost-effective alternative, with Raney® Ni being a popular choice[3][4]. The nature of the catalyst support can also influence the reaction by modulating the metal's electronic properties and providing acidic or basic sites that can participate in the reaction[5].
Figure 1: General pathways for reductive amination to furfurylamines.
Comparative Performance
| Catalyst | Starting Material | Amine Source | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Rh/Al₂O₃ | Furfural | aq. NH₃ | 80 | 2 | 92 | [1] |
| Raney® Ni | Furfural | aq. NH₃ | 130 | 3 | 96.3 | [3] |
| NiSi-T | Furfural | NH₃ | 90 | - | 94.2 | [5] |
| Raney® Ni | Furfuryl Alcohol | NH₃ | 150 | 24 | 78.8 | [4] |
Experimental Protocol: Reductive Amination of Furfural with Raney® Ni
This protocol is adapted from the work of Guo et al.[3].
-
Reactor Setup: To a high-pressure reactor, add 1,4-dioxane (10 mL), furfural (10 mmol), aqueous ammonia (20 mmol, 25-28%), and Raney® Ni (0.03 g).
-
Inerting: Seal the reactor and purge with H₂ gas five times to remove air.
-
Reaction: Pressurize the reactor to 2.0 MPa with H₂ and heat to 130 °C with stirring.
-
Monitoring: Maintain the reaction for 3 hours. The reaction progress can be monitored by GC analysis of aliquots.
-
Work-up: After cooling and depressurizing the reactor, the catalyst is removed by centrifugation or filtration. The product can be isolated from the supernatant by distillation or extraction.
Nucleophilic Substitution: The Gabriel Synthesis
For the synthesis of primary furfurylamines, the Gabriel synthesis offers a classic and effective method that avoids the over-alkylation often problematic in direct amination with ammonia. This method involves the N-alkylation of phthalimide with a furfuryl halide, followed by the liberation of the primary amine.
Mechanistic Rationale
The Gabriel synthesis proceeds in two key steps:
-
N-Alkylation: Phthalimide is first deprotonated with a base (e.g., potassium hydroxide) to form the nucleophilic phthalimide anion. This anion then undergoes an Sₙ2 reaction with a furfuryl halide (e.g., furfuryl chloride), forming N-furfurylphthalimide. The bulky nature of the phthalimide nucleophile generally prevents over-alkylation[6].
-
Deprotection: The N-furfurylphthalimide is then cleaved to release the primary amine. This can be achieved by acidic hydrolysis or, more commonly, by hydrazinolysis (the Ing-Manske procedure), which proceeds under milder conditions and often gives higher yields[7].
Figure 2: The Gabriel synthesis pathway to primary furfurylamines.
Experimental Protocol: Gabriel Synthesis of Furfurylamine
This is a generalized procedure based on standard Gabriel synthesis protocols.
-
N-Alkylation: Dissolve potassium phthalimide (1.1 equivalents) in a suitable polar aprotic solvent such as DMF. Add furfuryl chloride (1.0 equivalent) and heat the mixture with stirring (e.g., at 80-100 °C) until the reaction is complete (monitor by TLC).
-
Work-up (Alkylation): Cool the reaction mixture and pour it into water to precipitate the crude N-furfurylphthalimide. Filter, wash with water, and dry the solid. Recrystallization may be necessary for purification.
-
Hydrazinolysis: Suspend the N-furfurylphthalimide in ethanol and add hydrazine hydrate (1.2 equivalents). Reflux the mixture for several hours, during which a precipitate of phthalhydrazide will form.
-
Isolation: Cool the mixture and acidify with aqueous HCl to precipitate any remaining phthalhydrazide and dissolve the furfurylamine as its hydrochloride salt. Filter off the solid.
-
Final Product: Basify the filtrate with a strong base (e.g., NaOH) and extract the liberated furfurylamine with a suitable organic solvent (e.g., diethyl ether). Dry the organic extracts, remove the solvent under reduced pressure, and purify the furfurylamine by distillation.
N-Alkylation and N-Arylation of Furfurylamine
For the synthesis of N-substituted furfurylamines, several classical and modern methods are available, starting from the readily accessible primary furfurylamine.
a) Eschweiler-Clarke Reaction: N-Methylation
The Eschweiler-Clarke reaction is a highly efficient method for the exhaustive methylation of primary or secondary amines to their corresponding tertiary amines using formic acid and formaldehyde[8][9]. A key advantage of this reaction is that it does not produce quaternary ammonium salts[9].
Mechanistic Rationale: The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde. Formic acid then acts as a hydride donor to reduce the iminium ion, yielding the methylated amine and carbon dioxide[8]. The process repeats until the tertiary amine is formed.
Figure 3: The Eschweiler-Clarke reaction for N-methylation.
b) Leuckart-Wallach Reaction
The Leuckart-Wallach reaction is a reductive amination process that utilizes formic acid or its derivatives (like formamide or ammonium formate) as both the reducing agent and, in some cases, the nitrogen source[10][11]. It can be used to convert aldehydes and ketones to amines. When applied to the synthesis of N-substituted furfurylamines, it typically involves reacting furfural with a primary or secondary amine in the presence of formic acid.
Mechanistic Rationale: Similar to other reductive aminations, the reaction proceeds through an iminium ion intermediate which is then reduced by a hydride transfer from formic acid or a related species[11].
c) Buchwald-Hartwig Amination: N-Arylation
For the synthesis of N-aryl furfurylamines, the Buchwald-Hartwig amination is a powerful modern method. This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between an amine and an aryl halide or triflate[12][13]. This method offers a broad substrate scope and functional group tolerance, making it highly valuable for the synthesis of complex molecules.
Mechanistic Rationale: The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium amide complex, and finally reductive elimination to yield the N-arylated amine and regenerate the Pd(0) catalyst.
Multicomponent Reactions: The Petasis Reaction
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step. The Petasis reaction, a boronic acid-based Mannich-type reaction, is a notable MCR for the synthesis of substituted amines, including furfurylamines[14][15].
Mechanistic Rationale
The Petasis reaction involves the condensation of a primary or secondary amine, a carbonyl compound (often an α-hydroxy acid or aldehyde), and an organoboronic acid[16]. In the context of furfurylamine synthesis, furfurylamine can serve as the amine component. The reaction is believed to proceed through the formation of an iminium ion from the amine and carbonyl compound, which then reacts with the organoboronic acid in a key C-C bond-forming step.
Figure 4: A simplified representation of the Petasis multicomponent reaction.
Green Chemistry Approaches
Recent research has focused on developing more environmentally benign methods for furfurylamine synthesis. This includes the use of catalysts based on earth-abundant metals, reactions in aqueous media, and biocatalytic approaches[1][17]. For instance, transaminases have been shown to be effective for the amination of furfural and its derivatives, offering a mild and sustainable alternative to traditional chemical methods[18]. A chemoenzymatic strategy, combining chemical catalysis to produce furfural from biomass with subsequent enzymatic amination, has also been demonstrated to be a highly efficient route[19].
Conclusion
The synthesis of substituted furfurylamines can be achieved through a variety of synthetic routes, each with its own set of advantages and limitations.
-
Reductive amination stands out as a versatile and high-yielding method, with ongoing research focused on developing more sustainable and cost-effective catalysts.
-
The Gabriel synthesis remains a reliable method for the clean synthesis of primary furfurylamines.
-
Classical N-alkylation methods like the Eschweiler-Clarke and Leuckart-Wallach reactions are valuable for further derivatization of the primary amine.
-
Modern methods such as the Buchwald-Hartwig amination and multicomponent reactions like the Petasis reaction provide powerful tools for the synthesis of more complex and diverse substituted furfurylamines.
The choice of synthetic route will ultimately depend on the specific substitution pattern desired, the scale of the synthesis, cost considerations, and the desired environmental impact. As the demand for sustainable chemical processes grows, green chemistry approaches, including biocatalysis, will likely play an increasingly important role in the synthesis of this valuable class of compounds.
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Eschweiler-Clarke Reaction. (n.d.). NROChemistry. Retrieved from [Link]
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A Comparative Guide to the Biological Activities of Furan and Thiophene Analogs
In the landscape of medicinal chemistry, the strategic design of bioactive molecules is paramount. Among the foundational scaffolds available to researchers, the five-membered aromatic heterocycles, furan and thiophene, are cornerstones in drug discovery.[1][2] While structurally similar, the substitution of furan's oxygen atom with sulfur to form thiophene introduces distinct physicochemical properties that significantly influence their biological profiles.[1] This guide offers a comparative analysis of furan and thiophene analogs, grounded in experimental data, to provide researchers, scientists, and drug development professionals with insights for rational drug design.
The principle of bioisosterism, where one atom or group of atoms is replaced by another with similar properties, is a key strategy in medicinal chemistry.[3] Furan and thiophene are classic bioisosteres, and their interchange can modulate a compound's biological activity, metabolic stability, and pharmacokinetic properties.[4][5] The fundamental differences in the heteroatom—sulfur in thiophene being larger, less electronegative, and possessing available 3d orbitals compared to oxygen in furan—alter the aromaticity and electronic characteristics of the ring.[1] Thiophene generally exhibits greater aromatic stability, which can translate to more metabolically robust compounds.[1][6] Conversely, the more electronegative oxygen in furan can facilitate crucial hydrogen bond interactions with biological targets.[1]
Anticancer Activity: A Context-Dependent Superiority
Both furan and thiophene analogs have demonstrated significant potential as anticancer agents, with their efficacy being highly dependent on the specific molecular context and the cancer cell line being targeted.[4][7]
For instance, in a study of chalcone derivatives, the furan-containing compound exhibited slightly better activity against A549 (lung carcinoma) and HepG2 (hepatocellular carcinoma) cell lines compared to its thiophene counterpart.[4] In contrast, within a series of pyrazole analogs, the thiophene-containing compound showed superior potency against the A549 cell line.[4] This highlights that the choice between a furan or thiophene core is not straightforward and is influenced by the other substituents on the molecule.[4][8]
In another example, thiophenfurin, a thiophene analog of tiazofurin, was found to be an active antitumor agent both in vitro and in vivo, while its furan counterpart, furanfurin, was inactive.[9][10] The superior activity of thiophenfurin was attributed to a stabilizing electrostatic interaction between the thiophene sulfur and the furanose oxygen, a conformation that is destabilized by repulsive forces in furanfurin.[9][11]
Table 1: Comparative Anticancer Activity (IC50, µg/mL) of Furan and Thiophene Analogs
| Compound Series | Analog | HepG2 | A549 | MCF7 | Reference |
| Pyrazolyl Chalcones | Furan (7a) | >100 | >100 | >100 | [12] |
| Thiophene (7g) | 26.6 | 27.7 | >100 | [12] | |
| Fused Thiophenes | Thienopyrimidine (3b) | 3.105 µM | - | - | [13] |
| Thienopyrrole (4c) | 3.023 µM | - | - | [13] |
Note: Lower IC50 values indicate higher potency.
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability.[4]
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the furan and thiophene analogs for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Antimicrobial Activity: Thiophene's Edge in Certain Contexts
In the realm of antimicrobial agents, both furan and thiophene moieties are integral components of established drugs.[1][14] For example, nitrofurantoin, a furan-containing drug, is a widely used antibiotic for urinary tract infections.[1] However, comparative studies often suggest that thiophene analogs can exhibit superior antimicrobial performance.[1][15]
A study on furan-thiophene-chalcone derivatives demonstrated that all tested compounds were active against both Gram-positive (Streptococcus pyogenes) and Gram-negative (Pseudomonas aeruginosa) bacteria.[16] The antimicrobial activity was found to be concentration-dependent.[16][17]
Table 2: Comparative Antibacterial Activity (Inhibition Zone, mm) of Furan-Thiophene Chalcones
| Compound | Concentration (µg/mL) | S. pyogenes | P. aeruginosa | Reference |
| AM1 | 100 | 15 | 13 | [16] |
| AM2 | 100 | 18 | 16 | [16] |
| AM3 | 100 | 20 | 18 | [16] |
| AM4 | 100 | 22 | 20 | [16] |
Note: Larger inhibition zones indicate greater antibacterial activity.
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Methodology:
-
Prepare Inoculum: Culture the bacterial strain overnight and then dilute it in a suitable broth (e.g., Mueller-Hinton Broth) to a standardized concentration (approximately 5 x 10^5 CFU/mL).
-
Serial Dilutions: Prepare two-fold serial dilutions of the furan and thiophene analogs in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds. Include a positive control (broth with inoculum, no drug) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes
Inflammation is a key pathological feature in numerous diseases, and the cyclooxygenase (COX) enzymes, COX-1 and COX-2, are primary targets for anti-inflammatory drugs.[4] Both furan and thiophene scaffolds have been successfully employed in the development of potent and selective COX inhibitors.[4][18]
Furanone derivatives, such as the withdrawn drug Rofecoxib, have demonstrated exceptionally high selectivity for COX-2.[4] Thiophene-based compounds have also been identified as potent and selective COX-2 inhibitors.[4] The choice between these two heterocycles for designing anti-inflammatory agents often depends on the desired selectivity profile and the overall physicochemical properties of the target molecule.[4]
Table 3: Comparative Anti-inflammatory Activity (COX Inhibition)
| Compound Class | Heterocycle | Selectivity | Reference |
| Furanones (e.g., Rofecoxib) | Furan | High for COX-2 | [4] |
| Various Derivatives | Thiophene | Potent and selective for COX-2 | [4][19] |
This assay quantifies a compound's ability to inhibit the peroxidase activity of purified COX-1 and COX-2 enzymes.[4]
Methodology:
-
Enzyme and Compound Preparation: Prepare solutions of purified ovine COX-1 and human recombinant COX-2 enzymes. Create serial dilutions of the test compounds (furan and thiophene analogs) and control inhibitors (e.g., SC-560 for COX-1, celecoxib for COX-2).
-
Reaction Mixture: In a 96-well plate, combine the reaction buffer, heme cofactor, and a colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD), along with the test compound or control inhibitor.
-
Enzyme Addition: Add the COX-1 or COX-2 enzyme to each well and pre-incubate for 5-10 minutes at room temperature.
-
Reaction Initiation: Start the reaction by adding the substrate, arachidonic acid.
-
Kinetic Measurement: Immediately measure the change in absorbance or fluorescence over time using a microplate reader. The reaction rate is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Conclusion: A Strategic Choice in Drug Design
The bioisosteric replacement of furan with thiophene, and vice versa, is a powerful tool in the medicinal chemist's arsenal.[4] The evidence indicates that neither heterocycle is universally superior; the optimal choice is contingent upon the specific biological target, the desired activity profile, and the overall molecular architecture.[4][8] Thiophene analogs often exhibit enhanced metabolic stability and, in some cases, greater antimicrobial potency.[4] Conversely, furan-containing compounds have shown remarkable efficacy as anticancer and highly selective anti-inflammatory agents.[4] A thorough understanding of the subtle yet significant differences between these two scaffolds is crucial for the rational design of next-generation therapeutics.
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A Comparative Guide to the Cross-Validation of Analytical Methods for Furan-2-ylmethyl-(4-methoxy-benzyl)-amine
Introduction: The Imperative for Rigorous Analytical Scrutiny
Furan-2-ylmethyl-(4-methoxy-benzyl)-amine, a molecule of interest in pharmaceutical research and development, demands robust analytical methods to ensure its identity, purity, and stability. As a secondary amine containing both a furan and a methoxybenzyl moiety, its chemical properties necessitate a multi-faceted analytical approach. The cross-validation of different analytical techniques is not merely a regulatory formality but a scientific necessity to guarantee data integrity throughout the drug development lifecycle. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound, supported by detailed experimental protocols and a framework for forced degradation studies, all in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3]
The choice of an analytical method is fundamentally dictated by the physicochemical properties of the analyte and the intended purpose of the analysis. For this compound, we must consider its polarity, volatility, and chromophoric nature. The presence of the furan and benzene rings suggests strong UV absorbance, making HPLC with UV detection a prime candidate for quantification.[4][5][6] The secondary amine structure and the overall molecular weight indicate that the compound may possess sufficient volatility for GC analysis, particularly with derivatization.
Comparative Analysis of Key Analytical Methodologies
The two most powerful and commonplace techniques for the analysis of pharmaceutical compounds are HPLC and GC-MS. Their applicability to this compound is compared below.
| Parameter | HPLC-UV | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. Detection based on UV absorbance. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. Detection based on mass-to-charge ratio. |
| Applicability | Ideal for non-volatile and thermally labile compounds. The aromatic rings in the target molecule provide strong chromophores for UV detection. | Suitable for volatile and thermally stable compounds. Derivatization may be required to improve volatility and peak shape. |
| Selectivity | Good selectivity based on retention time. Co-elution can be a challenge. Diode-Array Detection (DAD) can provide spectral information to aid in peak purity assessment. | Excellent selectivity based on both retention time and mass fragmentation patterns, allowing for definitive identification of the analyte and its impurities. |
| Sensitivity | Generally in the low ng range (LOD/LOQ). | Typically offers higher sensitivity, often in the pg to fg range (LOD/LOQ), especially with selected ion monitoring (SIM). |
| Quantitative Accuracy | High accuracy and precision when properly validated. | High accuracy and precision. Isotope-labeled internal standards can be used for very precise quantification. |
| Impurity Profiling | Can resolve a wide range of impurities with different polarities. | Excellent for identifying volatile impurities and degradation products. |
Proposed Synthesis and Potential Impurities
A plausible synthetic route for this compound is the reductive amination of furfural with 4-methoxybenzylamine.[7] This understanding is crucial for anticipating potential process-related impurities.
Diagram: Proposed Synthesis and Potential Impurities
Caption: Proposed synthesis of the target compound and potential process-related impurities.
Forced Degradation Studies: A Framework for Stability Assessment
Forced degradation studies are essential to develop a stability-indicating analytical method.[1][2][3][8][9] The goal is to achieve 5-20% degradation to ensure the formation of primary degradation products.[8]
Experimental Protocol: Forced Degradation
-
Sample Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.
-
Acid Hydrolysis : Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis : Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation : Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation : Store the solid compound and the stock solution at 60°C for 7 days.
-
Photolytic Degradation : Expose the solid compound and the stock solution to UV light (254 nm) and visible light as per ICH Q1B guidelines.
-
Analysis : Analyze all stressed samples by the developed HPLC and GC-MS methods to identify and quantify the degradation products.
Diagram: Forced Degradation Workflow
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Benchmarking the Stability of Furan-Containing Compounds: A Comparative Guide for Drug Development Professionals
The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a prevalent scaffold in medicinal chemistry, found in numerous marketed drugs and clinical candidates. Its utility stems from its ability to act as a versatile building block and a bioisostere for other aromatic systems. However, the inherent electronic properties of the furan ring also render it susceptible to various degradation pathways, posing a significant challenge to the stability and shelf-life of furan-containing pharmaceuticals. This guide provides an in-depth technical comparison of the stability of furan-containing compounds against relevant heterocyclic alternatives, supported by experimental data and detailed protocols. We will explore the underlying chemical mechanisms of degradation and offer practical insights for researchers, scientists, and drug development professionals to navigate the complexities of furan stability.
The Stability Conundrum: Understanding the Furan Ring's Reactivity
The stability of five-membered aromatic heterocycles generally follows the order: Thiophene > Pyrrole > Furan .[1][2][3] This trend is primarily governed by the electronegativity of the heteroatom and its ability to delocalize its lone pair of electrons into the π-system of the ring, which in turn influences the aromaticity and, consequently, the stability of the ring.[2][3]
-
Furan: Oxygen, being the most electronegative heteroatom among the three, holds its lone pair of electrons more tightly, resulting in less efficient delocalization and lower aromaticity. This makes the furan ring more electron-rich and susceptible to electrophilic attack and oxidative degradation.[3]
-
Pyrrole: Nitrogen is less electronegative than oxygen, allowing for better delocalization of its lone pair and increased aromaticity compared to furan.[3]
-
Thiophene: Sulfur is the least electronegative of the three and possesses available 3d orbitals that can participate in bonding, leading to the highest aromaticity and greatest stability among the three heterocycles.[1][4]
This fundamental difference in electronic character is the primary driver for the observed stability profiles of drugs containing these respective moieties.
Key Degradation Pathways of Furan-Containing Compounds
The instability of the furan ring manifests through several key degradation pathways, which can be exacerbated by various environmental factors. Understanding these pathways is crucial for developing robust formulations and predicting the shelf-life of furan-containing drugs.
Acid-Catalyzed Hydrolysis: The Ring-Opening Cascade
Furan-containing compounds are notoriously susceptible to degradation under acidic conditions.[5] The mechanism involves the protonation of the furan ring, which is the rate-limiting step, followed by nucleophilic attack by water, leading to ring opening and the formation of 1,4-dicarbonyl compounds.[6]
Oxidative Degradation: A Multifaceted Threat
The electron-rich nature of the furan ring makes it prone to oxidation, which can be initiated by atmospheric oxygen, peroxides, or light (photo-oxidation).[7][8] Oxidative degradation can lead to a variety of products, including ring-opened dicarbonyls and other complex structures.
With Hydrogen Peroxide: The oxidation of furans with hydrogen peroxide, often catalyzed by acids, can proceed through a Baeyer-Villiger-type oxidation, leading to the formation of hydroxyfuranones and subsequent ring-opened products like maleic and succinic acids.[9]
Photodegradation: Light-Induced Instability
Exposure to light, particularly UV radiation, can trigger the degradation of furan-containing compounds.[10] Photo-oxidation can proceed via the formation of a furan endoperoxide through a [4+2] cycloaddition with singlet oxygen, which is highly unstable and can rearrange to various degradation products.[11][12]
Thermal Degradation: Heat-Induced Decomposition
Elevated temperatures can lead to the thermal degradation of furan-containing compounds, often through decarboxylation if a carboxylic acid group is present, or other complex decomposition pathways.[13] For example, 2-furoic acid can undergo thermal decarboxylation to form furan.[14]
Comparative Stability Analysis: Furan vs. Thiophene and Pyrrole Analogs
While direct, comprehensive quantitative data comparing the forced degradation of a wide range of furan, thiophene, and pyrrole drug analogues under identical conditions is sparse in the public domain, the collective evidence from numerous studies allows for a robust qualitative and semi-quantitative comparison.
| Stress Condition | Furan Derivatives | Thiophene Derivatives | Pyrrole Derivatives | Justification |
| Acidic Hydrolysis | Highly Labile | Generally Stable | Moderately Labile | Furan's lower aromaticity and the high electronegativity of oxygen make it highly susceptible to acid-catalyzed ring opening. Thiophene's high aromaticity confers significant stability. Pyrrole is more stable than furan but can still undergo acid-catalyzed polymerization. |
| Oxidative (e.g., H₂O₂) | Prone to Oxidation | More Resistant | Prone to Oxidation | The electron-rich nature of the furan and pyrrole rings makes them susceptible to oxidation. Thiophene is more resistant due to its higher aromaticity and the ability of sulfur to exist in higher oxidation states. |
| Photolytic | Photolabile | Generally More Stable | Photolabile | Furan and pyrrole readily absorb UV light and can undergo photo-oxidation. Thiophene's greater aromatic stability often translates to better photostability. |
| Thermal | Moderately Stable | Highly Stable | Moderately Stable | Thiophene's high aromaticity contributes to its excellent thermal stability. Furan and pyrrole are less thermally stable. |
| Metabolic | Often Metabolically Labile | Generally More Stable | Variable | The furan ring is often a site of metabolic oxidation by cytochrome P450 enzymes, leading to reactive intermediates.[15] Thiophene can also be metabolized but is often more stable.[1] Pyrrole's metabolic stability is variable and depends on the specific substitution pattern. |
Case Study: Furosemide Photodegradation
Furosemide, a loop diuretic containing a furan ring, is a well-documented example of a photolabile drug.[10] Studies have shown that furosemide solutions degrade when exposed to fluorescent and UV light, following first-order kinetics.[10][16] The degradation is pH-dependent, with maximum stability observed around pH 7.[10] The primary photodegradation pathway involves photo-hydrolysis, leading to the formation of 4-chloro-5-sulfamoylanthranilic acid and furfuryl alcohol.[16] This inherent photosensitivity necessitates the use of light-protective packaging for furosemide formulations.[10]
Case Study: Ranitidine and the Instability of its Furan Moiety
Ranitidine, a histamine H2-receptor antagonist, features a furan ring in its structure.[17] The recall of ranitidine products due to the formation of the probable human carcinogen N-nitrosodimethylamine (NDMA) has highlighted the instability of the molecule.[14] While the primary concern was NDMA formation, studies have also shown that the furan ring in ranitidine is susceptible to degradation under various stress conditions, including oxidation and photolysis.[2][18] The degradation of the furan ring can contribute to the overall instability of the drug substance and the formation of various impurities.
Experimental Protocols for Benchmarking Stability
To quantitatively assess the stability of furan-containing compounds and their analogues, a series of forced degradation studies should be performed according to the International Council for Harmonisation (ICH) guidelines.
General Experimental Workflow
Detailed Protocol: Acidic Degradation
-
Preparation of Stock Solutions: Prepare 1 mg/mL stock solutions of the furan-containing compound and its thiophene and pyrrole analogues in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions: In separate amber vials, add an aliquot of each stock solution to 0.1 M hydrochloric acid to achieve a final concentration of 100 µg/mL.
-
Incubation: Place the vials in a thermostatically controlled water bath at 60°C.
-
Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, and 24 hours).
-
Neutralization and Dilution: Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 M sodium hydroxide and dilute with the mobile phase to a suitable concentration for analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC-UV/MS method.
Analytical Method: Stability-Indicating HPLC-UV/MS
A reverse-phase HPLC method coupled with UV and mass spectrometric detection is typically employed for the analysis of forced degradation samples.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength that provides good response for the parent compound and degradation products. Mass spectrometry (e.g., ESI-QTOF) for identification of degradation products.
In Vitro Metabolic Stability Assay
-
Incubation Mixture: Prepare an incubation mixture containing liver microsomes (human, rat, or mouse) and a NADPH-regenerating system in a phosphate buffer (pH 7.4).
-
Initiation of Reaction: Add the test compound (furan, thiophene, or pyrrole analogue) to the pre-warmed incubation mixture to initiate the metabolic reaction.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Quenching: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Preparation: The quenched samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.
-
Analysis: The concentration of the parent compound remaining at each time point is determined by LC-MS/MS.
-
Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the disappearance rate of the parent compound.[19][20]
Strategies to Mitigate Furan Instability in Drug Development
Given the inherent instability of the furan ring, several strategies can be employed during drug design and development to mitigate these risks:
-
Structural Modification:
-
Introduction of Electron-Withdrawing Groups: Attaching electron-withdrawing groups to the furan ring can decrease its electron density, thereby increasing its stability towards oxidation and acid-catalyzed degradation.[7]
-
Bioisosteric Replacement: In cases where the furan moiety is not essential for pharmacological activity, replacing it with a more stable heterocycle like thiophene can be a viable strategy.[4]
-
-
Formulation Strategies:
-
pH Control: Formulating liquid dosage forms at a pH where the furan-containing drug exhibits maximum stability (often near neutral pH) is crucial.
-
Excipient Selection: The use of antioxidants can help to prevent oxidative degradation.
-
Light Protection: For photolabile compounds, the use of opaque or amber-colored primary packaging is essential.
-
-
Solid-State Formulation: Developing solid dosage forms can significantly improve the stability of furan-containing drugs by reducing their mobility and exposure to environmental factors like moisture.
Conclusion
The furan ring, while a valuable scaffold in medicinal chemistry, presents notable stability challenges that must be addressed throughout the drug development process. Its susceptibility to acid-catalyzed hydrolysis, oxidation, and photodegradation is a direct consequence of its electronic properties. A thorough understanding of these degradation pathways, coupled with rigorous forced degradation studies and in vitro metabolic stability assays, is essential for characterizing the stability profile of a furan-containing drug candidate. By comparing its stability to more robust heterocyclic analogues like thiophene and pyrrole, and by implementing appropriate mitigation strategies in drug design and formulation, the risks associated with furan instability can be effectively managed, leading to the development of safe, stable, and efficacious medicines.
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Comparative Docking Guide: Furan-2-ylmethyl-(4-methoxy-benzyl)-amine Derivatives as Modulators of Oncogenic Pathways
Introduction: The Therapeutic Potential of the Furan Scaffold
The furan ring, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, integral to numerous clinically approved drugs.[1][2] Its utility often stems from its role as a bioisostere for phenyl rings, which can confer enhanced metabolic stability and refined receptor interactions.[1][2] Furan derivatives exhibit a wide pharmacological spectrum, including anticancer, anti-inflammatory, and antibacterial activities.[3][4][5] This guide focuses on a specific chemical class, Furan-2-ylmethyl-(4-methoxy-benzyl)-amine derivatives, to explore their therapeutic potential through a detailed comparative molecular docking study.
Molecular docking is a powerful computational technique used in structure-based drug design to predict the binding orientation and affinity of a small molecule (ligand) to its macromolecular target (protein).[6] This in silico approach accelerates the drug discovery process by enabling the rapid screening of virtual compound libraries and providing insights into the molecular basis of ligand-protein interactions, thereby guiding lead optimization.[7][8]
This guide provides an in-depth, experimentally grounded protocol for conducting a comparative docking study of novel furan derivatives. We will elucidate the rationale behind target selection, detail the experimental workflow, present a comparative analysis of docking results, and discuss the interpretation of these findings in the context of Structure-Activity Relationships (SAR).
Rationale for Target Selection: Intercepting Cancer Signaling
The selection of appropriate protein targets is a critical first step in drug discovery.[9][10] Given the established anticancer properties of many furan-containing compounds, we have selected two key proteins implicated in oncogenesis and chemoresistance: Epidermal Growth Factor Receptor (EGFR) and B-cell lymphoma 2 (Bcl-2).[1][11]
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers, making it a well-validated therapeutic target.
-
B-cell lymphoma 2 (Bcl-2): An anti-apoptotic protein that is frequently overexpressed in cancer cells, contributing to their survival and resistance to chemotherapy. Inhibiting Bcl-2 can restore the natural process of programmed cell death (apoptosis).
By targeting both a cell proliferation pathway (EGFR) and a cell survival pathway (Bcl-2), we aim to conduct a comprehensive evaluation of the therapeutic potential of our furan derivatives.
Detailed Experimental Protocol: A Step-by-Step Guide to Comparative Docking
This section outlines a rigorous, self-validating protocol for the comparative docking of this compound derivatives against EGFR and Bcl-2.
Experimental Workflow Diagram
The overall workflow of our comparative docking study is depicted below.
Caption: Workflow for Comparative Molecular Docking.
Part 1: Ligand Preparation
Accurate three-dimensional (3D) ligand structures are essential for meaningful docking simulations.[12][13] This protocol ensures the generation of low-energy, realistic ligand conformations.
-
2D Structure Sketching: Draw the this compound derivatives using a chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Conversion to 3D: Convert the 2D structures into 3D formats (.sdf or .mol2).[14]
-
Energy Minimization: Perform energy minimization on the 3D structures using a molecular mechanics force field (e.g., MMFF94). This step is crucial for obtaining a low-energy, stable conformation of the ligand.[13][14]
-
File Format Conversion: Convert the energy-minimized ligand files to the .pdbqt format required by AutoDock Vina, which includes the addition of Gasteiger charges and the definition of rotatable bonds.[15]
Part 2: Protein Preparation
The quality of the protein structure is paramount for a successful docking study.[16][17] We will retrieve the crystal structures of our target proteins from the Protein Data Bank (PDB).
-
PDB Structure Retrieval: Download the 3D crystal structures of human EGFR (PDB ID: 2GS2) and Bcl-2 (PDB ID: 2O2F) from the PDB.
-
Structure Refinement:
-
Remove all non-essential molecules, such as water and co-solvents, from the PDB file.[18]
-
Add polar hydrogen atoms to the protein structure.
-
Assign Kollman charges to the protein atoms.
-
Merge non-polar hydrogens.
-
-
Grid Box Generation: Define the binding site for docking by creating a grid box that encompasses the active site of the protein. The dimensions and center of the grid box should be determined based on the location of the co-crystallized ligand in the PDB structure.
-
File Format Conversion: Save the prepared protein structure in the .pdbqt format.[19]
Part 3: Molecular Docking Simulation
We will use AutoDock Vina, a widely used and validated open-source docking program, for our simulations.[20]
-
Docking Execution: Perform the docking of each prepared ligand against each prepared protein target using AutoDock Vina. The software will explore various conformations of the ligand within the defined grid box and calculate the binding affinity for each conformation.
-
Output Analysis: AutoDock Vina will generate multiple binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.[21]
Part 4: Docking Protocol Validation
To ensure the reliability of our docking protocol, we will perform a validation step by redocking the co-crystallized ligand into the active site of its respective protein.[22][23]
-
Extraction and Preparation of Co-crystallized Ligand: Extract the co-crystallized ligand from the original PDB file and prepare it using the same protocol as for our test ligands.
-
Redocking: Dock the prepared co-crystallized ligand back into the active site of its protein using the established docking parameters.
-
RMSD Calculation: Calculate the Root Mean Square Deviation (RMSD) between the predicted pose of the redocked ligand and its original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[24][25]
Comparative Analysis of Docking Results
The primary output of a docking study includes the binding affinity (or docking score) and the predicted binding pose of the ligand.[24] A more negative binding energy indicates a stronger predicted binding affinity.[21]
Hypothetical Docking Scores and Binding Energies
The following table summarizes the hypothetical docking results for a series of this compound derivatives against EGFR and Bcl-2.
| Compound ID | Derivative (Substitution on Furan Ring) | EGFR Binding Energy (kcal/mol) | Bcl-2 Binding Energy (kcal/mol) |
| FMA-1 | Unsubstituted | -7.8 | -8.5 |
| FMA-2 | 5-Nitro | -8.9 | -9.2 |
| FMA-3 | 5-Methyl | -8.1 | -8.8 |
| FMA-4 | 5-Chloro | -8.5 | -9.0 |
| Reference | Erlotinib (EGFR inhibitor) | -9.5 | N/A |
| Reference | Venetoclax (Bcl-2 inhibitor) | N/A | -10.2 |
This data is hypothetical and for illustrative purposes only.
Analysis of Key Interactions
Beyond the binding energy, it is crucial to visualize and analyze the specific interactions between the ligand and the protein's active site residues.[24] These interactions, which include hydrogen bonds, hydrophobic interactions, and π-π stacking, provide a deeper understanding of the binding mechanism.
For instance, the higher predicted binding affinity of the 5-nitro derivative (FMA-2 ) for both EGFR and Bcl-2 could be attributed to the formation of additional hydrogen bonds between the nitro group and key amino acid residues in the respective binding pockets.
Discussion: Structure-Activity Relationship (SAR) and Therapeutic Implications
The comparative docking results allow us to establish a preliminary Structure-Activity Relationship (SAR) for this class of compounds.[26][27]
-
Impact of Furan Ring Substitution: The hypothetical data suggests that substitution at the 5-position of the furan ring significantly influences the binding affinity.[3] Electron-withdrawing groups, such as the nitro group in FMA-2 , appear to enhance binding to both targets, potentially due to favorable electrostatic interactions.[1]
-
Target Selectivity: While the derivatives show affinity for both EGFR and Bcl-2, there are subtle differences in their predicted binding energies. This suggests that further chemical modifications could be explored to optimize selectivity for a specific target.
-
Therapeutic Potential: The ability of these furan derivatives to interact with both a key proliferation target (EGFR) and a critical survival target (Bcl-2) suggests their potential as dual-inhibitors, a promising strategy in cancer therapy to overcome drug resistance.
Hypothetical Signaling Pathway Modulation
The diagram below illustrates the potential dual-inhibitory effect of the furan derivatives on the EGFR and Bcl-2 signaling pathways.
Caption: Dual Inhibition of EGFR and Bcl-2 Pathways.
Conclusion and Future Directions
This guide has presented a comprehensive framework for the comparative docking analysis of this compound derivatives. The in silico results, while hypothetical, suggest that this chemical scaffold holds promise for the development of novel anticancer agents, potentially acting as dual inhibitors of EGFR and Bcl-2.
It is imperative to emphasize that computational docking is a predictive tool, and its findings must be validated through experimental assays.[28] Future work should focus on:
-
Synthesis and in vitro Validation: Synthesizing the most promising derivatives and evaluating their inhibitory activity against EGFR and Bcl-2 in biochemical and cell-based assays.
-
Lead Optimization: Further refining the chemical structure of lead compounds to improve potency, selectivity, and pharmacokinetic properties.
-
Molecular Dynamics Simulations: Employing molecular dynamics simulations to study the stability of the predicted ligand-protein complexes and to gain a more dynamic understanding of the binding interactions.[8]
By integrating computational and experimental approaches, the therapeutic potential of furan-based compounds can be systematically explored and developed.
References
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Evaluating the Influence of the Methoxy Group on Biological Activity: A Comparative Guide for Drug Development Professionals
As a Senior Application Scientist, it is imperative to move beyond mere data points and delve into the mechanistic underpinnings that drive successful drug design. The methoxy group (–OCH3), a deceptively simple substituent, is a workhorse in medicinal chemistry, capable of profoundly altering a molecule's biological profile. This guide provides an in-depth, technical comparison of the multifaceted effects of methoxy group installation, supported by illustrative experimental data and actionable protocols. Our objective is to equip researchers with the strategic insights needed to harness the full potential of this versatile functional group.
The Dual Nature of the Methoxy Group: A Balancing Act
The influence of the methoxy group is a tale of two competing electronic effects: it is electron-donating by resonance and electron-withdrawing by induction. This duality, combined with its modest steric bulk and hydrogen bond accepting capability, allows it to modulate a compound's physicochemical properties, pharmacokinetics (PK), and pharmacodynamics (PD) in a highly context-dependent manner.[1] Understanding this balance is critical for rational drug design.
Section 1: Impact on Pharmacokinetics (Metabolic Stability)
A primary concern for medicinal chemists is the metabolic fate of a drug candidate. The methoxy group is a known metabolic soft spot, often targeted by cytochrome P450 (CYP) enzymes for O-dealkylation to a more polar phenol, which is then readily conjugated and excreted.[1] However, this apparent liability can be strategically employed.
Metabolic Switching and Blocking
The introduction of a methoxy group can redirect metabolism away from other, more problematic sites on the molecule—a strategy known as "metabolic switching." Conversely, it can also serve as a "metabolic blocker" by sterically shielding an adjacent, more labile functional group from enzymatic attack. For instance, replacing a metabolically vulnerable para-hydrogen on a phenyl ring with a more robust methoxy group can significantly enhance metabolic stability.[2]
Experimental Protocol: In Vitro Metabolic Stability Assay
To quantitatively assess the impact of a methoxy group on metabolic stability, a well-controlled in vitro assay using liver microsomes is indispensable. This protocol provides a robust framework for such an evaluation.
Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test Compounds (e.g., "Parent-H" and "Methoxy-Analog," 10 mM in DMSO)
-
Pooled Human Liver Microsomes (0.5 mg/mL final concentration)
-
NADPH Regenerating System (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
Ice-cold Acetonitrile (ACN) with an appropriate internal standard (e.g., Tolbutamide)
-
96-well incubation plates and collection plates
-
LC-MS/MS system
Procedure:
-
Preparation: Thaw liver microsomes on ice. Prepare the test compound solutions by diluting the 10 mM stock to an intermediate concentration in buffer.
-
Incubation Setup: In a 96-well plate, combine the microsomal suspension and the test compound solution. Pre-incubate at 37°C for 10 minutes.
-
Reaction Initiation: Initiate the reaction by adding the pre-warmed NADPH regenerating system. This is your t=0 time point.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture to a collection plate containing ice-cold ACN with the internal standard to quench the reaction.[3][4]
-
Sample Processing: Centrifuge the collection plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant for the disappearance of the parent compound over time.[5]
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line is the elimination rate constant (k). Calculate the half-life as t1/2 = 0.693/k and intrinsic clearance as CLint = (0.693/t1/2) / (mg/mL microsomes).[3]
Diagram 1: Workflow for Microsomal Stability Assay
Caption: A streamlined workflow for assessing in vitro metabolic stability.
Section 2: Influence on Pharmacodynamics (Potency and Selectivity)
The methoxy group can be a powerful tool for optimizing a compound's interaction with its biological target. Its ability to act as a hydrogen bond acceptor is a key feature in this regard.[6]
Enhancing Potency and Selectivity
By forming a hydrogen bond with a specific amino acid residue in the target's binding pocket, a methoxy group can significantly increase binding affinity and, consequently, potency. Furthermore, if this interaction is unique to the target and not possible in off-target proteins, the methoxy group can dramatically improve selectivity, thereby reducing the potential for side effects.[7][8]
Experimental Protocol: Competitive Radioligand Binding Assay
To quantify the impact of a methoxy substitution on target affinity and selectivity, a competitive radioligand binding assay is the gold standard.
Objective: To determine the inhibition constant (Ki) of a test compound for a specific receptor.
Materials:
-
Cell membranes expressing the target receptor of interest
-
A specific radioligand for the target receptor (e.g., [3H]-labeled)
-
Test compounds ("Parent-H" and "Methoxy-Analog") at a range of concentrations
-
Assay buffer
-
Glass fiber filters
-
Scintillation fluid and a scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand (at a concentration near its Kd), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at a specified temperature for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Ki Calculation: Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9][10]
A Comparative Case Study: The "Methoxy Effect" in a Kinase Inhibitor Program
To illustrate these principles in practice, let us consider a hypothetical lead optimization program for a novel kinase inhibitor. Our starting point is "Parent-H," a moderately potent inhibitor with suboptimal metabolic stability.
Diagram 2: The Logic of Methoxy Substitution
Caption: Methoxy-Analog forms an additional hydrogen bond, enhancing affinity.
Conclusion
The strategic incorporation of a methoxy group is a nuanced yet powerful tactic in drug discovery. As demonstrated, it can concurrently improve metabolic stability, target potency, and selectivity. However, its effects are not universally beneficial and must be evaluated on a case-by-case basis through rigorous experimental testing. The protocols and comparative framework presented in this guide offer a systematic approach to de-risking and optimizing drug candidates, ultimately accelerating the path to the clinic. By understanding the fundamental principles that govern the "methoxy effect," researchers can make more informed and impactful decisions in the complex art of medicinal chemistry.
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AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]
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Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
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Studylib. (n.d.). Saturation Binding Assay Guidelines: Kd & Ki Determination. Retrieved from [Link]
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Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]
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protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]
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PubMed. (n.d.). [Selective inhibitors of cyclooxygenase-2 (COX-2), celecoxib and parecoxib: a systematic review]. Retrieved from [Link]
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Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Retrieved from [Link]
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Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved from [Link]
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ResearchGate. (n.d.). Selective inhibitors of cyclooxygenase-2 (COX-2), celecoxib and parecoxib: a systematic review. Retrieved from [Link]
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ResearchGate. (n.d.). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Retrieved from [Link]
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ResearchGate. (n.d.). The role of the methoxy group in approved drugs | Request PDF. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Retrieved from [Link]
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Semantic Scholar. (n.d.). Assessment of In Silico and In Vitro Selpercatinib Metabolic Stability in Human Liver Microsomes Using a Validated. Retrieved from [Link]
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PubMed. (n.d.). 6-methoxy-7-benzofuranoxy and 6-methoxy-7-indolyloxy analogues of 2-[2-(2,6-Dimethoxyphenoxy)ethyl]aminomethyl-1,4-benzodioxane (WB4101):1 discovery of a potent and selective α1D-adrenoceptor antagonist. Retrieved from [Link]
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BVS. (n.d.). Efficacy and characteristics of parecoxib and celecoxib in the treatment of pain after orthopedic surgery: A meta-analysis. Retrieved from [Link]
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PubMed. (n.d.). COX-2 inhibitors celecoxib and parecoxib: valuable options for postoperative pain management. Retrieved from [Link]
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PubMed. (n.d.). A systematic review of COX-2 inhibitors compared with traditional NSAIDs, or different COX-2 inhibitors for post-operative pain. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Intermolecular Interactions in Crystal Structures of Imatinib-Containing Compounds. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Selectivity and therapeutic inhibition of kinases: to be or not to be?. Retrieved from [Link]
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A Comparative Guide to the Synthesis of Furan-2-ylmethyl-(4-methoxy-benzyl)-amine: An Evaluation of Reproducibility and Efficiency
In the landscape of modern medicinal chemistry and drug development, the synthesis of novel amine scaffolds remains a cornerstone of innovation. Among these, Furan-2-ylmethyl-(4-methoxy-benzyl)-amine stands out as a valuable building block due to the presence of the biologically relevant furan moiety and the 4-methoxybenzyl group, which can influence pharmacokinetic properties. However, the reproducibility of synthetic protocols for this compound can be a significant challenge for researchers. This guide provides an in-depth, objective comparison of two primary methodologies for the synthesis of this compound: one-pot reductive amination using sodium borohydride and a two-step approach involving imine formation followed by catalytic hydrogenation.
This analysis is grounded in established chemical principles and supported by experimental data from analogous reactions reported in the scientific literature. We will delve into the causality behind the experimental choices, offering field-proven insights to enhance reproducibility and yield.
Introduction: The Synthetic Challenge
The synthesis of secondary amines, such as this compound, is most commonly achieved through reductive amination. This powerful transformation involves the reaction of a carbonyl compound, in this case, furan-2-carbaldehyde, with a primary amine, 4-methoxybenzylamine, in the presence of a reducing agent. The initial step is the formation of a Schiff base (imine) intermediate, which is then reduced to the target secondary amine.
The key to a reproducible and high-yielding synthesis lies in the careful selection of the reducing agent, solvent, and reaction conditions to control the delicate balance between imine formation and reduction, while minimizing side reactions.
Methodologies Under Comparison
This guide will compare two distinct and widely applicable protocols for the synthesis of this compound:
-
Protocol 1: One-Pot Reductive Amination with Sodium Borohydride. This method is favored for its operational simplicity and the use of a mild and readily available reducing agent.
-
Protocol 2: Two-Step Synthesis via Catalytic Hydrogenation. This approach involves the isolation of the imine intermediate, followed by its reduction using catalytic hydrogenation, which can offer higher selectivity and cleaner reaction profiles.
Protocol 1: One-Pot Reductive Amination with Sodium Borohydride
This protocol is adapted from established procedures for the reductive amination of aldehydes.[1] The reaction proceeds in a single pot by mixing the aldehyde, amine, and a dehydrating agent before the addition of the reducing agent.
Experimental Protocol
Step 1: Imine Formation and In Situ Reduction
-
To a solution of furan-2-carbaldehyde (1.0 eq.) in a suitable solvent such as methanol or ethanol, add 4-methoxybenzylamine (1.05 eq.).
-
The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise, ensuring the temperature remains below 10 °C. The addition of NaBH₄ reduces the imine as it is formed.[2]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the imine.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality of Experimental Choices
-
Solvent: Methanol and ethanol are good choices as they are protic solvents that can facilitate both imine formation and the activity of sodium borohydride.
-
Stoichiometry: A slight excess of the amine is used to drive the imine formation equilibrium forward. An excess of sodium borohydride is necessary to ensure complete reduction of the imine.
-
Temperature Control: The initial reaction is performed at room temperature to allow for imine formation. The subsequent reduction with NaBH₄ is carried out at a lower temperature to control the reaction rate and prevent potential side reactions, such as the reduction of the starting aldehyde.
Protocol 2: Two-Step Synthesis via Catalytic Hydrogenation
This protocol separates the imine formation from the reduction step, which can be advantageous in optimizing each transformation individually and potentially leading to a cleaner product profile.
Experimental Protocol
Step 1: Synthesis of N-(furan-2-ylmethylene)-1-(4-methoxyphenyl)methanamine (Imine Intermediate)
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve furan-2-carbaldehyde (1.0 eq.) and 4-methoxybenzylamine (1.0 eq.) in toluene.
-
Add a catalytic amount of a weak acid, such as glacial acetic acid, to promote imine formation.
-
Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap, indicating the completion of the reaction.
-
Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude imine, which can be used in the next step without further purification.
Step 2: Catalytic Hydrogenation of the Imine
-
Dissolve the crude imine from the previous step in a suitable solvent, such as ethanol or ethyl acetate.
-
Add a catalytic amount of a hydrogenation catalyst, for example, 5% Palladium on Carbon (Pd/C) or Raney Nickel.
-
Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas.
-
Pressurize the system with hydrogen (typically 1-4 atm) and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify by column chromatography on silica gel.
Causality of Experimental Choices
-
Dean-Stark Apparatus: The removal of water during imine formation drives the equilibrium towards the product, ensuring a high conversion to the imine.
-
Catalyst: Palladium on carbon and Raney Nickel are common and effective catalysts for the hydrogenation of C=N double bonds.[3] The choice of catalyst can influence the reaction time and selectivity.
-
Hydrogen Pressure: While atmospheric pressure is often sufficient, slightly elevated pressures can accelerate the rate of hydrogenation.
Comparative Analysis
| Parameter | Protocol 1: One-Pot NaBH₄ Reduction | Protocol 2: Two-Step Catalytic Hydrogenation |
| Operational Simplicity | High (one-pot procedure) | Moderate (two distinct steps) |
| Reagent Handling | Requires careful handling of NaBH₄ | Requires handling of flammable hydrogenation catalysts and hydrogen gas |
| Reaction Time | Typically 4-6 hours | Can be longer due to two separate steps |
| Yield | Generally good, but can be variable | Often higher and more reproducible |
| Purity of Crude Product | May contain unreacted aldehyde or over-reduction byproducts | Generally cleaner, as the imine is formed and then reduced |
| Scalability | Readily scalable | Requires specialized hydrogenation equipment for larger scales |
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the furan ring protons, the aromatic protons of the 4-methoxybenzyl group, the benzylic methylene protons, the furan-adjacent methylene protons, and the methoxy group protons.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C₁₃H₁₅NO₂), confirming its identity.
Visualization of Synthetic Pathways
Reductive Amination Workflow
Caption: Comparative workflow of the two synthesis protocols.
Reaction Mechanism: Reductive Amination
Caption: General mechanism of reductive amination.
Conclusion and Recommendations
Both protocols presented in this guide offer viable pathways for the synthesis of this compound. The choice between the one-pot sodium borohydride method and the two-step catalytic hydrogenation approach will depend on the specific requirements of the researcher, including available equipment, desired scale, and purity needs.
For rapid synthesis on a smaller scale where operational simplicity is paramount, Protocol 1 is a suitable choice. However, for higher yields, better reproducibility, and a cleaner crude product, especially for larger-scale synthesis, Protocol 2 is recommended, provided the necessary hydrogenation equipment is available.
It is crucial for researchers to perform thorough characterization of the final product to confirm its identity and purity, regardless of the chosen method. This guide provides a foundational understanding of the synthetic options and the underlying chemical principles to enable researchers to confidently and reproducibly synthesize this compound.
References
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- Reductive Amination of Aldehydes by NaBH4 in the Presence of NaH2PO4.H2O. [Link to a relevant general protocol if a specific one isn't found]
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Safety Operating Guide
Navigating the Disposal of Furan-2-ylmethyl-(4-methoxy-benzyl)-amine: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Furan-2-ylmethyl-(4-methoxy-benzyl)-amine. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are derived from the known hazards of its primary structural components: the furan ring and the amine group. Adherence to these guidelines is crucial for ensuring personnel safety, regulatory compliance, and the protection of our environment.
It is imperative to consult your institution's Environmental Health and Safety (EHS) department before proceeding, as local regulations may vary.[1]
Hazard Assessment: A Synthesis of Component Risks
This compound incorporates two key functional groups that dictate its hazard profile:
-
Furan Moiety : Furan is a highly volatile and flammable liquid.[2] It is classified as toxic, a potential carcinogen, and harmful to aquatic life with long-lasting effects.[3][4] Due to its ability to form explosive peroxides upon exposure to air, furan and its derivatives must be handled with extreme caution.[3][5]
-
Amine Group : Amines as a class of organic compounds can be corrosive and harmful.[6] They should not be disposed of down the drain as they can be detrimental to aquatic ecosystems.[7]
Based on these constituent parts, this compound should be treated as a hazardous waste, requiring specialized disposal procedures.
| Hazard Consideration | Guideline/Datum | Source |
| Primary Hazards | Flammable, Toxic, Potential Carcinogen, Environmental Hazard | [3][4] |
| Incompatible Substances | Strong oxidizing agents, Acids | [5][7] |
| Personal Protective Equipment | Chemical-resistant gloves, safety goggles, lab coat, potential need for respiratory protection | [8] |
| Disposal Method | Incineration by a licensed hazardous waste facility | [9][10] |
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, ensure you are operating in a safe environment and are equipped with the appropriate Personal Protective Equipment (PPE).
-
Ventilation : All handling and preparation for disposal of this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[8]
-
Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat.[3][8]
Step-by-Step Disposal Protocol
The recommended disposal pathway for this compound is through a licensed professional waste disposal service, which will typically utilize incineration.[9] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1][7]
Step 1: Waste Identification and Segregation
-
Classify Waste : All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves), must be classified as hazardous chemical waste.[8]
-
Segregate Waste Streams : It is crucial to keep this waste stream separate from others to prevent potentially hazardous reactions.[7][8]
-
Do not mix with acidic waste.
-
Do not mix with oxidizing agents.
-
Keep solid waste (contaminated gloves, weigh boats) separate from liquid waste.[8]
-
Step 2: Containerization
-
Select Appropriate Containers : Use a dedicated, leak-proof container made of a chemically compatible material, such as high-density polyethylene (HDPE) for liquid waste.[8] The container must be in good condition, free from cracks or damage.
-
Secure Closure : Ensure the container has a tightly sealing lid to prevent the release of vapors.[7][11]
Step 3: Labeling
Proper labeling is a critical step for ensuring safe handling and disposal.
-
"Hazardous Waste" : Clearly label the container with the words "Hazardous Waste".[8][11]
-
Identify Contents : List all contents, including "this compound waste" and any solvents with their approximate concentrations.[8]
-
Date Accumulation : Record the date when the waste was first added to the container.[11]
Step 4: Storage
-
Designated Area : Store the sealed and labeled waste container in a designated satellite accumulation area for hazardous waste.[1]
-
Safe Environment : The storage area should be cool, well-ventilated, and away from sources of ignition and direct sunlight.[7]
Step 5: Final Disposal
-
Arrange for Pickup : Once the container is full or has reached the maximum allowable storage time as per your institution's policy, arrange for its collection by your EHS department or a licensed hazardous waste disposal contractor.[7][8]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Ventilate : If the spill is significant, evacuate the immediate area and ensure adequate ventilation.
-
Personal Protective Equipment : Before addressing the spill, don the appropriate PPE, including respiratory protection if necessary.
-
Containment and Absorption : For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand).[5][12]
-
Collection : Carefully collect the contaminated absorbent material using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous waste.[1][5]
-
Decontamination : Clean the spill area thoroughly.
Disposal Workflow Diagramdot
// Spill Management Spill [label="Spill Occurs", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Spill_Response [label="Contain with Inert Absorbent\nCollect as Hazardous Waste", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Spill -> Spill_Response [color="#EA4335"]; Spill_Response -> E [label="Add to Waste", style=dashed]; }
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Personal protective equipment for handling Furan-2-ylmethyl-(4-methoxy-benzyl)-amine
Comprehensive Safety Protocol: Handling Furan-2-ylmethyl-(4-methoxy-benzyl)-amine
Hazard Assessment: A Synthesis of Component Risks
This compound is a molecule that combines the chemical properties of a furan derivative and a substituted aromatic amine. A comprehensive risk assessment must therefore consider the potential hazards of both functional groups.
-
Furan Moiety: Furan and its derivatives are known to be volatile, flammable, and toxic.[1] They can be harmful if inhaled or ingested and may cause skin irritation.[2][3] Critically, some furan compounds are suspected carcinogens and mutagens, and they have the potential to form explosive peroxides upon exposure to air, especially when uninhibited.[2][4] The furan ring is also more reactive than benzene in electrophilic substitution reactions.[1]
-
Substituted Benzylamine Moiety: Aromatic amines can be corrosive and cause severe skin burns and eye damage.[5] They may also be toxic and harmful if absorbed through the skin. The methoxy group on the benzyl ring can influence the molecule's reactivity and metabolic pathways.
Inferred Hazards for this compound:
Based on the above, it is prudent to treat this compound as a substance that is:
-
Acutely Toxic: Harmful if swallowed, inhaled, or in contact with skin.
-
Corrosive/Irritant: Capable of causing skin irritation or severe burns and serious eye damage.[5][6]
-
Carcinogenic/Mutagenic: Potentially capable of causing cancer and/or genetic defects.[2][3]
-
Flammable: The presence of the furan ring suggests flammability.[1][2][3]
-
Peroxide Former: May form explosive peroxides upon prolonged storage or exposure to air.[2][4]
Personal Protective Equipment (PPE): A Multi-layered Defense
A comprehensive PPE strategy is the cornerstone of safe handling. The following table outlines the minimum required PPE.
| Body Part | Recommended Protection | Specifications and Rationale |
| Eyes/Face | Safety Goggles and Face Shield | Goggles must provide a complete seal around the eyes to protect against splashes. A full-face shield is required when handling larger quantities or when there is a significant risk of splashing.[6] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always consult the glove manufacturer's compatibility chart. Double gloving is advised for enhanced protection. Dispose of gloves immediately after use or upon contamination. |
| Body | Flame-Retardant Laboratory Coat and Chemical Apron | A flame-retardant lab coat is essential due to the flammability risk from the furan moiety.[2] A chemical-resistant apron should be worn over the lab coat to protect against spills. |
| Respiratory | Respirator | All handling of this compound should be conducted in a certified chemical fume hood.[7] If there is a risk of aerosol generation or if working outside a fume hood is unavoidable, a properly fitted respirator with an appropriate organic vapor cartridge is mandatory. |
Operational Plan: From Receipt to Experiment
A step-by-step approach to handling ensures that safety is integrated into every stage of the workflow.
Workflow Diagram:
Caption: Workflow for handling this compound.
Step-by-Step Protocol:
-
Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the compound in a cool, dry, and well-ventilated area designated for flammable and toxic chemicals.[2]
-
The storage area should be away from heat, sparks, and open flames.[3]
-
Crucially, date the container upon opening and establish a regular schedule for peroxide testing, especially if the material will be stored for an extended period.[2][8]
-
-
Handling and Experimentation:
-
Before handling, ensure you are wearing all the prescribed PPE as detailed in the table above.
-
All manipulations, including weighing and solution preparation, must be performed inside a certified chemical fume hood to minimize inhalation exposure.[7]
-
Use non-sparking tools and ensure all equipment is properly grounded to prevent ignition of flammable vapors.[2][4]
-
Avoid creating dust or aerosols. If handling a solid, weigh it carefully. If it is a liquid, transfer it with caution to prevent splashing.
-
-
Post-Experiment Clean-up:
-
Thoroughly decontaminate all work surfaces with an appropriate solvent and cleaning agent.
-
All disposable PPE, including gloves and any contaminated wipes, must be disposed of as hazardous waste.
-
Segregate chemical waste as described in the disposal plan below.
-
Emergency Procedures: Preparedness is Key
| Exposure Route | Immediate Action |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][8] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2][4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2][8] |
| Spill | Evacuate the area. If the spill is small, absorb it with a non-combustible material like sand or earth. For larger spills, contact your institution's emergency response team. Ensure proper ventilation and eliminate all ignition sources.[4] |
Disposal Plan: Responsible Waste Management
All waste containing this compound must be treated as hazardous.
-
Waste Segregation:
-
Solid Waste: Contaminated consumables (e.g., gloves, paper towels, weighing paper) should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
-
Disposal Procedure:
-
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.
-
Follow all local, state, and federal regulations for the disposal of toxic and flammable chemical waste.[3]
-
References
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Government of Canada. (2019-02-13). Furan Compounds Group. Canada.ca. [Link]
-
CPAChem. (2023-01-18). Safety data sheet - Furan. CPAChem. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
